2-Bromoaniline Hydrochloride
Description
The exact mass of the compound 2-Bromoaniline Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromoaniline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoaniline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-bromoaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKHQMWHQJPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480671 | |
| Record name | 2-Bromoaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94718-79-3 | |
| Record name | Benzenamine, 2-bromo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94718-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromoaniline Hydrochloride: A Comprehensive Technical Guide for Drug Discovery and Synthesis
This document serves as an in-depth technical guide on the core chemical properties and applications of 2-Bromoaniline Hydrochloride. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond a simple recitation of facts. It provides a foundational understanding of the molecule's behavior, grounded in mechanistic principles and practical, field-proven insights, to enable its effective and safe use in the laboratory and beyond.
Strategic Overview: The Utility of 2-Bromoaniline Hydrochloride in Synthesis
2-Bromoaniline, in its hydrochloride salt form, is a cornerstone building block in modern organic synthesis. The salt form confers superior stability and handling characteristics compared to the free base, which can be susceptible to air oxidation.[1] Its strategic importance is derived from the orthogonal reactivity of its two primary functional groups: a nucleophilic amino group (transiently masked as an ammonium salt) and a carbon-bromine bond poised for transition-metal-catalyzed cross-coupling. This dual functionality allows for sequential, controlled modifications, making it an invaluable precursor for a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[2][3] For instance, it is a key intermediate in the synthesis of the antiemetic drug Ondansetron.[3]
Core Physicochemical & Spectroscopic Profile
A thorough understanding of the intrinsic properties of a reagent is the bedrock of successful and reproducible chemistry. The data presented below are critical for reaction design, solvent selection, and purification strategies.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrClN | [4] |
| Molecular Weight | 208.48 g/mol | [4][5] |
| Appearance | White to light gray/green crystalline powder | |
| Melting Point | Information not consistently available | [5] |
| Solubility | Soluble in hot water. The parent free base is insoluble in water but soluble in alcohols and ether. | [2][6] |
| CAS Registry Number | 94718-79-3 | [4][5] |
Expert Insight: The lack of a consistent melting point in supplier data suggests potential decomposition upon heating.[5] Therefore, thermal analysis techniques like TGA or DSC are recommended for researchers needing to understand its thermal stability limits. The hydrochloride form dramatically enhances aqueous solubility compared to the free base, a property that can be exploited in specific reaction or workup conditions.
Spectroscopic Fingerprint
Spectroscopic analysis is non-negotiable for identity confirmation and purity assessment. The following describes the expected spectral characteristics of 2-Bromoaniline Hydrochloride, primarily based on data from its free base form, 2-bromoaniline.[7][8][9]
¹H NMR (Proton NMR): In a solvent such as DMSO-d₆, the spectrum will feature a broad singlet for the three ammonium protons (-NH₃⁺) significantly downfield due to the deshielding effect of the positive charge. The four aromatic protons will appear between 6.5 and 7.5 ppm, displaying a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring.
¹³C NMR (Carbon NMR): The spectrum will show six distinct aromatic carbon signals. The carbon bearing the bromine (C2) will be shifted upfield due to the heavy atom effect, while the carbon attached to the ammonium group (C1) will be deshielded. Representative chemical shifts for the free base in CDCl₃ have been reported.[10][11]
Infrared (IR) Spectroscopy: The IR spectrum provides a rapid diagnostic for key functional groups. A broad, strong absorption band between 2800-3200 cm⁻¹ is characteristic of the N-H stretching vibrations of the anilinium salt. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
Reactivity and Synthetic Protocols
The synthetic power of 2-Bromoaniline Hydrochloride lies in the controlled, sequential reactions of its functional groups. A critical first step for many transformations is the liberation of the free amine.
Deprotonation: The Gateway to Amine Reactivity
The anilinium ion is not nucleophilic. To engage the nitrogen in reactions such as acylation, alkylation, or diazotization, it must first be deprotonated to the free 2-bromoaniline.
Protocol: In Situ Generation of 2-Bromoaniline
-
Suspend 2-Bromoaniline Hydrochloride (1.0 eq) in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Add a slight excess of a base (1.1 - 1.5 eq). The choice of base is critical:
-
For aqueous workups, an inorganic base like NaHCO₃ or Na₂CO₃ is effective.
-
For anhydrous conditions, an organic base like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) is preferred.
-
-
Stir the mixture at room temperature until the solid dissolves, indicating the formation of the soluble free amine.
-
The resulting solution can be used directly in the subsequent reaction.
Caption: Workflow for the generation and use of free 2-bromoaniline from its hydrochloride salt.
Core Transformations
A. Diazotization and Sandmeyer Reactions: A cornerstone of aromatic chemistry, diazotization of 2-bromoaniline (after freeing the amine) with nitrous acid (from NaNO₂ and a strong acid) yields a versatile diazonium salt. This intermediate can be converted to a wide range of functional groups (e.g., -OH, -CN, -X) via Sandmeyer or related reactions.[3] This provides a powerful method for further functionalizing the aromatic ring.
B. Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds using palladium catalysis. This has become one of the most powerful tools in modern drug discovery.
-
Suzuki Coupling: Reaction with boronic acids (R-B(OH)₂) to form biaryl structures.
-
Buchwald-Hartwig Amination: Reaction with amines (R₂NH) to form diaryl amines.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Caption: Key synthetic transformations originating from 2-bromoaniline.
Safety and Handling: A Self-Validating Protocol
2-Bromoaniline Hydrochloride is a hazardous substance requiring stringent handling protocols. Adherence to these measures is a self-validating system for ensuring laboratory safety.
GHS Hazard Identification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[4]
-
Skin & Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[4][12]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[13][14]
Mandatory Handling Protocol
-
Engineering Controls: All manipulations, including weighing, must be performed inside a certified chemical fume hood to prevent inhalation of the fine powder.
-
Personal Protective Equipment (PPE):
-
Body: A flame-resistant lab coat must be worn and kept fully fastened.
-
Hands: Chemical-resistant nitrile gloves are required. Double-gloving is recommended for extended operations.
-
Eyes: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.
-
-
Spill Management:
-
Minor Spill (<5g): Cordon off the area. Gently cover the spill with an absorbent material (e.g., vermiculite). Carefully sweep the material into a labeled, sealed container for hazardous waste disposal. Do not use water.
-
Major Spill (>5g): Evacuate the immediate area and follow your institution's emergency response procedures.
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations.
Conclusion
2-Bromoaniline Hydrochloride is a strategically vital synthetic intermediate whose value is unlocked through a comprehensive understanding of its properties. Its stability as a salt, combined with the versatile and orthogonal reactivity of its masked amine and bromo functionalities, ensures its continued prominence in the synthesis of complex molecular targets. By integrating a deep knowledge of its chemical behavior with rigorous adherence to safety protocols, researchers can fully leverage the synthetic potential of this important building block.
References
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OXFORD LAB FINE CHEM LLP. "MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE 98%". [Link]
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SpectraBase. "2-Bromoaniline". [Link]
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National Center for Biotechnology Information. "2-Bromoaniline". PubChem Compound Database, CID=11992. [Link]
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The Royal Society of Chemistry. "Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information". [Link]
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2-Bromoaniline Hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of 2-Bromoaniline Hydrochloride
Executive Summary
2-Bromoaniline Hydrochloride (C₆H₆BrN·HCl) is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a wide array of high-value organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the unique reactivity conferred by the ortho-positioned bromine atom and the amine group on the benzene ring. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, spectroscopic characterization, synthesis, and applications of 2-Bromoaniline Hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective application in complex synthetic workflows.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of 2-Bromoaniline Hydrochloride are central to its chemical behavior and synthetic utility. The molecule consists of a 2-bromoanilinium cation and a chloride anion.
Chemical Identity
A summary of the key identifiers for 2-Bromoaniline Hydrochloride is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromoaniline;hydrochloride | [2] |
| CAS Number | 94718-79-3 | [2][3] |
| Molecular Formula | C₆H₇BrClN | [2] |
| Molecular Weight | 208.48 g/mol | [2][3] |
| Physical State | Solid (White to light gray powder/crystal) | [3] |
| SMILES | C1=CC=C(C(=C1)N)Br.Cl | [2] |
| InChIKey | UDIKHQMWHQJPNT-UHFFFAOYSA-N | [2] |
Structural Analysis
The formation of the hydrochloride salt occurs via the protonation of the amino group (-NH₂) of 2-bromoaniline, the parent compound.[2] This acid-base reaction is a critical step in many synthetic protocols, as it enhances the compound's stability and modifies its solubility, often facilitating purification by recrystallization.
The protonated amino group (-NH₃⁺) acts as a strong electron-withdrawing group through induction, which deactivates the aromatic ring towards further electrophilic substitution. The bromine atom, while deactivating due to its inductive effect, is an ortho-, para- director. The interplay of these electronic effects governs the regioselectivity of subsequent reactions. The ionic bond between the anilinium cation and the chloride anion defines the salt's crystal lattice structure.
Caption: Synthetic workflow for 2-Bromoaniline Hydrochloride.
Experimental Protocol: Synthesis from 2-Nitroaniline
This protocol describes the reduction of 2-bromonitrobenzene, a key intermediate, to form the final hydrochloride salt. The intermediate is synthesized via the Sandmeyer reaction of 2-nitroaniline. [4] Step 1: Reduction of 2-Bromonitrobenzene
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add iron powder (e.g., 30 g) and water (100 mL).
-
Activation: Heat the stirred suspension to 80-90°C and add 2-3 mL of concentrated hydrochloric acid to activate the iron surface. The causality here is that the acid cleans the iron surface of oxides, ensuring an efficient electron transfer for the reduction.
-
Addition: Dissolve 2-bromonitrobenzene (e.g., 20.2 g, 0.1 mol) in ethanol (50 mL) and add it dropwise to the hot iron suspension over 30-45 minutes. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
Reaction: After the addition is complete, continue to heat and stir the mixture for 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Add a concentrated solution of sodium hydroxide to make the mixture strongly alkaline (pH > 10). This step neutralizes the excess acid and precipitates iron hydroxides, leaving the free 2-bromoaniline base in the organic phase.
Step 2: Isolation and Hydrochloride Salt Formation
-
Extraction: Filter the mixture through a pad of celite to remove the iron sludge. Wash the filter cake with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer two more times with the organic solvent.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. This is a crucial self-validating step; hazy or wet solvent indicates incomplete drying, which would compromise the purity of the final product.
-
Salt Formation: Filter off the drying agent and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol. 2-Bromoaniline Hydrochloride will precipitate as a white or off-white solid.
-
Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove any non-polar impurities, and dry in a vacuum oven. The purity can be confirmed by melting point determination and HPLC analysis.
Applications in Drug Development and Organic Synthesis
2-Bromoaniline is a versatile building block due to the differential reactivity of its functional groups. [1]The amino group can be acylated, alkylated, or diazotized, while the bromine atom allows for participation in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
This dual reactivity makes it a valuable precursor in the synthesis of complex heterocyclic structures, which are common motifs in pharmaceuticals. [5]For example, it is an intermediate in the synthesis of the antiemetic drug ondansetron and various kinase inhibitors. [4][6]The hydrochloride form is often preferred for its improved stability and handling characteristics.
Safety, Handling, and Storage
2-Bromoaniline Hydrochloride is a hazardous substance and must be handled with appropriate precautions. [2]
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin. It causes serious eye and skin irritation. [7]Prolonged or repeated exposure may cause organ damage. [8]* Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]Keep away from strong oxidizing agents and acids. [9]
References
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Bromo-3,4-difluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromoaniline Hydrochloride. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Bromoaniline. Retrieved from [Link]
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Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo Aniline. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromoaniline: Properties, Applications, and Synthesis of a Key Electronic Chemical Intermediate. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Bromoaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromoaniline. Retrieved from [Link]
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Foreword: A Senior Application Scientist's Perspective
An In-depth Technical Guide to the Physical Properties of 2-Bromoaniline Hydrochloride
In the landscape of pharmaceutical and chemical synthesis, the starting materials and intermediates we choose are the bedrock of our success. A profound understanding of their physical and chemical characteristics is not merely academic; it is a prerequisite for predictable, scalable, and safe process development. 2-Bromoaniline and its hydrochloride salt are exemplary of this principle. While seemingly a simple halogenated aniline, this molecule is a versatile building block, pivotal in the synthesis of various high-value compounds, from dyes to active pharmaceutical ingredients (APIs).
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of 2-Bromoaniline Hydrochloride. We will move beyond a simple recitation of data, delving into the causality behind its properties and the logic informing its handling and analysis. The protocols and data presented herein are designed to be self-validating, grounded in established scientific principles and supported by authoritative sources.
Molecular Identity and Structural Elucidation
2-Bromoaniline Hydrochloride is the salt form of the parent compound 2-bromoaniline. The protonation of the amino group to form the ammonium salt significantly alters its physical properties, most notably its solubility, making it more amenable to certain reaction conditions, particularly in aqueous media.
-
IUPAC Name: 2-bromoaniline;hydrochloride[1]
-
Synonyms: 2-Bromoaniline HCl, o-Bromoaniline Hydrochloride[1]
-
Molecular Formula: C₆H₇BrClN[1]
The structural integrity of this compound is the foundation of its reactivity. The ortho-positioning of the bromine atom and the amino group on the benzene ring creates a specific electronic and steric environment that dictates its role in synthetic pathways.
Core Physical Properties: A Quantitative Overview
For ease of reference and comparison, the fundamental physical properties of 2-Bromoaniline Hydrochloride and its parent amine are summarized below. These values are critical for experimental design, from selecting appropriate solvents to setting reaction temperatures.
| Property | 2-Bromoaniline Hydrochloride | 2-Bromoaniline (Parent Compound) | Source(s) |
| Appearance | White to light gray or green powder/crystal.[2][4] | White to slightly yellow or red-brown crystalline solid or liquid after melting.[5][6][7] | [2][4][5][6][7] |
| Melting Point | 217-220 °C (with decomposition) | 29-32 °C | [2][6][7][8][9][10][11] |
| Boiling Point | Decomposes | 229 °C | [6][7][8][9][10][11] |
| Solubility | Almost transparent in hot water.[2] | Insoluble in water; soluble in alcohol and ether.[5][6][7][8][9] | [2][5][6][7][8][9] |
| Density | Not specified | ~1.578 g/mL at 20 °C | [8][9] |
In-Depth Analysis of Physicochemical Characteristics
Melting Point and Thermal Stability
The melting point of 2-Bromoaniline Hydrochloride is reported in the range of 217-220 °C, and it is noted to decompose at this temperature.[2] This high melting point, compared to the 29-32 °C of its free base, is characteristic of an ionic salt, where significant thermal energy is required to overcome the electrostatic forces of the crystal lattice. The decomposition upon melting is a critical consideration for any high-temperature applications, suggesting that prolonged heating at or near this temperature will lead to degradation of the material.
Solubility Profile: The Impact of Salt Formation
The conversion of 2-bromoaniline to its hydrochloride salt drastically alters its solubility profile. While the parent amine is insoluble in water, the hydrochloride salt exhibits appreciable solubility, particularly in hot water.[2][5][8] This is a direct consequence of the formation of the charged ammonium species (Ar-NH₃⁺), which can engage in ion-dipole interactions with polar water molecules.
This property is frequently exploited in drug development and synthesis for several reasons:
-
Facilitated Handling: Aqueous solutions are often easier and safer to handle than organic solvents.
-
Purification: Recrystallization from water or aqueous/alcoholic mixtures can be an effective method for purifying the salt.
-
Reaction Conditions: It allows the use of 2-bromoaniline in aqueous reaction media, which is often desirable for "green chemistry" initiatives.
Spectroscopic Signature for a Confident Identification
Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Bromoaniline Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In a solvent like DMSO-d₆, the aromatic protons will typically appear as a complex multiplet between 6.6 and 7.5 ppm. The key feature for the hydrochloride salt is the broad singlet corresponding to the -NH₃⁺ protons, which will be significantly downfield due to the positive charge.
-
¹³C NMR: The spectrum for the parent 2-bromoaniline shows six distinct signals for the aromatic carbons. The carbon atom bonded to the bromine (C2) is expected to be significantly shielded compared to the others, while the carbon bonded to the nitrogen (C1) will also show a characteristic shift. Upon protonation to form the hydrochloride, slight shifts in these carbon signals are expected due to the change in the electronic environment.
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of salt formation.
-
N-H Stretching: In the free amine, two distinct N-H stretching bands are observed around 3300-3500 cm⁻¹. For the hydrochloride salt, these are replaced by a broad, strong absorption band in the 2500-3200 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt.
-
C-Br Stretching: A band in the lower frequency region (typically 500-700 cm⁻¹) corresponds to the C-Br stretch.
Mass Spectrometry (MS): Mass spectrometry will identify the mass of the free base (2-bromoaniline) after the loss of HCl. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Therefore, one would expect to see two major peaks at m/z 171 and 173.[12]
Safety, Handling, and Storage Protocols
As a chemical intermediate, proper handling of 2-Bromoaniline Hydrochloride is paramount for laboratory safety.
Hazard Identification: According to GHS classifications, 2-Bromoaniline Hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[1][4] It is also known to cause skin and serious eye irritation.[1][4]
Recommended Storage: The compound should be stored at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere.[2][4] Keeping the container tightly closed is essential to prevent moisture absorption and degradation.[13]
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. A respirator may be required for handling large quantities.[14]
-
Skin and Body Protection: A lab coat and appropriate footwear are required.
Experimental Workflows: Characterization and Analysis
The following sections outline standardized, conceptual workflows for the characterization of 2-Bromoaniline Hydrochloride.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of chemical intermediates. A typical workflow is outlined below.
Methodology:
-
Standard Preparation: Accurately weigh a reference standard of 2-Bromoaniline Hydrochloride and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to create a stock solution of known concentration.
-
Sample Preparation: Prepare the sample to be analyzed in the same diluent and at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically effective.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~254 nm).
-
-
Analysis: Inject both the standard and the sample. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (Area Percent method).
Caption: Standard workflow for NMR sample preparation and analysis.
Relevance in Synthetic Applications
2-Bromoaniline is a key intermediate in the synthesis of various compounds. [6][15]For instance, it is a precursor for the antiemetic drug ondansetron. [8]Its utility also extends to the creation of azo dyes and other specialty chemicals. [8][16][17]The hydrochloride salt is often the preferred form for storage and handling due to its increased stability and reduced volatility compared to the free base.
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- 2-Bromoaniline | 615-36-1. ChemicalBook.
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- 2- Bromoaniline - C6H6BrN, Colorless to Pale Yellow Liquid, Melting Point 24-29°C, Boiling Point 229°C, Assay 99.0% Min. Tradeindia.
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An In-Depth Technical Guide to the Solubility of 2-Bromoaniline Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromoaniline Hydrochloride in a variety of organic solvents. As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its solubility is paramount for process development, purification, and formulation. This document delves into the theoretical underpinnings governing the dissolution of this salt, offers a predictive solubility profile across a range of common organic solvents, and provides detailed, field-proven experimental protocols for the accurate determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the use of 2-Bromoaniline Hydrochloride in their work.
Introduction: The Critical Role of Solubility in the Application of 2-Bromoaniline Hydrochloride
2-Bromoaniline Hydrochloride (C₆H₇BrClN) is a salt form of the aromatic amine 2-bromoaniline.[1] The conversion of the parent amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve handling properties. However, in the realm of organic synthesis and process chemistry, where non-aqueous media are prevalent, a detailed understanding of the solubility of this salt in organic solvents is often the rate-limiting step for achieving optimal reaction kinetics, yield, and purity.
This guide moves beyond simple qualitative descriptors of "soluble" or "insoluble" to provide a nuanced understanding of the factors that dictate the solubility of 2-Bromoaniline Hydrochloride. We will explore the interplay of solvent polarity, hydrogen bonding capabilities, and the thermodynamics of dissolution to empower the researcher with the ability to make informed decisions when selecting solvents for their specific applications.
Theoretical Framework: Deconstructing the Dissolution of an Amine Salt
The solubility of 2-Bromoaniline Hydrochloride in an organic solvent is governed by the principle of "like dissolves like," but the ionic nature of the salt adds a layer of complexity compared to its free base counterpart, 2-bromoaniline. The dissolution process can be conceptualized as a two-step process: the dissociation of the ionic lattice and the solvation of the resulting ions.
2.1. The Energetics of Dissolution
The enthalpy of dissolution (ΔHsol) is a key determinant of solubility and is influenced by the lattice energy of the salt and the solvation energy of its constituent ions.[2] For 2-Bromoaniline Hydrochloride to dissolve, the energy released upon solvation of the 2-bromoanilinium cation and the chloride anion by the solvent molecules must overcome the lattice energy holding the crystal together.
2.2. The Influence of Solvent Properties
-
Polarity: As an ionic compound, 2-Bromoaniline Hydrochloride is inherently polar. Therefore, it will exhibit greater solubility in polar solvents that can effectively stabilize the charged species. Solvents with a high dielectric constant are generally better at shielding the ions from each other, thus promoting dissolution.
-
Hydrogen Bonding: The anilinium cation possesses N-H bonds that can act as hydrogen bond donors, while the chloride anion can act as a hydrogen bond acceptor. Polar protic solvents, such as alcohols, are capable of both donating and accepting hydrogen bonds, making them excellent candidates for solvating 2-Bromoaniline Hydrochloride. Polar aprotic solvents, like acetone or dimethylformamide (DMF), can act as hydrogen bond acceptors and will also contribute to solvation.
-
The Parent Compound's Contribution: The organic portion of the cation, the 2-bromophenyl group, introduces a degree of non-polar character. This suggests that the salt will not be entirely insoluble in less polar solvents, and its solubility will be a balance between the polar ionic head and the less polar aromatic ring. The free base, 2-bromoaniline, is known to be soluble in organic solvents like ethanol, methanol, and chloroform, which supports the idea that the organic moiety will interact favorably with these types of solvents.[3]
Predictive Solubility Profile of 2-Bromoaniline Hydrochloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Excellent hydrogen bonding capabilities (both donor and acceptor) and high polarity effectively solvate both the anilinium cation and the chloride anion. Experimental data for aniline hydrochloride shows good solubility in these solvents.[6][7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | High polarity and ability to act as hydrogen bond acceptors facilitate the dissolution of the salt. DMSO is a particularly strong organic solvent for a wide range of salts.[8] |
| Ketones | Acetone | Moderate | The moderate polarity and hydrogen bond accepting character of the carbonyl group allow for some degree of solvation. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Lower polarity and weaker hydrogen bond accepting ability compared to other polar aprotic solvents limit their solvating power for ionic salts. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | While having some polarity, their primary interaction is through dipole-dipole forces, which are less effective at solvating ions compared to hydrogen bonding. Aniline hydrochloride is reported to be soluble in chloroform.[5] |
| Esters | Ethyl Acetate | Low | Moderate polarity but limited ability to stabilize charged species. |
| Non-Polar | Hexane, Toluene | Very Low to Insoluble | Lack of polarity and inability to form significant interactions with the ions result in poor solvation. |
Experimental Determination of Solubility: Methodologies and Protocols
To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed protocols for two robust methods: the gravimetric shake-flask method and a UV-Vis spectrophotometric method.
4.1. Workflow for Solubility Determination
The general workflow for experimentally determining the solubility of 2-Bromoaniline Hydrochloride is depicted in the following diagram.
Caption: General workflow for the experimental determination of solubility.
4.2. Protocol 1: Gravimetric Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement approach.[9]
Materials:
-
2-Bromoaniline Hydrochloride (purity >99%)
-
Selected organic solvent (HPLC grade)
-
Thermostatic shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed evaporation dishes
Procedure:
-
Add an excess amount of 2-Bromoaniline Hydrochloride to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial.
-
Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish.
-
Record the exact weight of the filtered solution.
-
Evaporate the solvent in a vacuum oven at a temperature below the boiling point of the solvent until a constant weight of the dried solute is achieved.
-
Weigh the evaporation dish with the dried solute.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered solution in mL)
4.3. Protocol 2: UV-Vis Spectrophotometric Method
This method is a rapid and sensitive technique suitable for compounds with a chromophore, such as 2-Bromoaniline Hydrochloride.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Materials from Protocol 1 for preparing the saturated solution
Procedure:
Part A: Preparation of Calibration Curve
-
Prepare a stock solution of 2-Bromoaniline Hydrochloride of a known concentration in the chosen solvent.
-
Perform a series of serial dilutions to obtain at least five standard solutions of different known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2-Bromoaniline Hydrochloride in that solvent.
-
Plot a calibration curve of absorbance versus concentration and determine the equation of the line (y = mx + c).
Part B: Analysis of Saturated Solution
-
Prepare a saturated solution of 2-Bromoaniline Hydrochloride as described in steps 1-5 of the Gravimetric Shake-Flask Method.
-
Dilute a known volume of the clear, filtered saturated solution with the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation from the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration is the solubility.
Safety and Handling
2-Bromoaniline Hydrochloride is a hazardous substance and should be handled with appropriate precautions.
-
GHS Hazard Statements: Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed examination of the solubility of 2-Bromoaniline Hydrochloride in organic solvents, from the underlying theoretical principles to practical experimental protocols. The provided predictive solubility table serves as a valuable starting point for solvent selection, while the detailed methodologies for the gravimetric and UV-Vis spectrophotometric methods offer robust approaches for obtaining precise quantitative data. By understanding and experimentally verifying the solubility of this key intermediate, researchers and process chemists can significantly enhance the efficiency, reproducibility, and success of their synthetic and formulation endeavors.
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2-Bromoaniline Hydrochloride melting point
An In-Depth Technical Guide to the Melting Point of 2-Bromoaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point is a fundamental thermodynamic property of a crystalline solid, serving as a critical benchmark for both identification and purity assessment in chemical research and pharmaceutical development. For 2-Bromoaniline Hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, an accurate determination of its melting point is non-negotiable. This guide provides a comprehensive exploration of the theoretical principles, practical methodologies, and critical influencing factors associated with the melting point of 2-Bromoaniline Hydrochloride. It is designed to equip researchers, analysts, and drug development professionals with the expertise to perform and interpret this crucial analysis with scientific rigor and confidence.
Introduction: The Significance of 2-Bromoaniline Hydrochloride
2-Bromoaniline Hydrochloride is the salt form of 2-Bromoaniline, an aromatic amine. The conversion of the parent aniline (a liquid or low-melting solid at room temperature) into its hydrochloride salt transforms it into a more stable, crystalline solid, which is often preferable for handling, purification, and storage.
Its importance stems from its role as a versatile building block in organic synthesis. The presence of the amino and bromo functional groups on the benzene ring allows for a wide array of subsequent chemical transformations, making it a valuable precursor in the production of pharmaceuticals (e.g., as an impurity standard or synthetic intermediate), dyes, and agrochemicals.[1]
Given its application in regulated industries like drug development, the physical and chemical properties of 2-Bromoaniline Hydrochloride must be well-characterized. The melting point stands out as the most accessible and informative of these properties for routine quality control.
Core Chemical and Physical Properties
A summary of the key identification and physical properties of 2-Bromoaniline Hydrochloride is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromoaniline;hydrochloride | [2] |
| CAS Number | 94718-79-3 | [3][4] |
| Molecular Formula | C₆H₆BrN·HCl | [5] |
| Molecular Weight | 208.48 g/mol | [2][4][5] |
| Appearance | White to light gray or green powder/crystal | [3][5] |
| Melting Point | 217-220 °C (with decomposition) | [3] |
Note: The melting point of the parent free base, 2-Bromoaniline (CAS 615-36-1), is significantly lower, typically reported in the range of 29-32 °C.[1][6][7]
The Melting Point: A Thermodynamic and Practical Overview
The melting point of a pure, crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase at atmospheric pressure.[8] For a pure substance, this transition is sharp, often occurring over a narrow range of 0.5-1.0 °C. However, for 2-Bromoaniline Hydrochloride, the reported value is a range (217-220 °C) that concludes with decomposition. This indicates that at these elevated temperatures, the molecule begins to break down chemically.
The Impact of Impurities: A Foundational Principle
The presence of even small amounts of soluble impurities will typically cause two observable effects:
-
Melting Point Depression: The temperature at which the substance begins to melt is lowered.
-
Melting Point Range Broadening: The temperature range over which the entire sample melts becomes wider.[9][10]
This phenomenon, known as freezing-point depression, is a colligative property. Impurities disrupt the crystal lattice of the solid, weakening the intermolecular forces that must be overcome for melting to occur.[10] Consequently, less thermal energy is required to initiate the phase transition. For drug development professionals, a broad melting range is a red flag, signaling the need for further purification, such as recrystallization.[11][12]
Caption: Relationship between compound purity and observed melting point characteristics.
Authoritative Protocol for Melting Point Determination
Achieving an accurate and reproducible melting point requires adherence to a systematic and validated procedure. The following sections detail a robust methodology grounded in established laboratory principles.
Instrument Calibration: The Cornerstone of Accuracy
Before any sample measurement, the melting point apparatus must be calibrated to ensure the temperature displayed is accurate.[13][14] This is a self-validating step; if the instrument cannot accurately measure the melting points of certified standards, it cannot be trusted for an unknown sample. Calibration should be performed regularly and after any instrument maintenance.[13][15]
Step-by-Step Calibration Protocol:
-
Select Standards: Choose at least two certified reference standards with sharp, well-defined melting points that bracket the expected melting point of the sample. For 2-Bromoaniline Hydrochloride (~219 °C), suitable standards might include those listed in the table below.
-
Prepare Samples: Individually prepare capillary tubes for each standard, ensuring the material is finely powdered and packed to a height of 2-3 mm.[9][14]
-
Set Program: Set the melting point apparatus with a slow ramp rate (e.g., 1 °C/minute) through the expected melting range.[10][16]
-
Measure and Record: Determine the observed melting point for each standard.
-
Validate: Compare the observed melting points to the certified ranges. The instrument is considered calibrated if the measurements fall within the specified tolerance (e.g., ±0.5 °C) of the certified values. If not, the instrument must be serviced and recalibrated.[13]
| Reference Standard | Certified Melting Point Range (°C) |
| Benzoic Acid | 121 - 123 °C |
| Sulphanilamide | 164.5 - 166.5 °C |
| Caffeine | 235 - 238 °C |
Note: The specific standards and ranges are illustrative and should be based on the certified reference materials available in your laboratory.[15][17]
Sample Preparation and Measurement Workflow
The integrity of the measurement depends heavily on meticulous sample preparation and a systematic workflow.
Caption: Standard workflow for accurate melting point determination.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Place a small amount of 2-Bromoaniline Hydrochloride on a clean, dry watch glass.
-
Using a spatula or glass rod, crush the sample into a fine, uniform powder. This ensures efficient heat transfer within the sample.[14]
-
Tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[9][10] The final packed height should be no more than 2-3 mm. An overloaded sample will result in a broadened melting range due to uneven heat transfer.
-
-
Initial (Rapid) Determination:
-
Place the prepared capillary into the melting point apparatus.
-
Set a fast heating rate (5-10 °C per minute).[14]
-
Observe the sample and note the approximate temperature at which it melts. This provides a ballpark figure and saves time.
-
Allow the apparatus to cool significantly below this approximate temperature.
-
-
Accurate Determination:
-
Use a fresh, properly prepared sample.
-
Set the starting temperature to about 20 °C below the approximate melting point found in the previous step.[14][16]
-
Set the heating rate to a slow value, typically 1-2 °C per minute.[10] A slow rate is critical for allowing the temperature of the sample, thermometer, and heating block to remain in thermal equilibrium, yielding an accurate reading.[9]
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Continue heating and record the temperature at which the last solid particle melts into a clear liquid (T_clear).[18]
-
The melting point is reported as the range from T_onset to T_clear.
-
Safety and Handling of 2-Bromoaniline and its Hydrochloride
As a responsible scientist, safety is paramount. 2-Bromoaniline and its salts are hazardous materials and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[19][20] It is also a skin and eye irritant.[2][5]
-
Handling:
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[19]
Conclusion
The melting point of 2-Bromoaniline Hydrochloride is more than a mere physical constant; it is a critical quality attribute that provides profound insight into the material's identity and purity. By understanding the underlying principles of phase transitions and the practical impact of impurities, and by adhering to a rigorous, validated experimental protocol—beginning with instrument calibration—researchers can ensure the data they generate is trustworthy and authoritative. This commitment to scientific integrity is essential for advancing research and ensuring the quality and safety of materials destined for pharmaceutical and other high-stakes applications.
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An In-Depth Technical Guide to the Stability and Storage of 2-Bromoaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the integrity of starting materials is a cornerstone of reproducible and reliable results. 2-Bromoaniline hydrochloride, a key intermediate in the synthesis of a range of pharmacologically active compounds and fine chemicals, is a reagent whose stability profile demands careful consideration. This guide provides a comprehensive, experience-driven framework for the storage and handling of 2-Bromoaniline Hydrochloride, moving beyond procedural lists to elucidate the fundamental chemical principles that govern its stability and ensure its efficacy in your research and development endeavors.
Understanding the Inherent Chemical Nature of 2-Bromoaniline Hydrochloride
2-Bromoaniline hydrochloride is the salt of the aromatic amine 2-bromoaniline. The formation of the hydrochloride salt is a critical feature that significantly influences its stability and handling characteristics compared to its free base form.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇BrClN | [1] |
| Molecular Weight | 208.48 g/mol | [1] |
| Appearance | White to light gray or green powder/crystal | [2] |
| Melting Point | 63 - 65 °C | [3] |
| Solubility | Soluble in water | [4] |
| pKa | (of 2-bromoaniline) ~2.5 | [5] |
The hydrochloride salt form enhances the compound's stability primarily by protonating the lone pair of electrons on the nitrogen atom of the aniline moiety. This lone pair is the primary site of oxidative degradation. By forming the anilinium ion, the susceptibility of the molecule to air oxidation is significantly reduced.[6]
The Causality of Degradation: Unveiling the Pathways
The degradation of 2-bromoaniline hydrochloride is primarily driven by two environmental factors: light and air (oxygen) . Understanding the mechanisms of these degradation pathways is crucial for implementing effective storage strategies.
Oxidative Degradation
Aromatic amines, including 2-bromoaniline, are susceptible to oxidation.[7] The presence of atmospheric oxygen can initiate a cascade of reactions, leading to the formation of colored impurities and polymeric materials. This process is often autocatalytic, meaning the degradation products can accelerate further degradation. The initial step typically involves the formation of radical cations, which can then couple to form complex colored oligomers and polymers. This oxidative process is a key reason for the discoloration (often turning yellow to brown) of aniline derivatives upon improper storage.[4]
Photodegradation
Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions.[8] Photodegradation can lead to the cleavage of the carbon-bromine bond or the promotion of oxidative processes. Storing the compound in light-resistant containers is a critical preventative measure.[3]
Recommended Storage and Handling Protocols: A Self-Validating System
The following protocols are designed to be a self-validating system, ensuring the long-term integrity of 2-Bromoaniline Hydrochloride.
Long-Term Archival Storage (< -12 months)
For long-term storage, the primary objective is to minimize all potential degradation pathways.
-
Temperature: Store at 2-8°C .[9] Lower temperatures slow down the kinetics of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[9] This is the most effective way to prevent oxidative degradation. After each use, the container should be flushed with inert gas before resealing.
-
Light: Always store in an amber glass vial or a light-blocking container .[3]
-
Container: Use a tightly sealed, high-integrity container to prevent moisture ingress.
Short-Term "In-Use" Storage (Weeks to Months)
For material that is in frequent use, the focus is on maintaining purity while allowing for practical access.
-
Temperature: Maintain storage at 2-8°C between uses.
-
Light: Keep in an amber vial.
-
Handling:
-
Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This crucial step prevents the condensation of atmospheric moisture into the cold solid, which could accelerate degradation.
-
Weighing: Conduct all weighing and handling in a well-ventilated area or a chemical fume hood.[10]
-
Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.
-
Resealing: Tightly reseal the container immediately after use. For extended "in-use" periods, consider flushing with an inert gas before resealing.
-
Experimental Workflow and Decision Making
The following diagrams illustrate the key decision points and workflows for the proper storage and handling of 2-Bromoaniline Hydrochloride.
Caption: Decision workflow for selecting the appropriate storage protocol.
Caption: Step-by-step workflow for the safe handling and dispensing of the reagent.
Incompatible Materials and Conditions to Avoid
To prevent hazardous reactions and maintain the integrity of the compound, avoid contact with the following:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[7]
-
Strong Acids and Acid Chlorides: Can lead to unwanted side reactions.[10]
-
Heat: Elevated temperatures will accelerate degradation.[10]
Protocol for Assessing Chemical Purity and Stability
For applications where purity is paramount, such as in drug development, it is essential to have an analytical method to assess the stability of 2-Bromoaniline Hydrochloride. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
Protocol: Stability-Indicating RP-HPLC Method
-
Objective: To develop a reverse-phase HPLC method capable of separating the parent 2-Bromoaniline Hydrochloride peak from any potential degradation products.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.0) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might run from 20% to 80% organic solvent over 20-30 minutes.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 240-254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[8]
-
Sample Preparation:
-
Prepare a stock solution of 2-Bromoaniline Hydrochloride in the mobile phase at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
-
Forced Degradation Study (for method validation):
-
To validate that the method is stability-indicating, perform a forced degradation study.[9] Expose the stock solution to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat the solid material at a temperature below its melting point.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.[12][13]
-
Conclusion
The chemical stability of 2-Bromoaniline Hydrochloride is not an inherent, immutable property but rather a state that is maintained through a disciplined and scientifically informed approach to storage and handling. By understanding the fundamental drivers of degradation—oxidation and photodegradation—and implementing the robust protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this critical reagent. This commitment to the proper stewardship of chemical reagents is, ultimately, a commitment to the quality and reproducibility of scientific innovation.
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Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
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International Journal of Engineering Research & Technology. (n.d.). Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. Retrieved from [Link]
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Pharmaceutical Technology. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
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Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]
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Journal of the Chemical Society (Resumed). (n.d.). The effects of sodium chloride and aniline hydrochloride upon the surface tensions and partial vapour pressures of aqueous aniline solutions. Retrieved from [Link]
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SpringerLink. (2017). The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of SDS/Water System. Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 2-Bromoaniline CAS 615-36-1 Manufacturers, Suppliers, Factory. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-Bromoaniline. Retrieved from [Link]
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World Health Organization. (2000). Annex 2 WHO good manufacturing practices for active pharmaceutical ingredients. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-Bromoaniline Hydrochloride from 2-Bromoaniline
This guide provides an in-depth exploration of the synthesis of 2-bromoaniline hydrochloride from its free base, 2-bromoaniline. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the fundamental chemical principles, offers a robust and validated experimental protocol, and provides insights grounded in practical laboratory experience to ensure a successful, safe, and efficient synthesis.
Strategic Overview: The Rationale for Salt Formation
2-Bromoaniline is a pivotal intermediate in the synthesis of a wide array of high-value molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] However, like many aromatic amines, 2-bromoaniline is susceptible to aerial oxidation, which can lead to discoloration and the formation of impurities over time. It also presents handling challenges due to its toxicity.[5][6][7]
The conversion of the free base into its hydrochloride salt is a common and highly effective strategy to mitigate these issues. The primary motivations for this conversion are:
-
Enhanced Stability: The protonated ammonium salt is significantly less susceptible to oxidation, ensuring higher purity during storage and a longer shelf life.[8]
-
Improved Physical Properties: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and dispense accurately compared to the often low-melting point or liquid free base.[9]
-
Modified Solubility: Salt formation dramatically alters the solubility profile. While 2-bromoaniline is sparingly soluble in water but soluble in many organic solvents[1][10][11], its hydrochloride salt exhibits increased solubility in polar solvents and decreased solubility in non-polar organic solvents. This property is the cornerstone of its synthesis and purification.[12]
The Core Chemistry: An Acid-Base Transformation
The synthesis of 2-bromoaniline hydrochloride is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) imparts basic character to the 2-bromoaniline molecule. Hydrochloric acid (HCl), a strong mineral acid, serves as the proton (H⁺) donor.
The reaction mechanism involves the protonation of the basic amino group by hydrochloric acid, leading to the formation of the 2-bromophenylaminium cation and the chloride anion, which associate ionically to form the salt.
Chemical Equation: C₆H₄BrNH₂ (2-bromoaniline) + HCl (hydrochloric acid) → C₆H₄BrNH₃⁺Cl⁻ (2-bromoaniline hydrochloride)
This straightforward and high-yielding reaction is driven by the significant difference in pKa between the protonated amine and hydrochloric acid.
Caption: Acid-base reaction forming the hydrochloride salt.
Validated Experimental Protocol
This protocol is designed for robustness and safety. The causality behind each step is explained to provide a deeper understanding of the process.
Critical Safety Precautions
-
2-Bromoaniline: This compound is toxic if swallowed or in contact with skin and may cause damage to organs through prolonged exposure.[5][6][13] It is also a skin and eye irritant.[14]
-
Concentrated Hydrochloric Acid: HCl is highly corrosive and causes severe skin burns and eye damage.[15][16][17] Its vapors can cause respiratory irritation.[18][19]
-
Mandatory PPE: All operations must be conducted inside a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-resistant lab coat at all times.[5][15][16]
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Bromoaniline (C₆H₆BrN) | 250 mL Erlenmeyer Flask or Beaker |
| Concentrated Hydrochloric Acid (~37%) | Magnetic Stirrer and Stir Bar |
| Diethyl Ether (anhydrous) | Graduated Cylinders |
| Pasteur Pipette or Dropping Funnel | |
| Ice Bath | |
| Büchner Funnel and Flask (Vacuum Filtration) | |
| Watch Glass | |
| Desiccator |
Step-by-Step Synthesis Procedure
-
Dissolution of the Free Base:
-
Accurately weigh 5.00 g (29.1 mmol) of 2-bromoaniline and transfer it to a 250 mL Erlenmeyer flask.
-
Add 100 mL of diethyl ether to the flask and stir using a magnetic stirrer until all the solid has dissolved.
-
Causality: Diethyl ether is an excellent solvent for this procedure because it readily dissolves the non-polar 2-bromoaniline free base but is a poor solvent for the highly polar ionic product, 2-bromoaniline hydrochloride. This differential solubility is key to precipitating the product in high purity.
-
-
Cooling the Reaction Mixture:
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Causality: The reaction is exothermic. Cooling helps to control the reaction rate, dissipate heat, and minimize potential side reactions. Furthermore, the solubility of the product salt is significantly lower at reduced temperatures, which maximizes the yield upon precipitation.
-
-
Acidification and Precipitation:
-
While vigorously stirring the cooled ether solution, slowly add concentrated hydrochloric acid (~2.5 mL, ~30 mmol) dropwise using a Pasteur pipette or dropping funnel over 5-10 minutes.
-
A white precipitate of 2-bromoaniline hydrochloride will form immediately.
-
Causality: Slow, dropwise addition is critical to prevent localized overheating and to ensure the formation of a fine, easily filterable crystalline solid rather than an amorphous or oily mass. An excess of HCl is not typically required, but ensuring a slight molar excess confirms complete conversion of the base.
-
-
Reaction Completion and Digestion:
-
After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30 minutes.
-
Causality: This "digestion" period allows the crystallization process to complete, ensuring that the maximum amount of product precipitates from the solution, thereby maximizing the isolated yield.
-
-
Isolation and Washing:
-
Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two small portions (10-15 mL each) of cold diethyl ether.
-
Causality: Washing with cold solvent removes any residual soluble impurities, such as unreacted 2-bromoaniline, without dissolving a significant amount of the desired product.
-
-
Drying:
-
Press the solid firmly on the funnel to remove as much solvent as possible.
-
Transfer the solid to a pre-weighed watch glass and dry to a constant weight. For optimal results, dry in a vacuum desiccator over a suitable desiccant (e.g., anhydrous calcium chloride).
-
Causality: Thorough drying is essential to remove residual solvent and obtain an accurate yield calculation. Aniline salts can be hygroscopic, so storage in a dry environment is crucial.
-
Process Workflow Diagram
Caption: Experimental workflow for the synthesis.
Product Characterization and Quality Control
Verifying the identity and purity of the final product is a critical step.
| Parameter | 2-Bromoaniline (Starting Material) | 2-Bromoaniline HCl (Product) |
| Molecular Formula | C₆H₆BrN | C₆H₇BrClN |
| Molecular Weight | 172.02 g/mol [13] | 208.48 g/mol [9][20] |
| Appearance | Red-brown or white/yellow solid[1][6] | White to off-white solid[9] |
| Melting Point | 29-32 °C[10][11][13] | Varies, typically much higher than free base |
| Solubility | Sparingly soluble in water; soluble in ether[1][11] | More soluble in water; insoluble in ether |
| ¹H NMR | -NH₂ protons appear as a broad singlet. | -NH₃⁺ protons appear as a very broad singlet, shifted downfield. Aromatic protons also shift downfield.[20] |
| FTIR (cm⁻¹) | N-H stretch (~3300-3500, two bands) | N-H stretch (broad, ~2600-3200) for -NH₃⁺ |
| Purity (HPLC) | >98% recommended | >97% typical[9][21] |
Field Insights and Troubleshooting
-
Product Oiling Out: If the product separates as an oil instead of a solid, it may be due to the addition of HCl being too rapid or insufficient cooling. Try scratching the inside of the flask with a glass rod to induce crystallization or add a single seed crystal from a previous batch.
-
Yield Optimization: Ensure the use of anhydrous ether, as water can increase the solubility of the salt, leading to a lower yield. The final washes should be done quickly with minimal, ice-cold solvent.
-
Purity Concerns: If the product is discolored, it may indicate oxidation of the starting material. It's advisable to use freshly sourced or purified 2-bromoaniline. If necessary, the final hydrochloride salt can be further purified by recrystallization from a solvent system like ethanol/water.[8]
References
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Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. [Link]
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EMD Millipore. (2015). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. [Link]
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SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Hydrochloric Acid, 25-38% w/w. [Link]
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Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet Hydrochloric Acid 5% (v/v). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12211864, 2-Bromoaniline Hydrochloride. [Link]
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Chegg. (n.d.). Draw the mechanism for the following reaction. From acetanilide to 2-Chloro-4-Bromoaniline. [Link]
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Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Aniline Hydrochloride: Chemical Structure, Synthesis, and Market Trends. [Link]
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Slideshare. (n.d.). Preparation of p-bromoaniline from Acetanilide. [Link]
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Liskon Biological. (2024). The chemical properties and structure of p-bromoaniline. [Link]
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brainly.com. (2023). Draw the major organic product(s) of the reaction of p-bromoaniline with HNO2 and HCl. [Link]
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Chegg. (2018). Solved Can anyone please draw the full-arrow mechanism for. [Link]
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Tradeindia. (n.d.). Aniline Hydrochloride 99% (for Synthesis) - Physical Form: Solid at Best Price in Vasai. [Link]
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An In-Depth Technical Guide to the NMR Spectrum of 2-Bromoaniline Hydrochloride
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of molecules is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining molecular structure in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-bromoaniline hydrochloride, a compound representative of aromatic amine salts frequently encountered as active pharmaceutical ingredients (APIs) or key intermediates.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple spectral interpretation to explore the underlying principles, experimental nuances, and the profound electronic effects of substituents and protonation on the magnetic environment of atomic nuclei. By understanding the causality behind the observed chemical shifts and coupling patterns, scientists can leverage NMR spectroscopy to its full potential for structural confirmation, purity assessment, and reaction monitoring.
Core Principles: Deconstructing the NMR Spectrum
Before delving into the specific spectrum of 2-bromoaniline hydrochloride, it is essential to ground our analysis in the fundamental principles of NMR spectroscopy.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is known as its chemical shift. It is dictated by the local electronic environment of a nucleus. Electron-withdrawing groups decrease the electron density (deshielding), causing the nucleus to resonate at a higher frequency (downfield shift), while electron-donating groups increase electron density (shielding), leading to a lower frequency resonance (upfield shift). Protons on an aromatic ring typically resonate in the 6.5-8.5 ppm region, and aromatic carbons appear between 120-150 ppm.[1][2]
-
Spin-Spin Coupling (J-coupling): Nuclei on adjacent atoms can influence each other's magnetic field, causing signals to split into multiple lines (multiplets). The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of atoms. For substituted benzene rings, the magnitude of the J-coupling is characteristic of the proton positions:
-
Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.[5]
The Electronic Influence of Substituents and Protonation
The NMR spectrum of 2-bromoaniline hydrochloride is best understood by first considering its parent compound, 2-bromoaniline, and then analyzing the dramatic electronic shifts that occur upon protonation.
Analysis of 2-Bromoaniline (The Parent Base)
The aromatic region of 2-bromoaniline is governed by the competing electronic effects of the bromine atom and the amino group.
-
Amine Group (-NH₂): This is a powerful activating group. The nitrogen's lone pair of electrons is delocalized into the π-system of the ring through resonance, increasing electron density, particularly at the positions ortho and para to it (C3, C5, and the Br-bearing C1). This results in an upfield (shielding) effect at these positions.
-
Bromine Atom (-Br): Halogens exhibit a dual nature.
-
Inductive Effect: Due to its high electronegativity, bromine withdraws electron density from the ring through the sigma (σ) bond framework, causing a deshielding (downfield) effect.[3]
-
Resonance Effect: The lone pairs on bromine can be delocalized into the ring's π-system, increasing electron density, primarily at the ortho and para positions.[3] For bromine, the inductive effect generally outweighs the resonance effect for protons, but the resonance contribution is still significant.
-
The Effect of Protonation: Formation of the Anilinium Ion
When 2-bromoaniline is treated with hydrochloric acid, the basic amino group is protonated to form an ammonium salt (-NH₃⁺).[6][7] This transformation is not merely structural; it fundamentally inverts the electronic character of the substituent.
The ammonium group (-NH₃⁺) is a potent electron-withdrawing group due to the positive charge on the nitrogen atom. It strongly deactivates the aromatic ring through a powerful inductive effect, pulling electron density away from all ring positions. This systemic deshielding causes all aromatic proton and carbon signals to shift significantly downfield compared to the parent 2-bromoaniline.
The protons of the -NH₃⁺ group itself are exchangeable and their signal can be broad.[8][9] Its chemical shift is highly dependent on factors such as solvent, concentration, and temperature.[10][11]
Predicted Spectral Analysis of 2-Bromoaniline Hydrochloride
Based on these principles, we can predict the key features of the ¹H and ¹³C NMR spectra. The structure with standardized numbering is shown below.
Caption: Structure of 2-Bromoaniline Hydrochloride.
¹H NMR Spectrum Analysis
The molecule has four distinct aromatic protons, which will result in four separate signals, in addition to the signal for the ammonium protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |
| H6 | ~7.8 - 8.0 | Doublet of doublets (dd) | Ortho to H5 (³J ≈ 8 Hz), Meta to H4 (⁴J ≈ 1.5 Hz) |
| H3 | ~7.6 - 7.8 | Doublet of doublets (dd) | Ortho to H4 (³J ≈ 8 Hz), Meta to H5 (⁴J ≈ 1.5 Hz) |
| H5 | ~7.5 - 7.7 | Triplet of doublets (td) or multiplet | Ortho to H4 & H6 (³J ≈ 8 Hz), Meta to H3 (⁴J ≈ 1.5 Hz) |
| H4 | ~7.3 - 7.5 | Triplet of doublets (td) or multiplet | Ortho to H3 & H5 (³J ≈ 8 Hz), Meta to H6 (⁴J ≈ 1.5 Hz) |
| -NH₃⁺ | Variable (e.g., 7.0 - 9.0 in DMSO-d₆) | Broad singlet (br s) | Subject to chemical exchange and quadrupolar broadening |
Causality of Assignments:
-
All aromatic protons are shifted significantly downfield due to the powerful inductive withdrawal of the -NH₃⁺ group.
-
H6 is ortho to the electron-withdrawing bromine and meta to the -NH₃⁺ group, likely making it the most deshielded (furthest downfield).
-
The remaining protons (H3, H4, H5) experience complex and competing influences, leading to a crowded aromatic region where definitive assignment often requires 2D NMR techniques. The relative ordering presented is an educated prediction.
Caption: Key J-coupling relationships in the aromatic ring.
¹³C NMR Spectrum Analysis
Six distinct signals are expected for the six aromatic carbons. All will be shifted downfield compared to 2-bromoaniline.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C2 | ~135 - 140 | Ipso-carbon attached to the strongly electron-withdrawing -NH₃⁺ group. |
| C4 | ~133 - 136 | Para to the -NH₃⁺ group, strongly deshielded. |
| C6 | ~130 - 133 | Ortho to both -Br and meta to -NH₃⁺, deshielded. |
| C5 | ~128 - 131 | Deshielded by proximity to electron-withdrawing groups. |
| C3 | ~125 - 128 | Deshielded by proximity to electron-withdrawing groups. |
| C1 | ~115 - 120 | Ipso-carbon attached to bromine; experiences the "heavy atom effect," shifting it upfield relative to what would be expected from induction alone.[3] |
Experimental Protocol for NMR Analysis
Trustworthy data begins with meticulous sample preparation. This protocol outlines the standard procedure for acquiring high-quality NMR spectra of 2-bromoaniline hydrochloride.
Caption: Experimental workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 10-20 mg of 2-bromoaniline hydrochloride for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry glass vial.[12]
-
Solvent Selection: Choose a suitable deuterated solvent. Given the salt's polarity, DMSO-d₆ is an excellent choice as it readily dissolves the sample and slows down the exchange rate of the -NH₃⁺ protons, resulting in sharper signals compared to other solvents.[8] D₂O is another option, but will cause the -NH₃⁺ signal to disappear due to H/D exchange.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13]
-
Homogenization: Cap the vial and vortex or gently warm it to ensure the sample is completely dissolved. A homogenous solution is critical for high-resolution spectra.[13]
-
Filtration (if necessary): If any solid particulates remain, filter the solution. Pack a small amount of glass wool into a Pasteur pipette and filter the solution directly into a clean, high-quality 5 mm NMR tube.[12][14]
-
Transfer: Ensure the final sample height in the NMR tube is at least 4.5 cm to be properly positioned within the instrument's detection coil.[14]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp peaks and high resolution. Poor shimming is a common cause of broad spectral lines.[3]
-
Acquire the ¹H spectrum, followed by the more time-intensive ¹³C spectrum.
-
Conclusion
The NMR spectrum of 2-bromoaniline hydrochloride serves as an exemplary case study in the structural analysis of aromatic amine salts. The interpretation hinges on a robust understanding of fundamental NMR principles and, crucially, the transformative effect of protonation on the electronic landscape of the molecule. The conversion of the electron-donating -NH₂ group into the powerfully electron-withdrawing -NH₃⁺ group induces a global downfield shift in the aromatic region, a key diagnostic feature. By carefully analyzing chemical shifts, coupling constants, and applying rigorous experimental protocols, researchers can confidently confirm the structure of this and similar compounds, ensuring the integrity and success of their scientific endeavors.
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Interpreting Aromatic NMR Signals. (2021). YouTube. Available at: [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (n.d.). J-Stage. Available at: [Link]
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Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Available at: [Link]
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Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2025). ResearchGate. Available at: [Link]
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Amine protons on NMR. (2023). Reddit. Available at: [Link]
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How to make an NMR sample. (n.d.). University of Ottawa. Available at: [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Available at: [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. Available at: [Link]
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Protonation of aniline to afford either N-protonated or... (n.d.). ResearchGate. Available at: [Link]
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The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. Available at: [Link]
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NMR 5: Coupling Constants. (2023). YouTube. Available at: [Link]
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An In-depth Technical Guide to the FTIR Analysis of 2-Bromoaniline Hydrochloride
This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-Bromoaniline Hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural recitation to explain the scientific rationale behind each step, ensuring a self-validating and robust analytical approach. We will explore the molecular underpinnings of the FTIR spectrum, detail rigorous experimental protocols, and provide a systematic guide to spectral interpretation.
Foundational Principles: Molecular Structure and Vibrational Theory
Before any analysis, a foundational understanding of the target molecule's structure is paramount. 2-Bromoaniline Hydrochloride (C₆H₇BrClN) is the salt formed from the reaction of 2-bromoaniline, a primary aromatic amine, with hydrochloric acid.[1] This protonation of the amino group is the most significant structural feature influencing its infrared spectrum.
The key functional groups that give rise to characteristic vibrations are:
-
The Anilinium Cation (-NH₃⁺): Unlike a free primary amine (-NH₂), the protonated anilinium group exhibits distinct stretching and bending vibrations at different frequencies.
-
The Substituted Benzene Ring: The aromatic ring has characteristic C=C stretching, C-H stretching, and C-H out-of-plane bending modes. The substitution pattern (1,2- or ortho-disubstituted) strongly influences the out-of-plane bending absorptions.
-
Carbon-Halogen Bond (C-Br): The C-Br bond gives rise to a stretching vibration in the low-frequency "fingerprint" region of the spectrum.
A non-linear molecule's vibrational complexity can be predicted by its degrees of freedom. For 2-Bromoaniline Hydrochloride, with 16 atoms (C₆H₇BrClN), the number of normal vibrational modes is calculated as 3N-6, resulting in 42 possible fundamental vibrations.[2] While not all modes are infrared active or resolved, this theoretical basis underscores the richness of information contained within the FTIR spectrum.
The Experimental Protocol: A Self-Validating Workflow
The quality of an FTIR spectrum is inextricably linked to the integrity of the sample preparation and data acquisition. We present two validated methods: the classic Potassium Bromide (KBr) pellet technique for high-resolution transmission data and the modern Attenuated Total Reflectance (ATR) technique for rapid, minimal-preparation analysis.
Method A: KBr Pellet Transmission Spectroscopy
This technique is chosen for its ability to produce high-quality spectra with minimal scattering if prepared correctly. The principle relies on dispersing the solid sample in an IR-transparent matrix (KBr).[3]
Step-by-Step Protocol:
-
Material Preparation (The Causality of Purity):
-
Gently grind approximately 1-2 mg of the 2-Bromoaniline Hydrochloride sample using a clean agate mortar and pestle.[4]
-
Add 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr). The KBr must be desiccated (e.g., dried in an oven at >100°C and stored in a desiccator) to prevent the appearance of broad O-H absorption bands from water, which can obscure N-H vibrations.[3][5]
-
Rationale: A sample-to-KBr ratio of approximately 1:100 is crucial. Too much sample leads to total absorption (flat-topped peaks), while too little results in a weak, noisy spectrum.
-
-
Homogenization (The Key to Reducing Scattering):
-
Thoroughly grind the mixture for several minutes until it becomes a fine, homogenous powder.
-
Rationale: The particle size of the sample must be smaller than the wavelength of the incident IR radiation to minimize light scattering (the Christiansen effect), which can cause distorted peak shapes and sloping baselines.[5]
-
-
Pellet Formation (Ensuring Transparency):
-
Transfer the powder to a pellet die and apply pressure using a hydraulic press (typically 7-10 tons).
-
Hold the pressure for a few minutes to allow the KBr to fuse. The resulting pellet should be clear and translucent.
-
Self-Validation: An opaque or cloudy pellet indicates insufficient grinding, excessive moisture, or trapped air. Such a pellet will produce a poor-quality spectrum and the process should be repeated.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or a blank KBr pellet. This is a critical step to computationally subtract the spectral contributions of atmospheric water vapor and CO₂.[3]
-
Place the sample pellet in the spectrometer's sample holder and acquire the spectrum.
-
Typical Parameters: Scan from 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Method B: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a powerful alternative that requires virtually no sample preparation, making it ideal for rapid screening and analysis of solid powders.[3][6]
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Rationale: Any residue on the crystal will appear in the sample's spectrum.
-
-
Background Collection:
-
With the clean, empty crystal, acquire a background spectrum. This accounts for the absorbance of the crystal itself and the ambient atmosphere.[6]
-
-
Sample Application and Analysis:
-
Place a small amount of the 2-Bromoaniline Hydrochloride powder directly onto the ATR crystal, ensuring the crystal surface is fully covered.
-
Apply pressure using the instrument's pressure clamp.
-
Rationale & Self-Validation: Good contact between the sample and the crystal is essential for a strong signal. The pressure should be applied consistently for reproducible results. Most modern instruments provide feedback on the applied force.
-
Acquire the sample spectrum using the same parameters as the KBr method.
-
FTIR Analysis Workflow Diagram
Caption: Workflow for FTIR analysis of 2-Bromoaniline Hydrochloride.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. This process is systematic, starting from the high-frequency region and moving to the low-frequency fingerprint region.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Key Insights |
| ~3100-3000 | Medium-Weak, Sharp | Aromatic C-H Stretch | These absorptions confirm the presence of the benzene ring. Their position just above 3000 cm⁻¹ is characteristic of C(sp²)-H bonds. |
| ~3000-2500 | Strong, Broad | N-H₃⁺ Symmetric & Asymmetric Stretch | This is a definitive feature of the anilinium salt. The broadness is due to extensive hydrogen bonding in the solid state. This contrasts sharply with the two sharp peaks of a free primary amine (-NH₂) which typically appear at ~3400-3250 cm⁻¹.[7][8] |
| ~1610-1580 | Medium-Strong | N-H₃⁺ Asymmetric Bending | This bending (scissoring) vibration of the protonated amine group is a key confirmatory peak for the hydrochloride salt form.[8] |
| ~1570, ~1480 | Strong to Medium | Aromatic C=C Ring Stretch | These two bands are characteristic of almost all benzene derivatives and confirm the integrity of the aromatic core.[9][10] |
| ~1510 | Medium-Strong | N-H₃⁺ Symmetric Bending | The "umbrella" mode of the anilinium group. The presence of both symmetric and asymmetric bending bands provides strong evidence for the -NH₃⁺ moiety. |
| ~1320-1250 | Strong | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. This band is typically strong in aromatic amines.[7] |
| < 900 | Strong | Aromatic C-H Out-of-Plane (OOP) Bending | The exact position is highly diagnostic of the ring's substitution pattern. For a 1,2-disubstituted ring, a strong band is expected around 750 cm⁻¹. |
| ~650-550 | Medium-Strong | C-Br Stretch | This band in the low-frequency region is characteristic of the carbon-bromine bond, confirming the presence and identity of the halogen substituent.[11] |
Conclusion: Ensuring Analytical Trustworthiness
FTIR spectroscopy provides an unambiguous fingerprint for the identification and structural verification of 2-Bromoaniline Hydrochloride. The analytical workflow presented herein, grounded in first principles of molecular vibration and validated through meticulous experimental practice, ensures the generation of reliable and reproducible data.
The most critical diagnostic features are the strong, broad absorptions between 3000-2500 cm⁻¹ and the distinct bending modes around 1600 cm⁻¹, which collectively confirm the presence of the anilinium (-NH₃⁺) cation. These, in conjunction with the characteristic aromatic C=C stretches and the C-Br stretch in the fingerprint region, provide a complete and confident structural elucidation. For ultimate verification, the acquired spectrum should be compared against a reference spectrum from an established database or by analyzing the corresponding free base (2-bromoaniline) to observe the expected spectral shifts upon protonation.[10][12]
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]
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What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. Retrieved from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). University of Florida, Polymer Chemistry Characterization Lab. Retrieved from [Link]
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FTIR spectra of the products of oxidation of 0.2 M aniline... (n.d.). ResearchGate. Retrieved from [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved from [Link]
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Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]
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Experimental and theoretical studies of the vibrational spectra of 4-chloro-2-bromoaniline. (2025, August 6). Ain Shams Engineering Journal. Retrieved from [Link]
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Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. (2016, March 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Ab initio and density functional computations of the vibrational spectra... (2017, July 18). ResearchGate. Retrieved from [Link]
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Vibrational band intensities in substituted anilines. (n.d.). Royal Society Publishing. Retrieved from [Link]
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Introduction to Vibrations. (2023, January 30). Chemistry LibreTexts. Retrieved from [Link]
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In-Depth Technical Guide: Mass Spectrometry of 2-Bromoaniline Hydrochloride
Authored for: Researchers, scientists, and drug development professionals.
From the desk of: A Senior Application Scientist
Executive Summary
This guide provides a comprehensive, in-depth analysis of the mass spectrometry of 2-bromoaniline hydrochloride. Moving beyond standard operating procedures, this document elucidates the causal factors behind methodological choices, ensuring a robust and scientifically sound approach to the analysis of this key pharmaceutical and chemical intermediate. We will explore ionization techniques, fragmentation pathways, and self-validating systems, all grounded in authoritative scientific principles.
Foundational Principles: Understanding the Analyte
A mastery of the mass spectrometry of 2-bromoaniline hydrochloride begins with a thorough understanding of its chemical and physical properties.
Molecular Structure and Isotopic Abundance: 2-bromoaniline hydrochloride (C₆H₆BrN·HCl) is the salt of an aromatic amine. The most analytically significant feature is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly equal natural abundance (approximately 1:1 ratio).[1] This isotopic distribution creates a characteristic "M/M+2" peak pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass-to-charge (m/z) units.[2][3][4] This pattern is a definitive signature for the presence of a single bromine atom in the molecule or a fragment thereof.
The Impact of the Hydrochloride Salt: The hydrochloride form means the aniline amine group is protonated, forming an anilinium ion. This pre-ionized state in solution is a critical consideration for the selection of an appropriate ionization technique.
Strategic Ionization: A Tale of Two Techniques
The choice of ionization method is paramount and is dictated by the analytical question at hand—be it molecular weight confirmation or detailed structural elucidation.
2.1. Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Confirmation
For confirming the molecular weight of 2-bromoaniline hydrochloride, the soft ionization technique of Electrospray Ionization (ESI) is the method of choice.[5][6]
Why ESI? The Causality Explained:
-
Compatibility with Salts: ESI is designed to work with analytes that are already ionized in solution. The anilinium form of 2-bromoaniline hydrochloride is readily transferred from the liquid phase to the gas phase with minimal energy, preserving the molecular ion.
-
Soft Ionization: ESI imparts very little excess energy to the analyte, resulting in minimal fragmentation.[5] This leads to a clean spectrum dominated by the molecular ion, making molecular weight determination straightforward.
-
LC-MS Integration: ESI is the workhorse of liquid chromatography-mass spectrometry (LC-MS), allowing for the separation of 2-bromoaniline from impurities or other reaction components prior to mass analysis.
Experimental Protocol: ESI-MS of 2-Bromoaniline Hydrochloride
-
Sample Preparation: Dissolve the 2-bromoaniline hydrochloride sample in a suitable solvent such as methanol or an acetonitrile/water mixture to a concentration of approximately 1-10 µg/mL.
-
Instrumentation Settings:
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Nebulizer Gas (N₂): Flow rate appropriate for the solvent flow.
-
Drying Gas (N₂): Temperature of 250-350 °C.
-
-
Expected Spectrum: The primary ion observed will be the protonated 2-bromoaniline (the free base), [C₆H₆BrN + H]⁺. The spectrum will exhibit the characteristic 1:1 isotopic pattern for bromine at m/z 172 and 174.
2.2. Electron Ionization (EI): The "Hard" Technique for Structural Elucidation
When the goal is unambiguous identification and structural elucidation, Electron Ionization (EI) is the preferred method.[6][7] EI is a "hard" ionization technique that causes extensive and reproducible fragmentation, providing a molecular "fingerprint."[8][9]
Why EI? The Causality Explained:
-
Characteristic Fragmentation: The high energy (70 eV) electron beam used in EI induces predictable bond cleavages, creating a fragmentation pattern that is highly specific to the molecule's structure.[10]
-
Library Matching: The resulting mass spectrum can be searched against extensive libraries, such as the NIST database, for confident compound identification.[11]
-
GC-MS Compatibility: EI is the standard ionization source for Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for separating volatile compounds and their isomers.[7]
Experimental Protocol: GC-EI-MS of 2-Bromoaniline
Note: For EI analysis, the free base, 2-bromoaniline, is analyzed. If starting with the hydrochloride salt, a simple liquid-liquid extraction after neutralization is required.
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of 2-bromoaniline in a volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: A temperature ramp from ~100 °C to 280 °C.
-
Ion Source Temperature: 230 °C
-
-
Expected Spectrum: The NIST Chemistry WebBook provides a reference spectrum for 2-bromoaniline.[11] Key fragments include the molecular ion (M⁺•) at m/z 171/173 and significant fragment ions at m/z 92 (loss of Br•) and m/z 65 (loss of HCN from the m/z 92 fragment).[12]
Deciphering the Fragments: A Structural Roadmap
The fragmentation patterns observed in both "soft" and "hard" ionization techniques provide valuable structural information.
3.1. ESI Fragmentation (In-Source or MS/MS)
While ESI is a soft technique, fragmentation can be induced by increasing the cone voltage (in-source fragmentation) or through tandem mass spectrometry (MS/MS). The most common fragmentation pathway for protonated anilines is the neutral loss of ammonia (NH₃).
Logical Fragmentation Workflow
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An In-depth Technical Guide to the Crystallographic Analysis of Bromoanilinium Halides: A Case Study of 4-Bromoanilinium Chloride
This technical guide provides a comprehensive overview of the crystallographic analysis of bromoanilinium halides, a class of compounds of interest to researchers, scientists, and professionals in drug development and materials science. While the primary focus of this guide is on the hydrochloride salt of 2-bromoaniline, a thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for 2-bromoaniline hydrochloride.
Therefore, to illustrate the principles and methodologies, this guide will utilize the detailed and published crystallographic data of its isomer, 4-bromoanilinium chloride , as a case study. The experimental protocols and data analysis workflows described herein are directly applicable to the crystallographic investigation of 2-bromoaniline hydrochloride, should suitable single crystals be obtained.
Introduction: The Significance of Structural Elucidation
Aniline and its halogenated derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and functional materials.[1] The protonation of the amino group to form anilinium salts significantly alters the electronic and steric properties of the molecule, influencing its crystal packing and intermolecular interactions. Single-crystal X-ray diffraction (SCXRD) is the most definitive technique for elucidating the three-dimensional atomic arrangement of these compounds, providing crucial insights into structure-property relationships.[1][2]
The precise knowledge of the crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, is paramount for:
-
Drug Development: Understanding the conformation and interaction patterns of a molecule is critical for rational drug design and predicting its binding affinity to biological targets.
-
Materials Science: The solid-state packing of molecules dictates the physical properties of a material, including its solubility, stability, and optical and electronic characteristics.
-
Polymorphism Studies: Identifying and characterizing different crystalline forms (polymorphs) of a compound is essential for ensuring the consistency and efficacy of pharmaceutical formulations.
Experimental Workflow: From Synthesis to Structure Refinement
The determination of a crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections outline a field-proven protocol for the crystallographic analysis of a bromoanilinium halide, using 4-bromoanilinium chloride as a representative example.
Synthesis and Crystallization of 4-Bromoanilinium Chloride
The synthesis of anilinium halides is typically a straightforward acid-base reaction. High-purity starting materials are crucial for obtaining X-ray quality crystals.
Protocol for Synthesis and Crystallization:
-
Synthesis: 4-Bromoaniline is dissolved in a suitable solvent, such as ethanol.
-
Protonation: Concentrated hydrochloric acid is added dropwise to the solution, leading to the precipitation of 4-bromoanilinium chloride as a white powder.[3]
-
Purification: The crude product is recrystallized to obtain a highly pure sample.
-
Crystal Growth: The generation of single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation of a saturated aqueous solution of the purified 4-bromoanilinium chloride has been shown to yield high-quality single crystals.[3][4] The principle behind this method is to gradually increase the concentration of the solute beyond its saturation point, allowing for the ordered growth of crystals.[5]
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical. The compound should be moderately soluble, allowing for the creation of a supersaturated solution upon slow evaporation.[5] Water is a suitable solvent for many anilinium salts due to their ionic nature.
-
Slow Evaporation: Rapid evaporation leads to the formation of many small crystals or an amorphous powder. Slow evaporation allows for a controlled nucleation and growth process, resulting in larger, well-defined single crystals.[5]
-
Purity: Impurities can disrupt the crystal lattice, leading to poorly formed or twinned crystals. Therefore, using a highly purified compound is essential.
Experimental Workflow Diagram
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A Comprehensive Technical Guide to the Safe Handling of 2-Bromoaniline Hydrochloride for Research and Development
This guide provides an in-depth analysis of the safety protocols and handling procedures for 2-Bromoaniline Hydrochloride, a compound frequently utilized in the synthesis of dyes, pigments, and notably, as a key intermediate in the development of pharmaceutical agents.[1] Adherence to the principles and practices outlined herein is critical to ensuring the safety of laboratory personnel and the integrity of research outcomes.
Understanding the Inherent Risks: A Hazard Profile of 2-Bromoaniline Hydrochloride
2-Bromoaniline Hydrochloride is a hazardous substance that presents multiple routes of toxicity.[2] A thorough understanding of its hazard profile is the foundation of a robust safety culture. The primary hazards are summarized in the table below.
| Hazard Classification | GHS Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[2] |
| Acute Dermal Toxicity | Category 3 | Toxic in contact with skin.[3] |
| Acute Inhalation Toxicity | Category 3 | Toxic if inhaled. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure.[3][5] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects. |
The hydrochloride salt form dictates that it is a solid, which can present a dust inhalation hazard if not handled properly. Furthermore, as with many aromatic amines, there is a risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3][6][7] Symptoms can include headache, dizziness, cyanosis (a bluish discoloration of the skin), and in severe cases, can be life-threatening. The onset of these symptoms may be delayed for 2 to 4 hours or longer after exposure.[3][6]
Engineering Controls: The First Line of Defense
The most effective way to mitigate exposure to 2-Bromoaniline Hydrochloride is through the implementation of robust engineering controls. These are measures designed to isolate the hazard from the operator.
-
Chemical Fume Hood: All work involving the handling of 2-Bromoaniline Hydrochloride, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[4][5] This is critical to prevent the inhalation of dust particles and any potential vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][8]
-
Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.[5] Their proximity is crucial in the event of accidental skin or eye contact.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE is not merely a checklist but a scientifically informed decision based on the specific hazards of 2-Bromoaniline Hydrochloride.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[3][8] | Prevents dermal absorption, which is a significant route of toxicity. Gloves must be inspected before use and disposed of immediately if contaminated.[3] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashing.[3][8] | Protects against dust particles and accidental splashes that can cause serious eye irritation.[2] |
| Skin and Body Protection | A lab coat, buttoned, with long sleeves.[3][8] | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used when engineering controls are not sufficient to control airborne dust.[5][6][8] | Protects against the inhalation of harmful dust. The choice of respirator should be based on a formal risk assessment. |
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for 2-Bromoaniline Hydrochloride.
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is paramount to preventing exposure and ensuring the quality of experimental work.
Weighing and Transferring Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Don appropriate PPE as determined by the risk assessment.
-
Weighing: Use a weigh boat or glassine paper on an analytical balance inside the fume hood. Handle the container of 2-Bromoaniline Hydrochloride with care to avoid generating dust.
-
Transfer: Slowly and carefully transfer the weighed solid to the reaction vessel. If transferring to a flask with a narrow neck, use a powder funnel.
-
Cleaning: After transfer, decontaminate the weigh boat and any spills within the fume hood using a damp paper towel. Dispose of all contaminated materials as hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
In-Solution Handling Protocol
While 2-Bromoaniline Hydrochloride is less of a dust hazard once in solution, the risks of dermal and eye exposure remain.
-
Dissolution: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Reactions: Conduct all reactions in a chemical fume hood. Ensure that the reaction vessel is properly secured.
-
Work-up and Extraction: During aqueous work-ups and extractions, be mindful of the potential for the compound to partition into the aqueous layer. Handle all layers as potentially hazardous.
Storage and Incompatibility
Proper storage is crucial for maintaining the stability of 2-Bromoaniline Hydrochloride and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The storage area should be secure and accessible only to authorized personnel. It is also noted to be light-sensitive and air-sensitive, so storage under an inert atmosphere is recommended.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[3][5] Contact with these substances can lead to vigorous or exothermic reactions.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A well-defined emergency plan is essential.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[9] |
Spill Response
A tiered approach to spill response is recommended, differentiating between minor and major spills.
Caption: Spill Response Workflow.
For a minor spill of 2-Bromoaniline Hydrochloride solid:
-
Evacuate and Alert: Alert others in the immediate area.
-
PPE: Don appropriate PPE, including a respirator.
-
Containment: Prevent the spread of dust. Do not sweep dry powder.
-
Cleanup: Gently cover the spill with an inert absorbent material such as sand or vermiculite.[11][12] Carefully scoop the mixture into a labeled, sealable container for hazardous waste.
-
Decontamination: Wipe the spill area with a damp cloth. Decontaminate any equipment used in the cleanup.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste containing 2-Bromoaniline Hydrochloride, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. It is often recommended to use a licensed professional waste disposal service.[3]
Conclusion
2-Bromoaniline Hydrochloride is a valuable reagent in research and development, but it demands respect and careful handling. By integrating a deep understanding of its hazards with robust engineering controls, appropriate personal protective equipment, and meticulous handling procedures, researchers can work with this compound safely and effectively. A proactive safety culture, underpinned by the principles outlined in this guide, is the cornerstone of a secure and productive research environment.
References
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PubChem. (n.d.). 2-Bromoaniline Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Angene Chemical. (2025, September 13). Safety Data Sheet: 4-Bromoaniline hydrochloride. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET: 2-BROMO ANILINE 98%. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Bromoaniline. Retrieved from [Link]
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Kent State University. (n.d.). Cleaning up a spill. Compliance and Risk Management. Retrieved from [Link]
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Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol. Retrieved from [Link]
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Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). LIGAND-FREE COPPER(II) OXIDE NANOPARTICLES CATALYZED SYNTHESIS OF SUBSTITUTED BENZOXAZOLES. Retrieved from [Link]
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Haz-Map. (n.d.). 2-Bromoaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]
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An In-depth Technical Guide to the Hazards and Safe Handling of 2-Bromoaniline Hydrochloride
Section 1: Executive Summary
This guide provides a comprehensive technical overview of the hazards associated with 2-Bromoaniline Hydrochloride (CAS No: 94718-79-3), a chemical intermediate prevalent in pharmaceutical research and development. While essential for certain synthetic pathways, its handling demands a rigorous and informed approach to safety. This document moves beyond mere procedural lists to instill a deep understanding of the causality behind recommended safety protocols. We will dissect the toxicological profile, establish self-validating handling procedures, and outline robust emergency response plans. This guide is intended for researchers, chemists, and laboratory safety professionals who require a thorough understanding of the risks and mitigation strategies for this compound.
Section 2: Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of chemical safety. 2-Bromoaniline Hydrochloride is the hydrochloride salt of 2-Bromoaniline, which can influence its physical properties, such as solubility, compared to the free base.
| Property | Value | Source |
| Chemical Name | 2-Bromoaniline hydrochloride | [1] |
| CAS Number | 94718-79-3 | [1] |
| Molecular Formula | C₆H₇BrClN | [1] |
| Molecular Weight | 208.48 g/mol | [1] |
| Physical State | Solid, White to Light Gray/Green Powder/Crystal | [2][3] |
| Synonyms | 2-bromoaniline;hydrochloride | [1] |
Section 3: Hazard Identification and Classification (GHS)
According to the Globally Harmonized System (GHS), 2-Bromoaniline Hydrochloride is classified as a hazardous substance with multiple routes of toxicity.[1] The primary danger lies in its acute toxicity upon ingestion, skin contact, or inhalation.[2] The causality for this is the compound's ability to be absorbed into the bloodstream, where, like many aromatic amines, it can interfere with physiological processes.[4][5]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
Note: The parent compound, 2-Bromoaniline, and its isomers are sometimes classified as Category 3 (Toxic) for dermal and inhalation toxicity and may carry additional warnings for target organ damage and aquatic toxicity.[4][6] It is prudent to handle the hydrochloride salt with a similar level of caution.
Section 4: Toxicological Profile
The hazards listed in the GHS classification stem from the compound's interaction with biological systems.
-
Acute Toxicity : The primary risk is acute poisoning. Absorption through any route can be significant. The "harmful" classification indicates that moderate exposure can lead to adverse health effects.[1][2]
-
Methemoglobinemia : A critical, and often overlooked, hazard associated with aromatic amines is the potential to cause methemoglobinemia.[4][5] Absorption into the body can lead to the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively. This results in cyanosis (a blue discoloration of the skin), headache, dizziness, and, in severe cases, cardiac dysrhythmia and respiratory distress.[4] A dangerous feature of this condition is that its onset can be delayed by 2 to 4 hours or more after exposure.[4][5]
-
Organ Damage : Prolonged or repeated exposure may lead to damage to organs, particularly the liver and kidneys.[4][5] This is due to the metabolic burden placed on these organs as they attempt to detoxify and excrete the compound.
-
Irritation : Direct contact with the skin or eyes will cause irritation.[1] This is a localized inflammatory response to the foreign substance. Repeated skin contact can lead to dermatitis.
Section 5: Risk Mitigation and Safe Handling Protocols
A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment work in concert to minimize risk at every step.
Engineering Controls: The First Line of Defense
The primary engineering control is to handle 2-Bromoaniline Hydrochloride exclusively within a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood's negative pressure environment contains dust and aerosols, preventing inhalation, and provides a physical barrier against splashes.[7] Ventilation should be adequate to keep airborne concentrations well below any established exposure limits.[8] Eyewash stations and safety showers must be located in immediate proximity to the handling area.[6]
Personal Protective Equipment (PPE): The Last Barrier
PPE selection must be based on a thorough risk assessment. The following table provides a baseline for handling this compound.
| Body Part | PPE Specification | Rationale and Source |
| Hands | Nitrile or other chemical-resistant gloves. | Must be inspected prior to use. Use proper removal technique to avoid contaminating skin.[7][8] |
| Eyes/Face | Safety glasses with side shields and a face shield. | Provides protection against dust particles and splashes. Standard safety glasses are insufficient.[7][8] |
| Body | A fully-buttoned laboratory coat. A chemical-resistant suit may be required for large quantities. | Protects skin and personal clothing from contamination.[7][8] |
| Respiratory | A NIOSH-approved respirator with particulate filters (e.g., N95 or P100). | Required if there is a risk of dust formation or if work is performed outside a fume hood.[5][7] |
Standard Operating Procedure (SOP) for Weighing and Handling
This protocol is designed to be a self-validating system for minimizing exposure.
-
Preparation :
-
Don all required PPE as specified in Table 3.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface within the hood.
-
Assemble all necessary equipment (spatulas, weigh paper, secondary containers) inside the hood.
-
-
Handling :
-
Retrieve the stock container. Before opening, gently tap it on the work surface to settle the solid material.
-
Open the container slowly inside the fume hood to avoid creating airborne dust.
-
Use a dedicated spatula to carefully transfer the desired amount to weigh paper or a tared container. Avoid any scooping motions that could aerosolize the powder.
-
Once the desired amount is weighed, securely close the primary stock container.
-
-
Cleanup :
-
Carefully wipe down the spatula and the work surface with a damp cloth or towel to collect any residual dust without making it airborne.
-
Dispose of all contaminated materials (weigh paper, gloves, wipes) in a designated, sealed hazardous waste container.[5][7]
-
Wash hands thoroughly with soap and water after removing gloves.[7]
-
Storage and Incompatibility
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5][7] The compound may be light and air-sensitive, so storage in a dark place and under an inert atmosphere is recommended for long-term stability and safety.[4][9]
-
Incompatibilities : Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Contact with these substances can lead to vigorous, potentially hazardous reactions.
Section 6: Emergency Response Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Spills and Accidental Release
The primary objective is to contain and clean the spill without creating dust.
Caption: Workflow for responding to an accidental spill.
First Aid Measures
Immediate medical attention is critical in all cases of exposure.[4][7] Always provide the Safety Data Sheet (SDS) to responding medical personnel.
Caption: Decision tree for first aid procedures after exposure.
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[6][7]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][7]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[5][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7]
Firefighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][7]
-
Hazards from Combustion : Thermal decomposition can produce toxic and corrosive gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4][7]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[4][7]
Section 7: Disposal Considerations
All waste containing 2-Bromoaniline Hydrochloride must be treated as hazardous waste.
-
Product : Dispose of the material through a licensed professional waste disposal service.[5] Do not allow it to enter drains or the environment.[7]
-
Contaminated Packaging : Empty containers retain product residue and should be treated as hazardous waste. Dispose of them in the same manner as the unused product.[5]
Section 8: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12211864, 2-Bromoaniline Hydrochloride. Retrieved from [Link][1]
-
Angene Chemical (2025). Safety Data Sheet: 4-Bromoaniline hydrochloride. Retrieved from [Link][8]
-
Oxford Lab Fine Chem LLP (n.d.). MATERIAL SAFETY DATA SHEET: 2-BROMO ANILINE 98%. Retrieved from [Link][5]
-
Oxford Lab Fine Chem LLP (n.d.). (For Synthesis) (p-Bromoaniline) MSDS CAS. Retrieved from [Link]
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- 9. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of Azo Dyes Using 2-Bromoaniline Hydrochloride: A Detailed Guide for Researchers
This document provides a comprehensive guide for the synthesis of azo dyes utilizing 2-bromoaniline hydrochloride as the primary aromatic amine. Azo dyes constitute the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and biomedical research.[1] The synthetic route, centered on the foundational principles of diazotization and azo coupling, offers a robust platform for the creation of a diverse array of chromophores. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and safety considerations.
Scientific Principles and Mechanistic Overview
The synthesis of azo dyes from 2-bromoaniline hydrochloride is a two-step process: the diazotization of the primary aromatic amine followed by the coupling of the resultant diazonium salt with an electron-rich aromatic compound.[1]
Step 1: Diazotization
Diazotization is the conversion of a primary aromatic amine to a diazonium salt.[2] This reaction is typically carried out in a cold, acidic solution with sodium nitrite. The hydrochloric acid present reacts with sodium nitrite to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which acts as the electrophile in the reaction with the amino group of 2-bromoaniline.
The use of 2-bromoaniline hydrochloride as the starting material necessitates careful consideration of the stoichiometry of the acid. Since the amine is already protonated, an additional equivalent of acid is required to generate the nitrous acid from sodium nitrite. The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.
Step 2: Azo Coupling
The resulting 2-bromobenzenediazonium chloride is a weak electrophile that undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring, known as the coupling component.[3] Common coupling components include phenols and anilines. The electron-donating groups on these components (e.g., -OH, -NH₂) activate the aromatic ring, facilitating the attack by the diazonium ion. The position of the coupling (ortho or para to the activating group) is influenced by steric and electronic factors. The pH of the reaction medium is a critical parameter in the coupling step, as it affects the reactivity of both the diazonium salt and the coupling component.
Experimental Workflow and Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of an azo dye using 2-bromoaniline hydrochloride. This example will use phenol as the coupling component.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 2-Bromoaniline Hydrochloride | Reagent | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR |
| Phenol (C₆H₅OH) | Crystal, Reagent | J.T. Baker |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | EMD Millipore |
| Sodium Chloride (NaCl) | Crystal, ACS Reagent | Macron |
| Ethanol | 200 Proof, Anhydrous | Decon Labs |
| Distilled Water | --- | --- |
| Ice | --- | --- |
| Beakers, Erlenmeyer flasks, Graduated cylinders | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Büchner funnel and filter paper | --- | --- |
| pH indicator paper | --- | --- |
Detailed Synthesis Protocol
Part A: Diazotization of 2-Bromoaniline Hydrochloride
-
In a 250 mL beaker, dissolve 2.09 g (0.01 mol) of 2-bromoaniline hydrochloride in 20 mL of distilled water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.
-
In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 2-bromoaniline hydrochloride solution while maintaining the temperature below 5 °C and stirring vigorously.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure complete diazotization. The resulting solution of 2-bromobenzenediazonium chloride should be kept cold for immediate use in the next step.
Part B: Azo Coupling with Phenol
-
In a separate 400 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 10 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 5 °C in an ice-water bath.
-
With continuous and efficient stirring, slowly add the cold diazonium salt solution from Part A to the cold phenol solution.
-
A colored precipitate should form immediately. The color can range from yellow to red depending on the specific azo dye formed.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Verify that the solution is alkaline using pH paper. If necessary, add a small amount of 10% sodium hydroxide solution to maintain alkalinity.
Part C: Isolation and Purification of the Azo Dye
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the crude product on the filter with several portions of cold distilled water until the filtrate is neutral.
-
For further purification, recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, is recommended.[4]
-
Dissolve the crude dye in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.
Quantitative Data Summary
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Bromoaniline Hydrochloride | 208.48 | 2.09 | 0.01 |
| Sodium Nitrite | 69.00 | 0.76 | 0.011 |
| Phenol | 94.11 | 0.94 | 0.01 |
| Expected Product | (Varies) | (Theoretical Yield) | (0.01) |
Note: The theoretical yield should be calculated based on the molecular weight of the specific azo dye synthesized.
Visualization of the Experimental Workflow
Sources
Application Notes & Protocols: 2-Bromoaniline Hydrochloride in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Bromoaniline Hydrochloride as a pivotal intermediate in pharmaceutical research and development. Moving beyond a simple recitation of facts, this document elucidates the chemical rationale behind its application, offers detailed, field-tested protocols for its use in key synthetic transformations, and underscores the critical safety and handling procedures required. The content is designed for researchers, medicinal chemists, and drug development professionals who leverage halogenated intermediates to construct complex molecular architectures for novel therapeutic agents.
Introduction: The Strategic Importance of 2-Bromoaniline Hydrochloride
2-Bromoaniline, and its more stable hydrochloride salt, is a versatile aromatic amine that serves as a foundational building block in organic synthesis.[1] Its structure, featuring an amino group and a bromine atom ortho to each other on a benzene ring, provides two distinct points of reactivity. This unique arrangement allows for sequential and regioselective functionalization, making it an invaluable intermediate in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[2][3][4]
-
The amino group is a nucleophile and a directing group, readily participating in reactions such as acylation, alkylation, and diazotization.
-
The bromine atom is an excellent leaving group, perfectly suited for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), which are cornerstones of contemporary drug discovery for forming C-C, C-N, and C-O bonds.[1][3]
The hydrochloride salt form enhances the compound's stability, shelf-life, and handling characteristics compared to the free base, which can be susceptible to oxidation.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 2-Bromoaniline and its hydrochloride salt is fundamental for its effective use in synthesis.
| Property | 2-Bromoaniline | 2-Bromoaniline Hydrochloride | Source |
| CAS Number | 615-36-1 | 94718-79-3 | [5][6] |
| Molecular Formula | C₆H₆BrN | C₆H₇BrClN | [5][6] |
| Molecular Weight | 172.02 g/mol | 208.48 g/mol | [3][5] |
| Appearance | White to red-brown crystalline solid or liquid | White to off-white solid | [2][7][8] |
| Melting Point | 24-32 °C | Not available | [4][8] |
| Boiling Point | 229 °C | Not applicable | [4][8] |
| Solubility | Insoluble in water; soluble in alcohol and ether | Soluble in water | [8] |
Core Synthetic Applications in Drug Development
The strategic placement of the amino and bromo groups on the aniline ring makes 2-bromoaniline a key precursor for constructing heterocyclic scaffolds common in medicinal chemistry. Its application is noted in the synthesis of various therapeutic agents, including antiemetics and cardiovascular drugs.[3][9]
Conceptual Synthetic Pathway: Precursor to Heterocyclic Cores
2-Bromoaniline is frequently employed in reactions that lead to the formation of quinolines, quinazolines, and other fused heterocyclic systems. The general strategy involves an initial reaction at the amine, followed by a subsequent cyclization step that utilizes the bromine atom's reactivity.
Caption: Key synthetic routes starting from 2-Bromoaniline.
A prime example is its use as a precursor in the synthesis of the antiemetic drug Ondansetron . Although various synthetic routes exist, many rely on building blocks derived from ortho-substituted anilines.[9] Similarly, it is a key intermediate for the beta-blocker Carvedilol .[3]
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details a representative C-N cross-coupling reaction, a transformation frequently used in pharmaceutical synthesis to build complex amines. This reaction showcases the utility of the C-Br bond in 2-bromoaniline.
Objective: To synthesize N-(2-aminophenyl)aniline from 2-bromoaniline and aniline, demonstrating a key bond-forming reaction.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromoaniline | 615-36-1 | 172.02 | 1.72 g | 10.0 |
| Aniline | 62-53-3 | 93.13 | 1.12 g (1.1 mL) | 12.0 |
| Pd₂(dba)₃ | 51364-51-3 | 915.7 | 91.6 mg | 0.1 (0.2 mol% Pd) |
| Xantphos | 161265-03-8 | 578.68 | 173.6 mg | 0.3 |
| Sodium tert-butoxide | 865-48-5 | 96.10 | 1.35 g | 14.0 |
| Toluene (Anhydrous) | 108-88-3 | - | 50 mL | - |
Experimental Procedure
Causality Note: This reaction is highly sensitive to oxygen and moisture. The use of an inert atmosphere is non-negotiable as it prevents the oxidation and deactivation of the palladium(0) catalyst. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline and facilitate the catalytic cycle.
-
Inert Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 2-bromoaniline (1.72 g), sodium tert-butoxide (1.35 g), Pd₂(dba)₃ (91.6 mg), and Xantphos (173.6 mg).
-
Solvent and Reactant Addition: Purge the flask with inert gas again. Add anhydrous toluene (50 mL) via cannula or syringe, followed by aniline (1.1 mL).
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The causality for heating is to provide sufficient activation energy for the oxidative addition step in the catalytic cycle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 20% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the desired N-(2-aminophenyl)aniline.
Workflow Diagram
Sources
- 1. 2-Bromo Aniline Manufacturer in Ankleshwar, 2-Bromo Aniline Supplier [maksons.co.in]
- 2. 2-Bromoaniline (615-36-1) at Nordmann - nordmann.global [nordmann.global]
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- 8. 2-Bromoaniline | 615-36-1 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
Application Notes and Protocols for Suzuki Coupling with 2-Bromoaniline Hydrochloride
Introduction: The Strategic Importance of Arylated Anilines
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of its core reagents.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organohalides, a transformation that has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Within this context, the arylation of anilines, particularly ortho-substituted anilines, is of significant strategic importance. These motifs are key structural elements in a wide array of pharmacologically active compounds.[1] However, the use of aniline substrates, especially those with coordinating groups like the free amine in 2-bromoaniline, can present unique challenges.[1][4] Furthermore, when the starting material is provided as a hydrochloride salt, as is common for enhancing the stability and handling of amines, an additional layer of complexity is introduced that requires careful consideration in the protocol design.
This guide provides a comprehensive protocol and in-depth discussion for the successful Suzuki coupling of 2-bromoaniline hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (2-bromoaniline) to form a Pd(II) complex.[6][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][8]
-
Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. A base is essential here to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[9][10]
-
Reductive Elimination: In the final step, the two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Navigating the Challenges of 2-Bromoaniline Hydrochloride
The use of 2-bromoaniline hydrochloride as a substrate introduces specific challenges that must be addressed for a successful coupling reaction:
-
In-situ Neutralization: The hydrochloride salt must be neutralized in situ to generate the free aniline, which is the active substrate for the oxidative addition step. This necessitates the use of a sufficient amount of base to both neutralize the salt and facilitate the transmetalation step.
-
Catalyst Inhibition: The free amino group of the aniline can coordinate to the palladium center, potentially inhibiting the catalyst and slowing down the reaction.[4][11] The choice of ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle over catalyst inhibition.[11][12]
-
Substrate Reactivity: While aryl bromides are generally good substrates for Suzuki couplings, the electronic properties of the aniline can influence the rate of oxidative addition.[8]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of 2-bromoaniline hydrochloride with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 2-Bromoaniline hydrochloride | Aryl halide substrate |
| Arylboronic acid | Coupling partner |
| Palladium catalyst (e.g., Pd(dppf)Cl₂) | Catalyst |
| Base (e.g., K₂CO₃, K₃PO₄) | Neutralization and transmetalation |
| Solvent (e.g., 1,4-Dioxane/Water) | Reaction medium |
| Schlenk flask or sealed vial | Reaction vessel for inert atmosphere |
| Magnetic stirrer and hotplate | For mixing and heating |
| Inert gas supply (Argon or Nitrogen) | To prevent catalyst oxidation |
Reaction Setup Workflow
Caption: A general workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 2-bromoaniline hydrochloride (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (3.0 equivalents).[13]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13][14]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[1] Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[13]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[13] The optimal temperature may vary depending on the specific substrates and catalyst used.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can range from 4 to 24 hours.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[13]
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Insufficient base - Poor reagent quality - Inappropriate ligand | - Ensure strictly inert conditions.[14] - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[15] - Use fresh, high-purity reagents.[16] - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos).[11] |
| Protodeboronation | - Excess water or harsh base - Unstable boronic acid | - Use anhydrous conditions or a milder base (e.g., KF).[14][17] - Use a more stable boronate ester (e.g., pinacol ester).[8] |
| Homocoupling | - Presence of oxygen - Inefficient reduction of Pd(II) precatalyst | - Thoroughly degas all solvents and maintain an inert atmosphere.[11] - Consider using a Pd(0) source directly. |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-bromoaniline hydrochloride is a powerful transformation for the synthesis of valuable arylated aniline building blocks. By understanding the underlying mechanism and anticipating the specific challenges posed by this substrate, researchers can effectively troubleshoot and optimize the reaction conditions. The protocol provided herein serves as a solid foundation for achieving high yields and purity, ultimately accelerating research and development in the chemical sciences.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Kelly, S. E., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 13(9), 2252–2255.
-
ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(34), 10340–10341.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Milano-Bicocca University. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
-
ACS Publications. (2016). Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Nature. (2022). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Execution of the Buchwald-Hartwig Amination with 2-Bromoaniline Hydrochloride
Abstract & Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide provides an in-depth analysis and a field-proven protocol for a particularly nuanced application: the amination of 2-bromoaniline hydrochloride.
This substrate presents a unique set of challenges that demand a carefully considered strategic approach. The presence of the aniline moiety renders the aryl bromide electron-rich, while its formulation as a hydrochloride salt necessitates a precise manipulation of the base stoichiometry to ensure the liberation of the free amine for effective participation in the catalytic cycle. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only replicate the described protocol but also to intelligently adapt it for their specific synthetic targets.
The Catalytic Cycle: A Mechanistic Framework
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle.[5][6] A comprehensive understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle, initiated by an active Pd(0) species, proceeds through three fundamental stages:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromoaniline, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[7]
-
Amine Coordination & Deprotonation: The incoming amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C–N bond as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Critical Parameters for Success: A Scientist's Perspective
Executing a successful amination with 2-bromoaniline hydrochloride requires careful consideration of several interconnected parameters. The choices made are not arbitrary; they are dictated by the specific electronic and structural properties of the substrate.
The Hydrochloride Challenge: Base Stoichiometry is Key
The most significant deviation from a standard Buchwald-Hartwig protocol arises from the substrate being an amine salt. The aniline nitrogen is protonated (Ar-NH₃⁺Cl⁻), rendering it non-nucleophilic and incapable of participating in the reaction until it is neutralized.
-
Causality: A stoichiometric amount of base is consumed to neutralize the hydrochloride salt and generate the free 2-bromoaniline in situ. A second equivalent of base is then required to deprotonate the incoming nucleophilic amine (HNR'R'') during the catalytic cycle. Therefore, a minimum of two equivalents of base relative to the 2-bromoaniline hydrochloride is required before the catalytic portion of the reaction can even begin. In practice, a slight excess (e.g., 2.2-2.5 equivalents) is recommended to drive the reaction to completion.
Catalyst & Ligand Synergy: Enabling a Challenging Transformation
The selection of the palladium source and, critically, the phosphine ligand is the most important factor in determining the success of the reaction. For an electron-rich and potentially coordinating substrate like 2-bromoaniline, a highly active catalyst system is mandatory.
-
Palladium Precatalysts: While traditional sources like Pd₂(dba)₃ or Pd(OAc)₂ are functional, modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are highly recommended.[9] These complexes ensure the reliable and efficient generation of the active Pd(0) species, leading to more reproducible results.
-
Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1][8] These ligands accelerate both the challenging oxidative addition to the electron-rich aryl bromide and the final, product-forming reductive elimination step.[10] The choice of ligand can be tailored to the specific amine coupling partner.
| Ligand | Key Characteristics | Typical Applications & Rationale |
| XPhos | Highly active and versatile, sterically demanding. | Excellent general-purpose ligand for a wide range of primary and secondary amines. Its bulk facilitates reductive elimination.[11] |
| RuPhos | Very electron-rich, effective for hindered substrates. | Particularly effective for the coupling of secondary amines and challenging N-heterocycles.[10] |
| BrettPhos | Designed for broad applicability, including primary amines. | Offers high selectivity for the monoarylation of primary amines and exhibits good tolerance for protic functional groups.[12] |
Solvent and Temperature
The reaction environment plays a crucial role in solubility and reaction kinetics.
-
Solvents: Anhydrous, deoxygenated, non-polar aprotic solvents are standard. Toluene is a robust and common choice. 1,4-Dioxane and THF are also frequently used, although potential peroxide formation in ethereal solvents must be managed.[13]
-
Temperature: Reaction temperatures typically range from 80-110 °C. The optimal temperature will balance the need for thermal energy to overcome activation barriers with the risk of thermal degradation of the catalyst or reactants over extended periods.
Experimental Workflow: From Setup to Purified Product
The following diagram outlines the logical flow of the experimental protocol. Adherence to an inert atmosphere during setup is critical for success.
Figure 2: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Detailed Experimental Protocol: Coupling of 2-Bromoaniline Hydrochloride with Morpholine
This protocol provides a reliable starting point for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.[14]
Materials & Reagents:
| Reagent | Formula | MW | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Bromoaniline HCl | C₆H₇BrClN | 208.49 | 1.0 | 208.5 mg | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.2 | 105 µL | 1.2 |
| Sodium tert-butoxide | NaOtBu | 96.10 | 2.4 | 230.6 mg | 2.4 |
| XPhos Pd G3 | C₄₅H₆₂NO₃PPdS | 868.50 | 0.02 | 17.4 mg | 0.02 (2 mol%) |
| Toluene (Anhydrous) | C₇H₈ | - | - | 5.0 mL | - |
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline hydrochloride (208.5 mg, 1.0 mmol), sodium tert-butoxide (230.6 mg, 2.4 mmol), and the XPhos Pd G3 precatalyst (17.4 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle a total of three times to ensure a completely inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous, degassed toluene (5.0 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(morpholino)aniline.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This table provides guidance for common problems.[15][16]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient base.3. Impure reagents or solvent. | 1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst.2. Verify base stoichiometry (>2.2 eq). Use a fresh, high-purity base.3. Use freshly distilled/anhydrous solvents and pure starting materials. |
| Hydrodehalogenation | The competing reaction where the bromine is replaced by hydrogen. | This can be promoted by moisture or certain ligands. Try switching to a different ligand (e.g., from XPhos to RuPhos). Ensure strictly anhydrous conditions. |
| Formation of Side Products | Potential for self-coupling or other undesired reactions. | Lowering the reaction temperature may improve selectivity. Screen different catalyst/ligand combinations. |
| Inconsistent Results | Minor variations in setup, reagent quality, or atmosphere. | Standardize all procedures. Use a glovebox for maximum reproducibility. Ensure consistent stirring speed, as the base is often not fully soluble.[17] |
Conclusion
The Buchwald-Hartwig amination of 2-bromoaniline hydrochloride is a highly achievable transformation when approached with a clear understanding of its specific chemical demands. The critical insight is the necessity of using more than two equivalents of a strong base to first neutralize the substrate salt before enabling the catalytic C–N bond formation. By combining this knowledge with the use of modern, highly active palladium precatalysts and bulky biarylphosphine ligands, researchers can reliably access a diverse range of valuable 2-substituted dianiline derivatives. This guide provides the strategic framework and a practical protocol to serve as a dependable starting point for discovery and development.
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
Kwan, E. E., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 375-381. Retrieved January 11, 2026, from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 11, 2026, from [Link]
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Bao, J. J., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 12131-12141. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 7). A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. Retrieved January 11, 2026, from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved January 11, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 11, 2026, from [Link]
-
Make Chemistry. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
ScienceDirect. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved January 11, 2026, from [Link]
-
Chem Help ASAP. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved January 11, 2026, from [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2019, August 16). Honoring 25 Years of the Buchwald–Hartwig Amination. Organic Process Research & Development. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved January 11, 2026, from [Link]
-
Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved January 11, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026, from [Link]
-
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Introduction: The Strategic Importance of 2-Bromoaniline Hydrochloride
An Application Guide for Heterocyclic Synthesis Using 2-Bromoaniline Hydrochloride
2-Bromoaniline hydrochloride is a versatile and highly valuable reagent in the synthesis of nitrogen-containing heterocyclic compounds. Its structure, featuring an aniline core substituted with a bromine atom ortho to the amine group, provides two distinct and reactive sites for strategic bond formation. The amino group serves as a potent nucleophile or a directing group, while the carbon-bromine bond is an ideal handle for a wide array of transition metal-catalyzed cross-coupling reactions. This dual functionality allows for the construction of fused ring systems that are scaffolds for numerous pharmaceuticals, agrochemicals, and materials science compounds. The hydrochloride salt form enhances the compound's stability and shelf-life, making it a reliable starting material in research and development settings.[1] This guide provides an in-depth exploration of its application in modern synthetic chemistry, focusing on robust protocols and the mechanistic rationale behind them.
PART 1: Safety, Handling, and Physicochemical Properties
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.
1.1 Hazard Profile and Safety Precautions
2-Bromoaniline and its hydrochloride salt are hazardous substances that require careful handling in a controlled laboratory environment.
-
Toxicity: The compound is harmful if swallowed, toxic in contact with skin, and may be harmful if inhaled.[2][3][4] It can also cause damage to organs through prolonged or repeated exposure.[3][4]
-
Irritation: It is known to cause skin and serious eye irritation.[1][5]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[2][4]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle 2-bromoaniline hydrochloride in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[2]
-
Disposal: Dispose of all waste in a designated, approved hazardous waste container.[3]
1.2 Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-bromoaniline;hydrochloride | [1] |
| Molecular Formula | C₆H₇BrClN | [1] |
| Molecular Weight | 208.48 g/mol | [1] |
| Appearance | Solid (typically off-white to brown) | [6] |
| Solubility | Soluble in water, ethanol. |
Note: The free base, 2-bromoaniline, has a melting point of 27-32 °C and is a brown solid.[6]
PART 2: Core Synthetic Applications & Protocols
The strategic placement of the amino and bromo groups on the aromatic ring makes 2-bromoaniline a premier starting material for constructing complex heterocyclic systems via sequential or tandem reactions. The most powerful applications involve transition metal-catalyzed cross-coupling reactions.[7][8]
Workflow: A Generalized Approach to Cross-Coupling Reactions
Most protocols involving 2-bromoaniline hydrochloride follow a similar workflow, which is predicated on ensuring an oxygen-free environment to protect the catalyst's integrity.
Caption: Synthetic pathway to carbazoles from 2-bromoaniline.
2.2 Experimental Protocol: Synthesis of 9H-Carbazole
Step A: Suzuki Coupling to form 2-Aminobiphenyl
-
To an oven-dried Schlenk flask, add 2-bromoaniline hydrochloride (1.0 mmol, 208.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).
-
Add a magnetic stir bar. Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with argon three times.
-
Add the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%, 4.5 mg) and SPhos (4 mol%, 16.4 mg)).
-
Add anhydrous toluene (5 mL) and 1-butanol (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield 2-aminobiphenyl.
Step B: Intramolecular Cyclization to form 9H-Carbazole
-
To a round-bottom flask, add the 2-aminobiphenyl from Step A (1.0 mmol, 169 mg) and Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 22.5 mg).
-
Add acetic acid (5 mL) as the solvent.
-
Heat the mixture to 110 °C under an air atmosphere (oxygen acts as the oxidant) and stir for 24 hours.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water (30 mL) and ethyl acetate (30 mL).
-
Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
-
Separate the layers, extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization to afford 9H-Carbazole.
Application 2: Synthesis of Indoles via Sonogashira Coupling
The Sonogashira coupling is a palladium/copper co-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl halide. [9]This provides a direct route to 2-alkynyl anilines, which are versatile precursors for indoles through subsequent cyclization (e.g., Larock Indole Synthesis). [10][11] 3.1 Mechanistic Rationale: The Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition, while the copper cycle generates the reactive copper(I) acetylide species.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
3.2 Experimental Protocol: Synthesis of 2-Phenyl-1H-indole
Step A: Sonogashira Coupling of 2-Bromoaniline with Phenylacetylene
-
To a Schlenk flask, add 2-bromoaniline hydrochloride (1.0 mmol, 208.5 mg) and a stir bar.
-
Seal, evacuate, and backfill with argon (3x).
-
Add PdCl₂(PPh₃)₂ (2 mol%, 14 mg) and Copper(I) iodide (CuI, 1 mol%, 1.9 mg).
-
Add anhydrous triethylamine (Et₃N, 5 mL) via syringe. Note: Et₃N acts as both the base and solvent. [12]5. Add phenylacetylene (1.1 mmol, 121 µL) via syringe.
-
Stir the reaction at 50 °C for 6 hours, or until TLC analysis indicates consumption of the starting material. [12]7. Cool the mixture, filter through a pad of celite to remove catalyst residues, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude 2-(phenylethynyl)aniline can be taken to the next step or purified by column chromatography.
Step B: Larock Indole Annulation
-
Dissolve the crude 2-(phenylethynyl)aniline (approx. 1.0 mmol) in anhydrous DMF (5 mL) in a sealed tube.
-
Add potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Add Palladium(II) acetate (Pd(OAc)₂, 5 mol%, 11.2 mg).
-
Seal the tube and heat to 100-120 °C for 12 hours.
-
Cool the reaction, dilute with water (25 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (Hexane:Ethyl Acetate) to afford 2-phenyl-1H-indole.
Application 3: Synthesis of 2-Substituted Benzothiazoles
Benzothiazoles are prevalent in medicinal chemistry. A common route involves the reaction of a 2-haloaniline with a sulfur source. Using dithiocarbamates in a copper-catalyzed, one-pot reaction provides an efficient entry to valuable 2-aminobenzothiazoles. [13] 4.1 Mechanistic Rationale: Ullmann-type C-S Coupling
This reaction is an example of an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. [14]The copper catalyst activates the aryl bromide, facilitating the formation of a C-S bond with the sulfur nucleophile derived from the dithiocarbamate. This is followed by an intramolecular cyclization to form the thiazole ring.
4.2 Experimental Protocol: Synthesis of a 2-Aminobenzothiazole Derivative
-
To an oven-dried sealed tube, add 2-bromoaniline hydrochloride (1.0 mmol, 208.5 mg), sodium N,N-dimethyldithiocarbamate (1.2 mmol, 172 mg), and Cesium Carbonate (Cs₂CO₃, 2.5 mmol, 814 mg).
-
Add Copper(II) oxide (CuO, 10 mol%, 8 mg). [13]3. Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (4 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Filter the mixture through celite to remove the copper salts.
-
Wash the filtrate with water (3 x 20 mL) to remove DMF, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired 2-(dimethylamino)benzothiazole.
Application 4: Synthesis of Quinazolines
Quinazolines are a cornerstone of many approved drugs. [15]A powerful strategy involves the copper-catalyzed cascade reaction of (2-bromophenyl)methanamine (readily prepared from 2-bromobenzonitrile, a derivative of 2-bromoaniline) with amidine hydrochlorides. [16] 5.1 Mechanistic Rationale: Copper-Catalyzed Cascade
This reaction proceeds through a sequence of copper-catalyzed steps within a single pot:
-
N-Arylation: The first step is an intermolecular C-N bond formation between the (2-bromophenyl)methanamine and the amidine.
-
Intramolecular Substitution: The newly formed intermediate undergoes an intramolecular C-N bond formation, cyclizing to form a dihydroquinazoline ring.
-
Aerobic Oxidation: Using air as a green oxidant, the dihydroquinazoline is oxidized to the final aromatic quinazoline product. [16] 5.2 Experimental Protocol: Synthesis of 2-Phenylquinazoline
This protocol assumes the starting material (2-bromophenyl)methanamine has been pre-synthesized.
-
To a sealed tube, add (2-bromophenyl)methanamine (1.0 mmol, 186 mg), benzamidine hydrochloride (1.2 mmol, 188 mg), and potassium carbonate (K₂CO₃, 3.0 mmol, 415 mg).
-
Add Copper(I) bromide (CuBr, 10 mol%, 14.3 mg).
-
Add a magnetic stir bar and anhydrous DMSO (3 mL).
-
Seal the tube and heat at 120 °C for 24 hours under an air atmosphere (via a balloon or by leaving the cap slightly loose if safety permits).
-
After cooling, pour the reaction mixture into water (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography to obtain 2-phenylquinazoline.
References
-
PubChem. (n.d.). 2-Bromoaniline Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Stokes, B. J., Jovanović, B., Dong, H., Richert, K. J., Riell, R. D., & Driver, T. G. (2009). Rh2(II)-Catalyzed Synthesis of Carbazoles from Biaryl Azides. The Journal of Organic Chemistry, 74(9), 3225–3228. Available from: [Link]
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ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. Retrieved from [Link]
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A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Movassaghi, M., & Schmidt, M. A. (2014). Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. Organic Letters, 8(22), 5219–5222. Available from: [Link]
-
Mamedov, V. A., Kalmas, A. D., Gubaidullin, A. T., & Latypov, S. K. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(18), 4287. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 8. Synthesis of 2-aminoindoles involving Sonogashira.... Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Retrieved from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved from [Link]
-
Kumar, V., Singh, V. K., & Singh, V. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 33026–33055. Available from: [Link]
-
Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 70(25), 10292–10296. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Chemical Reviews, 111(3), 1417–1492. Available from: [Link]
-
Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. Available from: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of carbazoles from indoles. Retrieved from [Link]
-
Hylland, K. T., Øien-Ødegaard, S., & Tilset, M. (2020). The Suzuki–Miyaura Cross-Coupling as the Key Step in the Synthesis of 2-Aminobiphenyls and 2,2′-Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn. European Journal of Organic Chemistry, 2020(27), 4208–4226. Available from: [Link]
-
Frontiers. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]
-
Mishra, N., & Singh, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 674235. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolines from 2-(2-bromoaryl)-benzimidazoles and amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Retrieved from [Link]
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The Strategic Synthesis of Quinolines: A Detailed Guide to the Reaction of 2-Bromoaniline Hydrochloride with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The reaction of 2-bromoaniline and its derivatives with aldehydes provides a powerful and versatile strategy for the construction of these valuable heterocyclic systems. This guide offers an in-depth exploration of this reaction, with a particular focus on the use of 2-bromoaniline hydrochloride, providing detailed application notes, experimental protocols, and the scientific rationale behind the synthetic choices.
Mechanistic Insights and the Role of the Hydrochloride Salt
The reaction between a 2-aminoaryl carbonyl compound (or a precursor) and a compound containing a reactive α-methylene group, such as an aldehyde or ketone, to form a quinoline is famously known as the Friedländer annulation.[3][4] This transformation can be catalyzed by either acids or bases and generally proceeds through one of two primary mechanistic pathways.
1.1. The Aldol Condensation Pathway (Base-Catalyzed)
Under basic conditions, the reaction is initiated by an aldol-type condensation between the enolizable aldehyde and another aldehyde molecule or a ketone. This is followed by a Michael addition of the 2-amino group to the resulting α,β-unsaturated carbonyl intermediate. Subsequent intramolecular cyclization and dehydration yield the final quinoline product.
1.2. The Schiff Base Pathway (Acid-Catalyzed)
In the presence of an acid catalyst, the reaction often commences with the formation of a Schiff base (an imine) between the 2-amino group of the aniline and the carbonyl group of the aldehyde. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the quinoline.[5] The use of 2-bromoaniline hydrochloride inherently provides an acidic environment, thus favoring this mechanistic route.
Causality Behind Using the Hydrochloride Salt:
The use of 2-bromoaniline hydrochloride offers several practical advantages in a laboratory setting:
-
Enhanced Stability and Shelf-life: Amine hydrochlorides are generally more crystalline and less susceptible to aerial oxidation compared to the corresponding free bases, leading to improved stability and longer shelf-life.
-
In Situ Catalyst: The hydrochloride salt can serve as the acid catalyst for the reaction, simplifying the experimental setup by eliminating the need for an additional acid.[6]
-
Controlled Reactivity: The protonated amino group of the hydrochloride salt is non-nucleophilic, which can prevent unwanted side reactions. The free amine is generated in situ in equilibrium, allowing for a more controlled condensation with the aldehyde.
However, it is crucial to recognize that for the initial Schiff base formation to occur, a sufficient concentration of the deprotonated, nucleophilic free amine must be present. This can be achieved through the equilibrium in the presence of a suitable solvent or by the addition of a weak base to shift the equilibrium.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the two primary mechanistic pathways for the Friedländer synthesis.
Caption: Mechanistic pathways for the Friedländer quinoline synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 8-bromoquinoline derivatives from 2-bromoaniline hydrochloride and various aldehydes.
Protocol 1: Acid-Catalyzed Synthesis of 8-Bromo-2-phenylquinoline
This protocol utilizes the inherent acidity of 2-bromoaniline hydrochloride to catalyze the reaction with acetophenone, an enolizable ketone.
Materials:
-
2-Bromoaniline hydrochloride (1 mmol, 208.5 mg)
-
Acetophenone (1.2 mmol, 144.2 mg, 140 µL)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~1-2 drops) (Optional, to further enhance acidity)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromoaniline hydrochloride (1 mmol) and acetophenone (1.2 mmol).
-
Add ethanol (10 mL) to the flask and stir to dissolve the reactants.
-
(Optional) Add 1-2 drops of concentrated hydrochloric acid to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:4 ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 8-bromo-2-phenylquinoline.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps.
-
Acid Catalyst: The hydrochloric acid (either from the starting material or added) protonates the carbonyl group of the acetophenone, making it more electrophilic and facilitating the initial attack by the aniline.
-
Neutralization and Extraction: The workup procedure is designed to remove the acidic catalyst and any water-soluble byproducts, allowing for the isolation of the organic product.
Protocol 2: Base-Mediated Synthesis of 8-Bromo-2,3-dimethylquinoline
This protocol demonstrates the synthesis using the free base of 2-bromoaniline (generated in situ or used directly) and an enolizable ketone under basic conditions.
Materials:
-
2-Bromoaniline hydrochloride (1 mmol, 208.5 mg)
-
Sodium hydroxide (1.1 mmol, 44 mg) or an equivalent amount of another base like potassium carbonate.
-
2-Butanone (1.5 mmol, 108.2 mg, 134 µL)
-
Ethanol (10 mL)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2-bromoaniline hydrochloride (1 mmol) in a minimal amount of water.
-
Add a solution of sodium hydroxide (1.1 mmol in 1 mL of water) dropwise with stirring to generate the free 2-bromoaniline in situ. The free amine may precipitate or form an oil.
-
To this mixture, add ethanol (10 mL) followed by 2-butanone (1.5 mmol).
-
Add a catalytic amount of a stronger base, such as a few pellets of potassium hydroxide, to promote the aldol condensation.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add water (20 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain 8-bromo-2,3-dimethylquinoline.
Rationale for Experimental Choices:
-
In Situ Generation of Free Base: Using the hydrochloride salt and adding a base is a convenient way to handle the often less stable free amine.
-
Base Catalyst: The base (e.g., KOH) deprotonates the α-carbon of 2-butanone to form an enolate, which is the key nucleophile in the initial aldol condensation.
-
Aqueous Workup: The addition of water helps to dissolve inorganic salts and facilitates the separation of the organic product during extraction.
Data Summary and Comparison
The choice of reaction conditions can significantly impact the yield and purity of the desired quinoline derivative. The following table summarizes typical conditions and expected outcomes for the Friedländer synthesis.
| Catalyst Type | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| Acid (HCl) | 2-Aminoaryl ketone, Active methylene cmpd | Ethanol | Reflux (≈80) | 3-5 | 75-90 | [5] |
| Base (KOH) | 2-Aminoaryl aldehyde, Ketone | Ethanol | Reflux (≈80) | 6-10 | 60-85 | [4] |
| Lewis Acid (ZrCl₄) | 2-Aminobenzophenone, Ethyl acetoacetate | EtOH/H₂O | 60 | 2-4 | 85-95 | [2] |
| Solvent-free (P₂O₅/SiO₂) | 2-Aminoaryl ketone, Active methylene cmpd | None | 80 | 0.25-0.7 | 80-95 | [3] |
Experimental Workflow Visualization
The general workflow for the synthesis and purification of quinoline derivatives via the Friedländer reaction is depicted below.
Caption: General experimental workflow for the synthesis of quinolines.
Conclusion and Future Perspectives
The reaction of 2-bromoaniline hydrochloride with aldehydes represents a robust and adaptable method for the synthesis of 8-bromoquinoline derivatives, which are valuable intermediates in drug discovery and materials science. The use of the hydrochloride salt offers practical benefits in terms of stability and in situ acid catalysis. By understanding the underlying reaction mechanisms and carefully selecting the reaction conditions, researchers can efficiently generate a diverse library of quinoline compounds for further investigation. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including the use of heterogeneous catalysts and flow chemistry, to further enhance the utility of this classic and enduring reaction.
References
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
Sources
Application Note: 2-Bromoaniline Hydrochloride as a Versatile Precursor for the Synthesis of Advanced Corrosion Inhibitors
For: Researchers, scientists, and drug development professionals exploring novel anti-corrosion agents.
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, poses a significant threat to the longevity and reliability of metallic infrastructure across numerous sectors, from energy pipelines to biomedical implants. The economic impact is substantial, with global costs estimated to be in the trillions of dollars annually. Organic corrosion inhibitors are a cornerstone of mitigation strategies, functioning by adsorbing onto the metal surface to form a protective barrier against corrosive agents.[1]
Aniline and its derivatives have long been recognized as effective corrosion inhibitors, with their efficacy attributed to the presence of the nitrogen heteroatom and the aromatic ring, which facilitate strong adsorption onto metal surfaces.[2] The introduction of various substituents onto the aniline ring allows for the fine-tuning of their electronic properties and, consequently, their inhibitory performance. 2-Bromoaniline, and its more stable hydrochloride salt, serves as an excellent precursor for a diverse range of corrosion inhibitors, including Schiff bases and benzimidazoles. The presence of the bromine atom can enhance the molecule's adsorptive properties and overall inhibition efficiency.
This application note provides a comprehensive guide to the synthesis of a model corrosion inhibitor, a Schiff base derived from 2-bromoaniline hydrochloride, and details the electrochemical protocols for evaluating its performance.
The Strategic Advantage of 2-Bromoaniline in Inhibitor Design
The selection of 2-bromoaniline hydrochloride as a precursor is strategic. The amine group provides a reactive site for the facile synthesis of various inhibitor scaffolds, such as Schiff bases, through condensation reactions with aldehydes.[3] The aromatic ring contributes to the molecule's ability to adsorb onto metal surfaces via π-electron interactions. Furthermore, the electronegative bromine atom can influence the electron density of the aromatic ring, potentially enhancing the strength of the inhibitor's interaction with the metal surface.
The hydrochloride salt form of 2-bromoaniline offers improved stability and handling characteristics compared to the free base. The free amine can be readily generated in situ or through a simple neutralization step prior to synthesis.
Synthesis of a Model Corrosion Inhibitor: N-(2-bromophenyl)salicylaldimine
This section details the synthesis of a Schiff base, N-(2-bromophenyl)salicylaldimine, a representative corrosion inhibitor derived from 2-bromoaniline. The reaction involves the condensation of 2-bromoaniline with salicylaldehyde.
Reaction Rationale
The synthesis proceeds via a nucleophilic addition of the primary amine (2-bromoaniline) to the carbonyl group of the aldehyde (salicylaldehyde), followed by the elimination of a water molecule to form the characteristic imine (-C=N-) bond of the Schiff base.[3] The reaction is typically carried out in an alcohol solvent, and a catalytic amount of acid can be used to facilitate the dehydration step.
Experimental Workflow: Synthesis of N-(2-bromophenyl)salicylaldimine
Caption: Synthesis workflow for N-(2-bromophenyl)salicylaldimine.
Step-by-Step Protocol: Synthesis of N-(2-bromophenyl)salicylaldimine
-
Preparation of 2-Bromoaniline (Free Base):
-
Dissolve a specific molar equivalent of 2-bromoaniline hydrochloride in distilled water.
-
Slowly add a stoichiometric amount of a suitable base (e.g., 1M NaOH solution) dropwise while stirring until the solution becomes basic (test with pH paper).
-
The free 2-bromoaniline will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold distilled water.
-
Dry the product under vacuum.
-
-
Schiff Base Synthesis:
-
In a round-bottom flask, dissolve one molar equivalent of the prepared 2-bromoaniline in ethanol.
-
Add one molar equivalent of salicylaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with constant stirring for 3-4 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
A yellow-orange precipitate of the Schiff base will form.
-
Collect the precipitate by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.[4]
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.
-
Dry the purified product in a vacuum oven.
-
-
Characterization:
-
Confirm the structure of the synthesized N-(2-bromophenyl)salicylaldimine using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The FTIR spectrum should show a characteristic imine (C=N) stretching vibration.
-
Electrochemical Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized Schiff base as a corrosion inhibitor is evaluated using standard electrochemical techniques on a mild steel electrode in a corrosive medium (e.g., 1 M HCl).
Experimental Setup
A standard three-electrode electrochemical cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
Protocol 1: Potentiodynamic Polarization
This technique provides information on the kinetics of the anodic and cathodic corrosion reactions.
-
Preparation:
-
Prepare a series of test solutions of 1 M HCl containing different concentrations of the synthesized inhibitor (e.g., 50, 100, 200, 500 ppm). A blank solution (1 M HCl without inhibitor) is also required.
-
Prepare the mild steel working electrode by polishing with successively finer grades of emery paper, followed by rinsing with distilled water and acetone, and then drying.
-
-
Measurement:
-
Immerse the prepared electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the resulting polarization curves (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curves.[5][6]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Preparation:
-
Use the same electrochemical cell and solutions as in the potentiodynamic polarization experiment.
-
-
Measurement:
-
After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z') and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating an increase in the charge transfer resistance (Rct).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[7][8]
-
Mechanism of Corrosion Inhibition
The synthesized Schiff base inhibitor functions by adsorbing onto the mild steel surface, forming a protective film that isolates the metal from the corrosive environment. This adsorption process can be described by two main mechanisms:
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: Involves the sharing of electrons between the inhibitor molecules and the metal surface, forming a coordinate-type bond. This is often facilitated by the presence of heteroatoms (N, O) and π-electrons in the inhibitor's structure.[1]
The inhibitor can act as a mixed-type inhibitor, retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[9]
Caption: Mechanism of corrosion inhibition by the Schiff base inhibitor.
Data Presentation
The following table summarizes hypothetical but representative data for the corrosion inhibition performance of N-(2-bromophenyl)salicylaldimine on mild steel in 1 M HCl, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy.
| Inhibitor Concentration (ppm) | icorr (µA/cm²) | IE% (Polarization) | Rct (Ω·cm²) | IE% (EIS) |
| 0 (Blank) | 1050 | - | 50 | - |
| 50 | 210 | 80.0 | 250 | 80.0 |
| 100 | 105 | 90.0 | 500 | 90.0 |
| 200 | 63 | 94.0 | 833 | 94.0 |
| 500 | 42 | 96.0 | 1250 | 96.0 |
Conclusion
2-Bromoaniline hydrochloride is a readily available and versatile precursor for the synthesis of effective corrosion inhibitors. The straightforward synthesis of Schiff bases, such as N-(2-bromophenyl)salicylaldimine, and their significant inhibition efficiencies, as demonstrated by electrochemical methods, highlight the potential of this class of compounds in corrosion mitigation. The detailed protocols provided in this application note offer a solid foundation for researchers and scientists in the development and evaluation of novel corrosion inhibitors.
References
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ResearchGate. (n.d.). Measured potentiodynamic polarization curves for corrosion inhibitor model compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical, microstructural and theoretical validation of 2-(2-Bromophenyl)-1H-benzimidazole as inhibitor for C1018 steel during very aggressive CO2 corrosion. Retrieved from [Link]
-
ResearchGate. (n.d.). Impedance parameters and inhibition efficiency values for mild steel.... Retrieved from [Link]
-
ResearchGate. (n.d.). indicates the potentiodynamic polarization curves of four inhibitors.... Retrieved from [Link]
- SYNTHESIS AND PERFORMANCE EVALUATION OFA BIS-SCHIFF BASE AMINO ACID CORROSION INHIBITOR. (2025). SYNTHESIS AND PERFORMANCE EVALUATION OFA BIS-SCHIFF BASE AMINO ACID CORROSION INHIBITOR.
-
PubMed Central. (2019). Recent advances in the use of benzimidazoles as corrosion inhibitors. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). Synthesis and Crystal Structure of Schiff Base 2-[(3-Bromo-phenylimino)methyl]phenol and It's Copper(II) Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves for inhibited and uninhibited mild steel. Retrieved from [Link]
- SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE. (n.d.). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE.
- Synthesis and characterization of new Schiff bases and evaluation as Corrosion inhibitors. (2025).
-
ResearchGate. (n.d.). Potentiodynamic polarisation curves for the blends of SET-II. Retrieved from [Link]
-
ResearchGate. (n.d.). Potentiodynamic polarization curves of corrosion inhibition of mild.... Retrieved from [Link]
-
ResearchGate. (n.d.). Evolution of the Electrochemical Impedance of Mild Steel with Inhibitors S1 and S2 over 12 h. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical impedance parameter for mild steel in the absence and.... Retrieved from [Link]
-
ResearchGate. (n.d.). A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. Retrieved from [Link]
-
NIH. (2023). Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Schiff Bases and their role as corrosion inhibitors -An Overview. Retrieved from [Link]
-
MDPI. (2023). The Corrosion Inhibition Performance of Eco-Friendly bis-Schiff Bases on Carbon Steel in a Hydrochloric Solution. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical impedance spectra for AS1020 mild steel immersed in the.... Retrieved from [Link]
-
SciSpace. (n.d.). Electrochemical studies of mild steel corrosion inhibition in sulfuric acid chloride by aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Impedance spectroscopy (EIS) for uninhibited mild steel and inhibited.... Retrieved from [Link]
-
NIH. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment. Retrieved from [Link]
- Salicylaldimine Copper(II)
-
ResearchGate. (n.d.). Synthesis, crystal structure and electronic properties of bis(N-2-bromophenyl-salicydenaminato)copper(II) complex. Retrieved from [Link]
-
PubMed. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-(2-chlorophenyl)-1H-Benzimidazole as a New Corrosion Inhibitor for Copper in Sulfuric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Copper(II) Salicylaldiminato Complexes and their Catalytic Activity in the Hydroxylation of Phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Novel phenylazo-Substituted Salicylaldimine-Based Boron Difluoride Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition Effect and Mechanism of 2-(3-bromophenyl)-1- phenyl-1H-Benzimidazole on Copper Corrosion in Acidic Solution. Retrieved from [Link]
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Application Notes and Protocols: The Sandmeyer Reaction of 2-Bromoaniline for the Synthesis of 1,2-Dibromobenzene
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the experimental setup for the Sandmeyer reaction of 2-bromoaniline. The protocol details the synthesis of 1,2-dibromobenzene, a valuable intermediate in organic synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, critical safety mandates, and field-proven insights to ensure a successful and safe experimental outcome.
Section 1: The Mechanistic Landscape
The Sandmeyer reaction is a cornerstone transformation in synthetic aromatic chemistry, enabling the substitution of an amino group on an aromatic ring with a variety of substituents via a diazonium salt intermediate.[1][2] The overall process is a robust example of a radical-nucleophilic aromatic substitution (SRNAr).[3][4] It is executed in two distinct, sequential stages:
-
Diazotization : The primary aromatic amine, 2-bromoaniline, is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr).[5][6] This reaction is conducted at low temperatures (0–5 °C) to form the highly reactive 2-bromobenzenediazonium bromide salt. The low temperature is crucial to prevent the premature decomposition of this unstable intermediate.[7]
-
Copper(I)-Catalyzed Halogenation : The diazonium salt solution is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) species catalyzes the substitution by initiating a single-electron transfer to the diazonium salt.[3][4] This transfer results in the formation of an aryl radical and the liberation of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[1] The aryl radical then reacts with a copper(II) bromide species to yield the final product, 1,2-dibromobenzene, and regenerate the copper(I) catalyst.[1][3] The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for this radical-based mechanism.[3][4]
Caption: The two-step mechanism of the Sandmeyer reaction.
Section 2: Critical Safety Mandates: Handling Aryl Diazonium Salts
The utility of aryl diazonium salts is matched by their potential hazards. These compounds are notoriously unstable and can decompose explosively, especially when isolated in a solid, dry state.[8][9] Adherence to the following safety protocols is non-negotiable for the prevention of laboratory accidents.
-
Strict Temperature Control : The diazotization reaction is highly exothermic. The reaction vessel must be maintained between 0 °C and 5 °C using an ice-salt bath throughout the addition of sodium nitrite.[7] A temperature rise above 10 °C significantly increases the rate of decomposition, leading to the formation of hazardous side products and potential runaway reactions.
-
Never Isolate the Solid Salt : The diazonium salt should always be prepared and used in situ as a solution.[8] Under no circumstances should you attempt to isolate the solid 2-bromobenzenediazonium bromide.
-
Immediate Use : Once prepared, the cold diazonium salt solution should be used immediately in the subsequent Sandmeyer step. Letting the solution stand, even at low temperatures, will lead to degradation and the formation of phenol byproducts.[7]
-
Proper Venting : The reaction releases nitrogen gas, particularly during the Sandmeyer step.[10] Ensure the apparatus is not a closed system to avoid pressure buildup.
-
Quenching : Before initiating the work-up, ensure that all residual diazonium salt has been quenched. This is typically achieved by allowing the reaction to warm to room temperature and observing the cessation of gas evolution.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and gloves. Conduct the reaction within a certified chemical fume hood. A blast shield is highly recommended as an additional precaution.
Section 3: Experimental Protocol: Synthesis of 1,2-Dibromobenzene
This protocol outlines the synthesis of 1,2-dibromobenzene starting from 2-bromoaniline. The procedure is divided into four main parts for clarity.
Part A: Preparation of the Copper(I) Bromide Solution
Causality: This step prepares the essential catalyst for the Sandmeyer reaction. Using a freshly prepared or properly stored CuBr solution is critical as copper(I) salts can oxidize over time, reducing their catalytic activity.[11]
-
In a 500 mL flask equipped with a magnetic stirrer, dissolve copper(II) sulfate pentahydrate in deionized water.
-
Add sodium bromide and stir until a homogenous solution is formed.
-
Slowly add sodium sulfite or sodium metabisulfite as a reducing agent while stirring. The solution will change color as white copper(I) bromide precipitates.
-
Allow the precipitate to settle, decant the supernatant, and wash the solid with deionized water.
-
Dissolve the freshly prepared copper(I) bromide precipitate in concentrated hydrobromic acid. Cool this solution in an ice bath in preparation for Part C.
Part B: Diazotization of 2-Bromoaniline
Causality: This is the critical step for forming the diazonium salt intermediate. Slow, dropwise addition of the nitrite solution and rigorous temperature control are paramount to prevent decomposition and side reactions.[7][8]
-
In a 600 mL beaker equipped with a magnetic stirrer, add 2-bromoaniline to a solution of concentrated hydrobromic acid in water. Stir until the amine fully dissolves, forming the anilinium salt.
-
Cool the beaker in an ice-salt bath to 0–5 °C. It is essential that the temperature of the solution stabilizes in this range.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Using a dropping funnel, add the cold sodium nitrite solution dropwise to the stirred 2-bromoanilinium salt solution. The rate of addition must be controlled to ensure the reaction temperature never exceeds 5 °C .[10]
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure diazotization is complete. The resulting cold diazonium salt solution is used immediately in the next step.
Part C: The Sandmeyer Reaction
Causality: This step effects the conversion of the diazonium salt to the final product. Adding the diazonium salt to the copper catalyst (not the other way around) ensures the highly reactive intermediate is consumed as it is introduced, minimizing decomposition.[7]
-
Place the flask containing the cold copper(I) bromide solution (from Part A) in the ice-salt bath.
-
Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution (from Part B) to the CuBr solution.
-
A vigorous evolution of nitrogen gas (effervescence) should be observed as the two solutions mix.[10]
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture (e.g., to 50–60 °C) for 30-60 minutes until the evolution of nitrogen gas ceases, indicating the reaction is complete.[10]
Part D: Work-up and Purification
Causality: This sequence isolates and purifies the desired 1,2-dibromobenzene from the reaction mixture, removing inorganic salts, acidic residues, and organic byproducts like phenols.
-
Cool the reaction mixture to room temperature. The product, 1,2-dibromobenzene, is a dense, water-immiscible oil.
-
Set up the apparatus for steam distillation. Add water to the reaction flask and distill the mixture. 1,2-Dibromobenzene is volatile with steam and will co-distill. Collect the distillate in a receiving flask.
-
Transfer the distillate to a separatory funnel. The 1,2-dibromobenzene will form the lower organic layer. Separate the layers.
-
Wash the organic layer sequentially with dilute aqueous sodium hydroxide (to remove any acidic impurities and phenolic byproducts), water, and finally a saturated sodium chloride solution (brine).[7]
-
Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and purify the crude product by fractional distillation to obtain pure 1,2-dibromobenzene.
Caption: Experimental Workflow for the Synthesis of 1,2-Dibromobenzene.
Section 4: Data Management & Reagent Specifications
Proper stoichiometry and accurate measurement of reagents are fundamental to the success of the reaction.
Table 1: Reagent Specifications (Illustrative Scale)
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
|---|---|---|---|---|
| 2-Bromoaniline | 172.02 | 17.2 g | 0.10 | Starting material |
| Hydrobromic Acid (48%) | 80.91 | ~60 mL | ~0.53 | Acid for diazotization |
| Sodium Nitrite | 69.00 | 7.25 g | 0.105 | Nitrosating agent |
| Copper(I) Bromide | 143.45 | 17.2 g | 0.12 | Catalyst |
| Deionized Water | 18.02 | As needed | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | Extraction solvent (alternative to steam distillation) |
| Sodium Hydroxide | 40.00 | As needed | - | For washing |
| Anhydrous Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Section 5: Troubleshooting and Field-Proven Insights
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common issues.
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield of Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to high temperature.[7] 3. Inactive Cu(I) catalyst (oxidized to Cu(II)). | 1. Test for excess nitrous acid using starch-iodide paper after NaNO₂ addition.[12] 2. Ensure the reaction temperature is strictly maintained at 0–5 °C during diazotization. Use the diazonium salt immediately. 3. Use freshly prepared or high-purity CuBr. |
| Formation of Dark, Tarry Mixture | 1. Azo coupling side reactions.[7] 2. Significant decomposition of the diazonium salt. | 1. Ensure the reaction medium remains strongly acidic. 2. Add the diazonium salt solution slowly to the catalyst to ensure it reacts immediately upon addition.[7] Consider using more dilute solutions. |
| Significant Phenol Byproduct | Reaction of the diazonium salt with water, often promoted by elevated temperatures.[7] | Maintain rigorous temperature control (0–5 °C) during diazotization and the initial Sandmeyer reaction phase. Ensure the diazonium salt is used promptly after its formation. |
Conclusion
The Sandmeyer reaction of 2-bromoaniline is a powerful and reliable method for synthesizing 1,2-dibromobenzene. Success hinges on a thorough understanding of the radical-based mechanism, unwavering adherence to critical safety protocols for handling unstable diazonium intermediates, and precise execution of the experimental procedure. By carefully controlling reaction parameters, particularly temperature, researchers can effectively minimize side reactions and achieve high yields of the desired product. This guide provides the necessary framework for the safe and efficient application of this classic synthetic transformation.
References
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
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Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]
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Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]
-
ZoomOrgo. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]
-
Liu, Q., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(39), 7795–7800. Retrieved from [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 931–934. Retrieved from [Link]
-
Weller, P.E., & Hanzlik, R.P. (1988). Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline. Journal of Labelled Compounds and Radiopharmaceuticals, 25(9), 991-998. Retrieved from [Link]
-
Hassan, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2533–2565. Retrieved from [Link]
-
Liu, Q., et al. (2018). A General Electrochemical Strategy for Sandmeyer Reaction. ResearchGate. Retrieved from [Link]
-
Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. Retrieved from [Link]
-
NroChemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]
-
Nielsen, M. A., et al. (2025, August 7). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. Retrieved from [Link]
-
Nielsen, M. A., et al. (2004, October 26). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. Retrieved from [Link]
-
Özkan, N., et al. (2005). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 10(7), 866-871. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
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Application Note: The Strategic Use of 2-Bromoaniline Hydrochloride in the Synthesis of Functionalized Quinoline Derivatives
An Application Guide for Researchers and Medicinal Chemists
Introduction: The Quinoline Scaffold and the Versatility of 2-Bromoaniline
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6] The enduring importance of this motif drives continuous innovation in synthetic methodologies to generate novel analogues with enhanced efficacy and tailored properties.[5]
2-Bromoaniline, particularly in its more stable and handleable hydrochloride salt form, serves as a highly strategic starting material in this context. The presence of the bromine atom at the C7 position (following cyclization) provides a crucial synthetic handle for post-synthesis modifications. This allows for the introduction of diverse functional groups through well-established cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of extensive chemical libraries for drug discovery programs.
This guide provides a detailed overview of the primary synthetic routes to quinoline derivatives utilizing 2-bromoaniline hydrochloride, complete with mechanistic insights, step-by-step protocols, and safety considerations.
Core Synthetic Methodologies
The synthesis of quinolines from anilines can be broadly achieved through several classic name reactions. The choice of method depends on the desired substitution pattern on the final quinoline core. For 2-bromoaniline, the Combes and Friedländer syntheses are particularly relevant.
The Combes Quinoline Synthesis
The Combes synthesis is a direct and efficient acid-catalyzed reaction between an arylamine and a β-diketone.[7][8] This method is ideal for producing 2,4-disubstituted quinolines.
Mechanistic Rationale: The reaction proceeds in two main stages.[9] First, the aniline (in this case, 2-bromoaniline) condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate. The second stage is the critical, rate-determining cyclization step, where the electron-rich aromatic ring attacks the protonated second carbonyl group, followed by dehydration to yield the aromatic quinoline ring.[9][10] The use of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is essential for promoting both the enamine dehydration and the final electrophilic aromatic cyclization.[10]
.dot
Caption: Figure 2: Friedländer Synthesis Mechanism
Experimental Protocols & Methodologies
Safety Precautions: 2-Bromoaniline and its hydrochloride salt are hazardous chemicals. [11]They are harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure. [12][13][14]Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. [13]
.dot
Caption: Figure 3: General Experimental Workflow
Protocol 1: Combes Synthesis of 7-Bromo-2,4-dimethylquinoline
This protocol details the direct reaction of 2-bromoaniline with acetylacetone.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
Acetylacetone (1.2 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Reagent Mixing: In a round-bottom flask, carefully add 2-bromoaniline (1.0 equiv) to acetylacetone (1.2 equiv) with stirring. The mixture may warm slightly.
-
Acid Addition: Cool the flask in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (approx. 3-4 mL per 10 mmol of aniline) to the stirred mixture, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C using a heating mantle. Maintain this temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The product spot should be significantly less polar than the starting aniline.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the viscous mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding 10% NaOH solution until the pH is approximately 8-9. A precipitate (the crude product) should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from ethanol to yield the pure 7-bromo-2,4-dimethylquinoline.
Causality and Experimental Insights:
-
Excess Acetylacetone: A slight excess of the β-diketone ensures the complete consumption of the limiting aniline reagent.
-
Slow Acid Addition: Concentrated sulfuric acid is highly corrosive and generates significant heat upon dilution. Slow, cooled addition prevents runaway reactions and degradation of starting materials.
-
Heating: The cyclization and dehydration steps are energetically demanding and require thermal energy to proceed at a reasonable rate.
-
Iced Quench & Neutralization: Pouring the reaction into ice dissipates the heat from the acid-water interaction. Neutralization is crucial to deprotonate the quinoline nitrogen, making the product extractable into an organic solvent.
Data Presentation
| Synthesis Method | Key Reagents | Catalyst | Typical Yield | Product Substitution |
| Combes Synthesis | 2-Bromoaniline, Acetylacetone | H₂SO₄ | 65-80% | 7-Bromo-2,4-dimethylquinoline |
| Friedländer Synthesis | 2-Amino-4-bromobenzophenone, Ethyl Acetoacetate | ZrCl₄ | 70-85% | 7-Bromo-2-methyl-4-phenylquinolin-3-carboxylate |
Yields are representative and can vary based on scale and specific reaction conditions.
Characterization of Synthesized Quinolines
The identity and purity of the synthesized bromo-quinoline derivatives should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical shifts and coupling patterns of protons and carbons in the molecule. [15]The positions of the bromo- and other substituents can be confirmed through analysis of the aromatic region signals.
-
FT-IR Spectroscopy: Useful for identifying key functional groups. The C=N stretching of the quinoline ring typically appears around 1610-1620 cm⁻¹. [16]* Mass Spectrometry (MS): Confirms the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, providing strong evidence for successful incorporation.
-
UV-Vis Spectroscopy: Quinoline derivatives are chromophoric and exhibit characteristic absorption bands, often showing π–π* electronic transitions. [17]
Conclusion
2-Bromoaniline hydrochloride is a valuable and versatile precursor for the synthesis of functionalized quinoline derivatives. Classic methods like the Combes and Friedländer syntheses provide robust and reliable pathways to access a variety of substituted 7-bromoquinolines. The bromine atom serves as a key functional handle, opening up possibilities for further molecular diversification essential for modern drug discovery and materials science research. By understanding the underlying mechanisms and adhering to detailed protocols, researchers can effectively leverage this starting material to build complex and biologically relevant molecules.
References
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PubChem. (n.d.). 2-Bromoaniline Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Journal of Chemical Sciences. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Retrieved from [Link]
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Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]
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Merck Index. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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Gebru, H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
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Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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Semantic Scholar. (2005). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Retrieved from [Link]
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Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
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Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]
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NIH. (n.d.). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Retrieved from [Link]
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PubMed Central. (n.d.). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives. Retrieved from [Link]
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PubMed Central. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]
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Semantic Scholar. (n.d.). "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". Retrieved from [Link]
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Asian Pacific Journal of Health Sciences. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Retrieved from [Link]
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ResearchGate. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]
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Journal of Organic Chemistry. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
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Application Notes & Protocols: 2-Bromoaniline Hydrochloride in Agrochemical Synthesis
Abstract
2-Bromoaniline, often utilized as its more stable hydrochloride salt, is a pivotal intermediate in the synthesis of a diverse array of agrochemicals. Its unique bifunctional structure, featuring a nucleophilic amine and a reactive aryl bromide, provides a versatile platform for constructing complex molecular architectures essential for modern crop protection agents. These include high-value insecticides, herbicides, and fungicides. This document provides an in-depth guide for researchers and synthetic chemists, detailing the core chemical principles, key reaction mechanisms, and validated protocols for leveraging 2-bromoaniline and its derivatives in agrochemical synthesis. A comprehensive case study on the synthesis of anthranilic diamide insecticides is presented to illustrate the practical application of these principles.
Part 1: Introduction to 2-Bromoaniline Hydrochloride
2-Bromoaniline (o-bromoaniline) is an aromatic amine whose strategic importance in the agrochemical industry cannot be overstated.[1] It serves as a foundational building block for numerous active ingredients due to the differential reactivity of its amino and bromo substituents.[1] The hydrochloride salt is often preferred in laboratory and industrial settings for its improved stability and handling characteristics compared to the free base.
Table 1: Chemical Profile of 2-Bromoaniline
| Property | Value | Reference |
| Chemical Name | 2-Bromoaniline | [2] |
| Synonyms | o-Bromoaniline, 2-Bromobenzenamine | [2] |
| CAS Number | 615-36-1 | [2] |
| Molecular Formula | C₆H₆BrN | [2] |
| Molecular Weight | 172.02 g/mol | [2] |
| Appearance | White to yellow/red-brown solid or liquid | [1] |
| Melting Point | 29-32 °C | [1] |
| Boiling Point | 229 °C | [1] |
| Solubility | Insoluble in water; soluble in alcohol, ether | [1] |
As a raw material, 2-bromoaniline is a precursor to novel herbicides, such as benzoylpyridines and substituted ureas, as well as various fungicides and insecticides.[1][3] Its utility stems from its capacity to undergo a wide range of chemical transformations to build the complex scaffolds required for biological activity.
Part 2: Core Reactivity and Mechanistic Principles
The synthetic versatility of 2-bromoaniline arises from the distinct chemical properties of its two functional groups. Strategic manipulation of these sites allows for sequential and controlled bond formation.
-
The Amino Group (-NH₂): This group is a potent nucleophile and a directive force in electrophilic aromatic substitution. In agrochemical synthesis, its primary role is in the formation of amide bonds (acylation) and in the construction of nitrogen-containing heterocyclic rings.
-
The Bromo Group (-Br): The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions. Aryl bromides are generally more reactive than the corresponding chlorides, making 2-bromoaniline an excellent substrate for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds.[4]
These reactions empower chemists to link the bromoaniline core to other aromatic, heteroaromatic, or aliphatic moieties, systematically building molecular complexity.
Diagram 1: Key synthetic transformations of 2-bromoaniline.
Palladium-Catalyzed Cross-Coupling Reactions
The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are pillars of modern organic synthesis and are highly relevant to 2-bromoaniline chemistry.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide (like 2-bromoaniline) and an amine.[5][6] It is a powerful method for synthesizing complex aniline derivatives. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the product.
-
Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an aryl halide and an organoboron compound (e.g., a boronic acid or ester).[7][8][9] For unprotected ortho-bromoanilines, this method has been successfully developed to introduce diverse aryl, alkyl, and heteroaromatic groups, demonstrating broad functional group compatibility.[4][9]
Part 3: Application Case Study: Synthesis of Anthranilic Diamide Insecticides
The anthranilic diamide class of insecticides, which includes blockbuster products like Chlorantraniliprole, represents a pinnacle of modern agrochemical design. These molecules function by targeting insect ryanodine receptors. Their synthesis relies heavily on the precise construction of a substituted N-phenyl pyrazole carboxamide core, which highlights the importance of halogenated aniline precursors.
While many industrial syntheses of Chlorantraniliprole may start from precursors other than 2-bromoaniline itself, the formation of the key aniline-based intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide , is an exemplary workflow that demonstrates the synthetic principles applicable to 2-bromoaniline derivatives. The following protocols outline a validated pathway to this class of compounds.
Diagram 2: High-level workflow for Chlorantraniliprole synthesis.
Protocol 1: Synthesis of the Aniline Core Intermediate
This protocol details the synthesis of 2-amino-5-chloro-3-methylbenzoic acid , a critical aniline building block. The reduction of a nitro group to an amine is a fundamental transformation in aniline chemistry.
Objective: To synthesize 2-amino-3-methylbenzoic acid via catalytic hydrogenation.
Materials:
-
2-Nitro-3-methylbenzoic acid
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Pressurized reaction vessel (autoclave/hydrogenator)
Procedure:
-
Vessel Preparation: Charge a suitable autoclave with 2-nitro-3-methylbenzoic acid and ethanol. Add Raney nickel catalyst (typically 5-10% by weight).
-
Inerting: Seal the vessel and purge several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to approximately 0.2 MPa.
-
Reaction: Heat the mixture to 50°C with vigorous stirring. Maintain the hydrogen pressure and temperature for several hours, monitoring the reaction progress by observing hydrogen uptake or via TLC/HPLC analysis.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge again with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst. Concentrate the filtrate under reduced pressure to yield the crude 2-amino-3-methylbenzoic acid, which can be further purified by recrystallization.
Causality: Catalytic hydrogenation with Raney nickel is a highly efficient and clean method for reducing aromatic nitro groups to amines. The reaction proceeds on the surface of the metal catalyst, offering high selectivity and yield with water as the only byproduct.
Protocol 2: Synthesis of the Pyrazole Core Intermediate
This protocol outlines a pathway to 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .
Objective: To synthesize the pyrazole carboxylic acid intermediate.
Materials:
-
2,3-Dichloropyridine
-
Hydrazine hydrate
-
Diethyl maleate
-
Sodium ethoxide (base)
-
Phosphorus oxybromide (brominating agent)
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethanol, Acetonitrile (solvents)
Procedure (Multi-step Summary):
-
Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in refluxing ethanol to yield (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: Condense the hydrazine derivative with diethyl maleate in the presence of sodium ethoxide to form the pyrazolidinone ring.
-
Bromination: Treat the pyrazolidinone intermediate with a brominating agent like phosphorus oxybromide.
-
Oxidation & Hydrolysis: Subsequent oxidation followed by hydrolysis of the resulting ester with aqueous sodium hydroxide, and then acidification with HCl, yields the final carboxylic acid product. The product is typically purified by recrystallization.
Protocol 3: Final Coupling via Benzoxazinone Intermediate
This protocol describes the coupling of the two core intermediates to form Chlorantraniliprole. This method proceeds through a stable benzoxazinone intermediate, which is then ring-opened.
Objective: To couple the aniline and pyrazole intermediates to synthesize Chlorantraniliprole.
Materials:
-
2-amino-5-chloro-3-methylbenzoic acid (Intermediate A)
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate B)
-
Methanesulfonyl chloride (MsCl) (activating agent)
-
An inorganic base (e.g., potassium bicarbonate or sodium carbonate)
-
Acetonitrile (solvent)
-
Methylamine gas or solution
Procedure:
-
Benzoxazinone Formation:
-
In a reaction vessel, suspend Intermediate B in acetonitrile.
-
Add the inorganic base (e.g., potassium bicarbonate) and stir.
-
Add methanesulfonyl chloride (MsCl) dropwise while maintaining the temperature (e.g., 28-32°C). A second portion of base and MsCl may be added to drive the reaction to completion.
-
Add Intermediate A to the slurry and stir for several hours (e.g., 6 hours) to form the benzoxazinone intermediate. Progress is monitored by HPLC.
-
-
Ring-Opening Reaction:
-
Once the formation of the benzoxazinone is complete, pass methylamine gas through the reaction mass (or add an aqueous/alcoholic solution of methylamine).
-
Continue the addition of methylamine until HPLC analysis shows the complete consumption of the benzoxazinone intermediate.
-
-
Isolation and Purification:
-
Filter the resulting product mass and wash the cake with acetonitrile.
-
The crude Chlorantraniliprole can be further purified by washing and/or recrystallization to achieve the desired purity.
-
Causality: Methanesulfonyl chloride acts as an activating agent, converting the carboxylic acid of Intermediate B into a mixed anhydride. This highly electrophilic species readily reacts with the amino group of Intermediate A, leading to cyclization and formation of the stable benzoxazinone. This two-step approach is often more robust and higher-yielding for large-scale synthesis than a direct single-step amidation.
Table 2: Summary of Reagents for Chlorantraniliprole Synthesis (Benzoxazinone Route)
| Step | Key Reagents | Role | Typical Conditions | Reference |
| 1. Benzoxazinone Formation | Intermediate A, Intermediate B, MsCl, K₂CO₃/Na₂CO₃ | Reactants, Activating Agent, Base | Acetonitrile, 28-32°C, 6 hrs | [10] |
| 2. Ring Opening | Benzoxazinone Intermediate, Methylamine | Reactant, Nucleophile | Acetonitrile, Ambient Temp. | [10] |
| 3. Purification | Crude Product, Acetonitrile | Washing/Recrystallization Solvent | Filtration, Washing | [10] |
Part 4: Other Agrochemical Applications
Beyond diamide insecticides, 2-bromoaniline is a documented precursor for other important classes of agrochemicals.
-
Substituted Urea Herbicides: These compounds are typically synthesized by reacting a substituted aniline with an isocyanate.[11][12][13] 2-Bromoaniline or its derivatives can serve as the aniline component, reacting with an appropriate isocyanate to form the final urea herbicide. The reaction is often straightforward, involving the nucleophilic attack of the aniline's amino group on the isocyanate carbon.[1][11]
-
Benzoylpyridine Herbicides: 2-Bromoaniline is cited as an intermediate in the synthesis of novel benzoylpyridine herbicides.[1] The synthesis would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to link the bromoaniline core to a pyridine moiety, followed by further functionalization.
-
Fungicides: Bromoanilines are used in the production of fungicides.[14] For example, they can be used to synthesize thiazolidinone derivatives, which have shown fungitoxic activity.[3][15] This typically involves condensation of the bromoaniline with an aldehyde to form an aldimine (Schiff base), followed by cyclization with thioglycolic acid to form the 4-thiazolidinone ring.[15]
Part 5: Conclusion
2-Bromoaniline hydrochloride is a cornerstone intermediate for the synthesis of advanced agrochemicals. Its value lies in the dual reactivity of the amine and bromide functionalities, which allows for a diverse range of synthetic strategies, from classical amide bond formations to modern palladium- and copper-catalyzed cross-coupling reactions.[16][17] The protocols and principles outlined in this guide, particularly exemplified by the synthesis of complex diamide insecticides, provide a robust framework for researchers and professionals aiming to develop next-generation crop protection solutions. The continued exploration of novel transformations involving this versatile building block will undoubtedly lead to the discovery of new and effective agrochemical active ingredients.
References
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- ChemicalBook. (n.d.). 2-Benzoylpyridine synthesis.
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- Longkumer, N., Karmaker, R., & Sinha, U. B. (2022). Facile Green Synthesis of Bromoaniline Molecules: An Experimental and Computational Insight into their Antifungal Behaviour. Asian Journal of Chemistry, 34, 3115-3124.
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- Rosa, N. S., et al. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52, 2099-2105.
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- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromoaniline Hydrochloride
<Step>
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Aminoaryl Scaffolds
The palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of complex organic molecules, becoming an indispensable tool in the pharmaceutical and materials science industries.[1] Among the vast array of possible transformations, the coupling of 2-bromoaniline and its derivatives stands out as a critical gateway to a diverse range of high-value compounds. The resulting 2-aminoaryl motif is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and functional materials. For instance, intramolecular cyclization of Sonogashira coupling products derived from 2-bromoanilines provides a facile route to indoles, a core structure in many natural products and medicinal agents.[2][3] Furthermore, these coupling products are key precursors for the synthesis of carbazoles, a class of heterocyclic compounds with significant applications in organic electronics and medicinal chemistry.[4][5]
This guide provides a comprehensive overview of the palladium-catalyzed cross-coupling of 2-bromoaniline hydrochloride, a common and stable starting material. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols for various coupling partners, and offer insights into the critical experimental parameters that govern success.
Mechanistic Framework: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, generally proceed through a common catalytic cycle.[6][7] This cycle involves the interchange of the palladium catalyst between its Pd(0) and Pd(II) oxidation states. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2-bromoaniline) to form a Pd(II) intermediate.[8]
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[9] In the Sonogashira reaction, a copper acetylide, formed from a terminal alkyne and a copper(I) co-catalyst, undergoes transmetalation.[10] For the Buchwald-Hartwig amination, an amine coordinates to the palladium, followed by base-mediated deprotonation to form a palladium-amido complex.[11]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.[7]
The choice of ligands, bases, and solvents plays a crucial role in modulating the efficiency of each step in the catalytic cycle.[12][13] Bulky, electron-rich phosphine ligands, for example, are known to accelerate both oxidative addition and reductive elimination.[14]
Caption: Generalized Palladium Catalytic Cycle.
The Role of 2-Bromoaniline Hydrochloride
While many protocols utilize the free base of 2-bromoaniline, the hydrochloride salt offers several practical advantages. It is typically more stable, less volatile, and easier to handle than the free amine. However, its use necessitates the addition of at least one extra equivalent of base to neutralize the hydrogen chloride and generate the free aniline in situ for the coupling reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the cross-coupling of 2-bromoaniline hydrochloride. Optimization of specific parameters may be necessary for different coupling partners or scales.
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Reagent Purity: The purity of reagents, especially the solvent and base, is critical for reproducible results. Anhydrous solvents should be used where specified.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial. Pre-catalysts, where the palladium is already complexed with the ligand, can offer improved reactivity and ease of handling.[15]
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol describes the coupling of 2-bromoaniline hydrochloride with a generic arylboronic acid. This reaction is highly versatile for the formation of C-C bonds.[9]
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Purpose |
| 2-Bromoaniline Hydrochloride | 1.0 | Aryl halide source |
| Arylboronic Acid | 1.2 | Coupling partner |
| Pd(dppf)Cl₂ | 0.02 | Palladium catalyst |
| K₂CO₃ | 3.0 | Base |
| 1,4-Dioxane/H₂O (10:1) | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 2-bromoaniline hydrochloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the 1,4-dioxane/H₂O solvent mixture (11 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura Coupling Workflow.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[16] This protocol details the coupling of 2-bromoaniline hydrochloride with a generic secondary amine.
Table 2: Reagents for Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Purpose |
| 2-Bromoaniline Hydrochloride | 1.0 | Aryl halide source |
| Secondary Amine | 1.2 | Coupling partner |
| Pd₂(dba)₃ | 0.01 | Palladium source |
| XPhos | 0.02 | Ligand |
| NaOtBu | 3.2 | Base |
| Toluene | - | Solvent |
Step-by-Step Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (3.2 mmol) to a Schlenk tube.
-
Add toluene, followed by 2-bromoaniline hydrochloride (1.0 mmol) and the secondary amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes.[17]
Table 3: Reagents for Sonogashira Coupling
| Reagent | Molar Equiv. | Purpose |
| 2-Bromoaniline Hydrochloride | 1.0 | Aryl halide source |
| Terminal Alkyne | 1.2 | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.03 | Palladium catalyst |
| CuI | 0.05 | Co-catalyst |
| Et₃N | 3.0 | Base and solvent |
| THF | - | Co-solvent |
Step-by-Step Procedure:
-
To a Schlenk flask, add 2-bromoaniline hydrochloride (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill with an inert gas three times.
-
Add THF and Et₃N.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider screening different ligands, bases, or solvents. For Suzuki couplings, K₃PO₄ can sometimes be a more effective base than K₂CO₃.[13] For challenging Buchwald-Hartwig aminations, more specialized Buchwald ligands like t-butylBrettPhos may be beneficial.[12]
-
Dehalogenation: The formation of aniline as a byproduct indicates a dehalogenation side reaction. This can sometimes be suppressed by using a different solvent or lowering the reaction temperature.
-
Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can occur. This is often minimized by careful control of the reaction temperature and ensuring an efficient inert atmosphere.
-
Catalyst Inactivity: If the reaction fails to initiate, ensure that the palladium catalyst and ligands have not been exposed to air and that the solvents are sufficiently anhydrous. The use of palladium pre-catalysts can often mitigate issues with catalyst activation.[18]
Conclusion
The palladium-catalyzed cross-coupling of 2-bromoaniline hydrochloride is a robust and versatile strategy for the synthesis of a wide range of valuable 2-aminoaryl compounds. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can efficiently access these important building blocks for applications in drug discovery, materials science, and beyond. The protocols provided herein serve as a solid foundation for the successful implementation of these powerful transformations.
References
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
- Patil, V. S., et al. (2018). A Short Synthesis of Carbazole Alkaloids Murrayanine and Mukonine. International Journal of ChemTech Research, 11(01), 22-28.
- Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Brønsted acid-catalyzed synthesis of carbazoles from 2-substituted indoles. Organic Chemistry Frontiers. Retrieved from [Link]
-
American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Previous work and proposed indole and carbazole synthesis from N,N‐bis‐(2‐bromoallyl)amines. Retrieved from [Link]
-
American Chemical Society. (2018, October 10). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Versatility of 2-Bromoindolo[3,2,1-jk]carbazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
WordPress. (2025, December 17). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Retrieved from [Link]
-
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Scale-Up Synthesis of 2-Bromoaniline Hydrochloride: A Robust Protocol for Pharmaceutical Intermediate Production
An Application Note for Researchers and Drug Development Professionals
Abstract
2-Bromoaniline is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and high-performance dyes.[1][2] Its utility, particularly as a precursor to active pharmaceutical ingredients (APIs) like the antiemetic drug ondansetron, necessitates reliable and scalable synthetic routes.[1] Direct bromination of aniline is often complicated by poor regioselectivity and the formation of poly-brominated byproducts, stemming from the powerful activating nature of the amino group.[3] This application note details a robust, two-stage process for the kilogram-scale synthesis of 2-Bromoaniline, culminating in its isolation as a stable hydrochloride salt. The described methodology, beginning with o-nitroaniline, prioritizes safety, scalability, and high purity, addressing common challenges encountered in industrial settings.
Strategic Approach: Rationale for the Synthetic Route
The primary challenge in synthesizing mono-brominated anilines is controlling the potent electrophilic aromatic substitution reaction. The amino group is a strong activating group, which can lead to rapid, highly exothermic reactions and the formation of multiple substitution products, predominantly the 2,4,6-tribromoaniline precipitate.[3] While protecting the amino group via acetylation is a common laboratory technique to moderate this reactivity, it adds steps (protection and deprotection) that can lower overall process efficiency at scale.[3][4]
Therefore, a more industrially viable route begins with a precursor where the directing-group effects can be precisely controlled. This protocol employs a classic and dependable approach:
-
Diazotization and Sandmeyer Reaction: Starting with o-nitroaniline, a diazotization reaction is performed, followed by a Sandmeyer reaction to introduce the bromine atom. This sequence provides excellent regiochemical control.
-
Nitro Group Reduction: The resulting 2-bromonitrobenzene is then reduced to the corresponding aniline. A classic Béchamp reduction using iron powder and hydrochloric acid is detailed here, as it is cost-effective and well-suited for large-scale operations.[1]
-
Salt Formation: The final 2-bromoaniline free base, which can be an oil or low-melting solid, is converted to its hydrochloride salt for improved stability, handling, and purity.
This strategy circumvents the issues of direct aniline bromination and provides a reliable pathway to a high-purity final product.
Hazard and Safety Management
The scale-up of any chemical process requires a stringent adherence to safety protocols. All operations must be conducted in a controlled environment (e.g., a walk-in fume hood or a well-ventilated production bay) by personnel equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Reagent Hazard Summary
| Reagent | CAS Number | Primary Hazards | Recommended PPE |
| o-Nitroaniline | 88-74-4 | Toxic, Carcinogen, Mutagen, Environmental Hazard | Gloves, Safety Goggles, Respirator, Lab Coat |
| Sodium Nitrite | 7632-00-0 | Oxidizer, Acutely Toxic, Environmental Hazard | Gloves, Safety Goggles, Lab Coat |
| Hydrobromic Acid | 10035-10-6 | Severe Skin and Eye Burns, Respiratory Irritation | Acid-resistant Gloves, Face Shield, Respirator |
| Copper (I) Bromide | 7787-70-4 | Skin/Eye/Respiratory Irritant, Aquatic Hazard | Gloves, Safety Goggles, Respirator |
| 2-Bromonitrobenzene | 577-19-5 | Skin/Eye/Respiratory Irritant, Harmful if Swallowed | Gloves, Safety Goggles, Lab Coat |
| Iron Powder | 7439-89-6 | Flammable Solid | Gloves, Safety Goggles |
| Hydrochloric Acid | 7647-01-0 | Severe Skin and Eye Burns, Respiratory Irritation | Acid-resistant Gloves, Face Shield, Respirator |
| 2-Bromoaniline | 615-36-1 | Toxic (Oral, Dermal, Inhalation), Organ Damage[5] | Gloves, Safety Goggles, Respirator, Lab Coat |
| 2-Bromoaniline HCl | 94718-79-3 | Skin/Eye Irritant, Harmful if Swallowed/Inhaled[6] | Gloves, Safety Goggles, Respirator, Lab Coat |
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][8] Seek immediate medical attention for contact with corrosive acids or toxic materials.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Spills: Evacuate the area. Use appropriate absorbent material for liquid spills. Avoid creating dust from solid spills.[7] Dispose of waste in accordance with local environmental regulations.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~1.0 kg of 2-Bromoaniline Hydrochloride. All additions of reactive agents should be performed in a controlled manner to manage exotherms.
Part A: Synthesis of 2-Bromonitrobenzene via Sandmeyer Reaction
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.
-
Acid Charge: To the reactor, charge hydrobromic acid (48%, ~4.5 L). Begin chilling the reactor jacket to -5 °C.
-
o-Nitroaniline Addition: Once the acid temperature is below 5 °C, slowly add o-nitroaniline (1.5 kg, 10.86 mol) in portions, ensuring the internal temperature does not exceed 10 °C. Stir until a homogenous slurry is formed.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 788 g, 11.4 mol) in deionized water (~1.5 L). Add this solution dropwise to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature strictly between 0 °C and 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper at the end of the addition.
-
Catalyst Preparation: In a separate vessel, dissolve copper (I) bromide (CuBr, 312 g, 2.17 mol) in hydrobromic acid (48%, ~1.0 L).
-
Sandmeyer Reaction: Slowly add the diazonium salt slurry from the reactor into the copper (I) bromide solution. CAUTION: This step involves the vigorous evolution of nitrogen gas. The addition rate must be carefully controlled to manage foaming and maintain the temperature below 20 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up and Isolation: The crude 2-bromonitrobenzene often separates as a dense, dark oil. Transfer the reaction mixture to a separatory funnel and remove the aqueous layer. Wash the organic layer sequentially with water, 5% sodium carbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromonitrobenzene. Steam distillation can be employed for purification to remove non-volatile byproducts.[1]
Part B: Reduction to 2-Bromoaniline
-
Reactor Setup: Charge a 50 L reactor with deionized water (15 L) and concentrated hydrochloric acid (37%, ~0.5 L). Add iron powder (Fe, 1.8 kg, 32.2 mol) and heat the stirred mixture to 80-90 °C.
-
Substrate Addition: Add the crude 2-bromonitrobenzene (~2.0 kg, 9.9 mol, assuming quantitative yield from Part A) dissolved in ethanol (5 L) to the hot iron slurry in a controlled stream over 1-2 hours. The reaction is exothermic; maintain the temperature near reflux (90-100 °C) by controlling the addition rate.
-
Reaction Completion: After the addition is complete, maintain the reflux for an additional 3-4 hours until the starting material is consumed (monitor by TLC/HPLC).
-
Basification and Filtration: Cool the reaction mixture to ~50 °C. Carefully add a 50% sodium hydroxide (NaOH) solution to adjust the pH to >9 (alkaline). The resulting iron oxides will precipitate. Filter the hot mixture through a pad of celite, washing the filter cake thoroughly with ethanol.
-
Isolation: Combine the filtrate and washes. Remove the ethanol under reduced pressure. The remaining aqueous layer can be extracted with a suitable solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2-bromoaniline as a dark oil or solid.[9]
Part C: Formation and Isolation of 2-Bromoaniline Hydrochloride
-
Dissolution: Dissolve the crude 2-bromoaniline free base in a suitable solvent such as isopropanol or ethyl acetate (approx. 5-10 volumes).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of concentrated HCl or anhydrous HCl in isopropanol until the pH is strongly acidic (pH 1-2).
-
Crystallization: The 2-Bromoaniline Hydrochloride salt will precipitate. Stir the slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Process Workflow and Critical Parameters
Controlling key parameters is essential for ensuring reproducibility, yield, and purity during scale-up.
Caption: Workflow for the scale-up synthesis of 2-Bromoaniline HCl.
Table 2: Critical Process Parameters and Controls
| Step | Parameter | Rationale | Control Strategy |
| Diazotization | Temperature | Diazonium salts are unstable at higher temperatures and can decompose, reducing yield and creating impurities. | Maintain internal temperature between 0-5 °C using a jacketed reactor and controlled addition rate. |
| Sandmeyer Rxn | Addition Rate | Rapid addition can lead to uncontrolled N₂ evolution, causing dangerous foaming and pressure buildup. | Slow, subsurface addition of the diazonium salt to the copper catalyst solution. |
| Reduction | Temperature | The reaction is exothermic. Maintaining reflux ensures a sufficient reaction rate without runaway conditions. | Control the addition rate of the nitro compound solution to the iron slurry. |
| Basification | pH | Ensures the aniline product is in its free base form for extraction and separates it from iron salts. | Slow addition of NaOH solution with constant pH monitoring. |
| Crystallization | Temperature | Lower temperatures maximize the recovery of the hydrochloride salt by reducing its solubility. | Chill the solution to 0-5 °C and allow sufficient time for complete precipitation. |
Analytical Quality Control
To ensure the final product meets the required specifications for pharmaceutical use, a series of analytical tests should be performed.
Table 3: Final Product Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline powder |
| Identity | ¹H NMR, FTIR | Conforms to the structure of 2-Bromoaniline HCl |
| Purity | HPLC (e.g., C18 column) | ≥ 99.0% (by area)[10][11] |
| Melting Point | Capillary Method | To be established (literature values vary) |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Meets ICH guidelines |
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing purity, capable of separating the main component from starting materials and potential isomeric impurities.[10]
Conclusion
The multi-step synthesis of 2-Bromoaniline Hydrochloride from o-nitroaniline is a scalable and robust process well-suited for industrial production. By carefully controlling critical parameters, particularly reaction temperatures and addition rates, high yields of a pure product can be reliably achieved. The conversion to the hydrochloride salt enhances the compound's stability and handling characteristics, making it an ideal intermediate for further use in pharmaceutical and fine chemical manufacturing. A thorough understanding of the associated hazards and strict adherence to safety protocols are paramount to the successful and safe execution of this synthesis at scale.
References
-
Angene Chemical. (2024). Safety Data Sheet: 2-Bromoaniline hydrochloride. Retrieved from [Link]
-
Filo. (2025). How synthesis 2 bromo aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo Aniline. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]
-
Scribd. (n.d.). Multistep Synthesis of 2-Chloro-4-Bromoaniline. Retrieved from [Link]
-
ResearchGate. (2022). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
Hindawi. (n.d.). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 2-Bromoaniline: Properties, Applications, and Market Trends. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from [Link]
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing 2-Bromoaniline: A Buyer's Guide to Quality and Reliability. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of 2-Bromoaniline Hydrochloride in Advanced Materials Science
This document provides an in-depth technical guide for researchers, materials scientists, and professionals in drug development on the application of 2-bromoaniline hydrochloride. Moving beyond a simple recitation of facts, this guide delves into the causal relationships behind experimental choices, offering field-proven insights into leveraging this versatile monomer for the creation of novel functional materials.
Foundational Insights: Why 2-Bromoaniline Hydrochloride?
2-Bromoaniline hydrochloride serves as a critical building block in materials science, primarily for the synthesis of conducting polymers.[1][2] Its utility stems from a unique molecular architecture: an aniline core functionalized with a bromine atom at the ortho position. This structure imparts several strategic advantages:
-
Enhanced Processability: The bulky bromine substituent disrupts the planarity and inter-chain packing that makes parent polyaniline notoriously difficult to dissolve.[3][4] This leads to polymers and copolymers with significantly improved solubility in common organic solvents, a critical factor for industrial processing and device fabrication.[3][4]
-
Tunable Electronic Properties: The electron-withdrawing nature of the bromine atom modifies the electron density of the polymer backbone. This allows for the fine-tuning of electronic properties, such as conductivity and redox potentials, which is essential for applications in organic electronics.[5][6]
-
Reactive Handle for Post-Functionalization: The carbon-bromine bond on the polymerized backbone acts as a reactive site for subsequent chemical modifications.[7] This opens a pathway to covalently attach other functional groups, creating highly specialized materials with tailored properties not achievable through direct polymerization alone.
The hydrochloride salt form ensures the monomer's solubility in the acidic aqueous media required for oxidative polymerization, simplifying reaction setup and promoting a controlled polymerization environment.[8]
Core Application: Synthesis of Soluble Conducting Polymers
The primary application of 2-bromoaniline hydrochloride in materials science is its use as a monomer for producing soluble and functional conducting polymers. This can be achieved through homopolymerization or, more commonly, through copolymerization with aniline.
Homopolymerization: Crafting Poly(2-bromoaniline)
The synthesis of poly(2-bromoaniline) (P-2-BrA) via chemical oxidative polymerization is a foundational technique for producing a processable organic semiconductor.[9] The process involves the oxidation of the 2-bromoaniline monomer in an acidic medium, leading to the formation of polymer chains.
The general workflow for this synthesis is outlined below.
Caption: Oxidative polymerization workflow for Poly(2-bromoaniline).
Copolymerization: Engineering Properties with Aniline
While P-2-BrA offers improved solubility, its electrical conductivity is lower than that of polyaniline (PANI).[3][4] A powerful strategy to balance these properties is to copolymerize 2-bromoaniline with aniline. This approach creates a new generation of conducting polymers where the ratio of the two monomers can be varied to precisely control the final material's characteristics.
-
Causality of Co-monomer Choice: Incorporating aniline increases the overall conductivity of the resulting copolymer compared to the P-2-BrA homopolymer. Conversely, including 2-bromoaniline units enhances solubility and processability over pure PANI.[3][4] This trade-off allows for the creation of materials optimized for specific applications where both conductivity and ease of fabrication are paramount.
The electrical properties are highly dependent on the composition of the copolymer, as demonstrated in the table below.
| Polymer Material | Reported Electrical Conductivity (S/cm) | Key Feature |
| Polyaniline (PANI) | 1.25 x 10⁻¹ | High Conductivity, Poor Solubility |
| Poly(2-bromoaniline) (P-2-BrA) | 1.59 x 10⁻⁶ | Lower Conductivity, Good Solubility |
| PANI / P-2-BrA Copolymer | Varies (between homopolymer values) | Tunable properties |
| P-2-BrA / Ag Composite | 3.1 x 10⁻⁷ | Enhanced conductivity via doping |
| (Data synthesized from multiple sources[3][4][9]) |
Advanced Application: Post-Polymerization Functionalization
A key advantage of using 2-bromoaniline is the potential for post-synthesis modification. The bromine atoms on the polymer backbone are not inert; they serve as valuable reactive sites for nucleophilic aromatic substitution (SNAr) reactions.[7] This allows for the covalent attachment of various functional moieties after the polymer has been formed, a technique that preserves the desirable linear chain structure of the parent polymer.[7]
For example, poly(2-bromoaniline) has been successfully converted into a self-doped phosphonate polyaniline.[7] This demonstrates a powerful method for creating highly specialized materials with integrated functionalities.
Caption: Post-functionalization of a Poly(2-bromoaniline) backbone.
Detailed Experimental Protocols
These protocols are designed to be self-validating, with clear steps and characterization checkpoints to ensure experimental success.
Protocol 1: Synthesis of Poly(2-bromoaniline) Homopolymer
Objective: To synthesize a soluble, semiconducting homopolymer via chemical oxidative polymerization.
Materials:
-
2-Bromoaniline Hydrochloride (>97%)
-
Ammonium persulfate [(NH₄)₂S₂O₈] (APS)
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol
-
Deionized water
-
Magnetic stirrer with cooling capabilities (ice bath)
-
Beakers, dropping funnel, vacuum filtration apparatus
Procedure:
-
Monomer Solution Preparation: Prepare 100 mL of a 1M H₂SO₄ solution. In a 250 mL beaker, dissolve 0.1 M of 2-bromoaniline hydrochloride in the 1M H₂SO₄ solution.[9]
-
Reaction Setup: Place the beaker containing the monomer solution on a magnetic stirrer and cool the mixture to 0°C using an ice bath. Stir continuously to ensure a homogenous temperature.[9]
-
Oxidant Preparation: In a separate beaker, prepare a 0.1 M solution of ammonium persulfate by dissolving the required amount in 1M H₂SO₄.
-
Initiation of Polymerization: Using a dropping funnel, add the ammonium persulfate solution drop-by-drop to the stirring, cooled monomer solution over a period of approximately 20 minutes.[9] A distinct color change to dark green or black should be observed, indicating the onset of polymerization.
-
Polymerization: Allow the reaction to proceed with continuous stirring at 0-5°C for 24 hours to ensure high molecular weight polymer formation.
-
Product Isolation: Collect the precipitated polymer by vacuum filtration.
-
Purification: Wash the polymer precipitate sequentially with 1M H₂SO₄ and then methanol to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the final product, a dark powder, in a vacuum oven at 60°C for 12 hours.[5]
Self-Validation:
-
FT-IR Spectroscopy: Confirm the presence of characteristic peaks for the polyaniline backbone, such as C=C stretching of the quinoid and benzenoid rings (~1580 and 1490 cm⁻¹, respectively) and C-N stretching (~1300 cm⁻¹).
-
Solubility Test: Confirm that the resulting polymer is soluble in solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), which is a key indicator of successful synthesis of the substituted polymer.[3][4]
Protocol 2: Synthesis of Poly(aniline-co-2-bromoaniline)
Objective: To synthesize a copolymer with tunable solubility and conductivity.
Procedure:
-
Monomer Solution Preparation: Prepare a 1M HCl or H₂SO₄ solution. Dissolve the desired molar ratio of aniline and 2-bromoaniline hydrochloride in this acidic solution. For example, for a 1:1 copolymer, use equal molar amounts of each monomer. The total monomer concentration should be kept constant.[3][4]
-
Reaction and Purification: Follow steps 2 through 8 as outlined in Protocol 1. The procedure for oxidative polymerization is analogous.
Self-Validation & Characterization:
-
Varying Ratios: Synthesize several copolymers with different initial monomer feed ratios (e.g., 3:1, 1:1, 1:3 aniline to 2-bromoaniline).
-
Conductivity Measurement: Use a four-probe method to measure the electrical conductivity of pellets pressed from the dried copolymer powders. A clear trend should be observed where conductivity decreases as the proportion of 2-bromoaniline in the feed ratio increases.[3][4]
-
Spectroscopic Analysis (UV-Vis, FT-IR): Compare the spectra of the copolymers to the homopolymers. The spectra should show features of both parent polymers, confirming the incorporation of both monomer units into the polymer chain.[5]
Safety and Handling
2-Bromoaniline hydrochloride is a hazardous substance and must be handled with appropriate care.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation.[10]
-
Precautions: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
References
-
Neliti. (2024). SYNTHESIS OF POLY ORTHO BROMO ANILINE AND STUDY ITS APPLICATION. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and industrial application of conducting copolymers of poly(aniline-co-2-bromoaniline) | Request PDF. Available at: [Link]
-
QScience.com. (2012). Synthesis, characterization and industrial application of conducting copolymers of poly(aniline-co-2-bromoaniline). Available at: [Link]
-
ResearchGate. (n.d.). synthesis of poly ortho bromo aniline and study its application. Available at: [Link]
-
MDPI. (2021). Functionalization of Conductive Polymers through Covalent Postmodification. Available at: [Link]
-
Scribd. (n.d.). EXP10 Synthesis of P Bromoaniline. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline. Available at: [Link]
-
ResearchGate. (n.d.). Bromoaniline) and Poly(aniline- o -Fluoroaniline): A Comparative Study of Their Physical Properties | Request PDF. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 2-Bromoaniline: Properties, Applications, and Market Trends. Available at: [Link]
-
NIH PubChem. (n.d.). 2-Bromoaniline Hydrochloride | C6H7BrClN. Available at: [Link]
-
University of Tsukuba. (2023). Breakthrough in Conductive Polymers: First Successful Synthesis of Polyaniline with Golden Luster. Available at: [Link]
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo Aniline. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors. Available at: [Link]
-
NIH PubChem. (n.d.). 2-Bromoaniline | C6H6BrN. Available at: [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Asian Journal of Chemistry. (2011). Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Dyes and the Textile Industry. Available at: [Link]
-
ResearchGate. (n.d.). Precursor Materials for Semiconductor Thin Films | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Available at: [Link]
-
ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
Sources
- 1. 94718-79-3|2-Bromoaniline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2-Bromo Aniline Manufacturer in Ankleshwar, 2-Bromo Aniline Supplier [maksons.co.in]
- 3. researchgate.net [researchgate.net]
- 4. qscience.com [qscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of Conductive Polymers through Covalent Postmodification | MDPI [mdpi.com]
- 8. A new method in the synthesis of conductive polymers; synthesis, characterization, and investigation of photocatalytic properties of polyaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.neliti.com [media.neliti.com]
- 10. 2-Bromoaniline Hydrochloride | C6H7BrClN | CID 12211864 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromoaniline Hydrochloride
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-bromoaniline hydrochloride. Moving beyond a simple procedural list, this document explains the causality behind experimental choices and offers robust troubleshooting strategies to ensure the consistent attainment of high-purity material.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Starting Material
This section addresses common initial observations and questions regarding the nature of crude 2-bromoaniline hydrochloride.
Q1: My crude 2-bromoaniline hydrochloride is colored (yellow, brown, or reddish-brown), but the literature describes it as a white solid. Why?
A1: This is the most common issue. The discoloration is primarily due to the oxidation of trace amounts of the free base, 2-bromoaniline. Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities. The presence of these impurities, even in minute quantities, can impart significant color to the bulk material. Additionally, resinous by-products from the synthesis, particularly if it involved a Sandmeyer reaction, can contribute to the color.[1] A study on o-bromoaniline highlighted that while recrystallization can yield a white solid, it often reverts to a dark color within hours, suggesting that trace impurities may catalyze molecular oxidation.[2]
Q2: What are the typical chemical impurities in a crude sample?
A2: The impurity profile depends heavily on the synthetic route. Common impurities may include:
-
Isomeric Bromoanilines: If the synthesis lacks perfect regioselectivity, isomers like 4-bromoaniline may be present.
-
Over-brominated Species: Products such as 2,4-dibromoaniline or 2,6-dibromoaniline can form if bromination conditions are too harsh. The direct bromination of aniline, for instance, readily yields 2,4,6-tribromoaniline.[3]
-
Unreacted Starting Materials: Depending on the synthesis, you might find residual aniline, 2-nitrobromobenzene, or other precursors.[1][4]
-
Hydrolysis Products: Trace amounts of 2-bromophenol could be present if the synthesis involved harsh acidic or basic conditions at high temperatures.
Q3: How can these impurities compromise my downstream applications?
A3: In drug development and fine chemical synthesis, purity is paramount. Isomeric impurities can lead to the formation of undesired product isomers, creating significant challenges in downstream purification and potentially altering the pharmacological profile of the final active pharmaceutical ingredient (API). Other reactive impurities can lead to side reactions, reducing the yield and purity of your target molecule. For use as a building block in materials science, even small impurities can affect the material's final properties.[5]
Section 2: The Primary Purification Workflow: Recrystallization
Recrystallization is the most effective and scalable method for purifying 2-bromoaniline hydrochloride. It leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[6][7]
Core Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol is a robust starting point. The principle relies on 2-bromoaniline hydrochloride being highly soluble in hot ethanol/water mixtures but significantly less soluble at lower temperatures, while impurities either remain in the cold solution or are removed during a hot filtration step.
-
Solvent Preparation: Prepare a solvent mixture, starting with a ratio of 9:1 ethanol to deionized water.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-bromoaniline hydrochloride and the minimum volume of the hot solvent mixture required to fully dissolve the solid. This is best done by adding the solvent portion-wise to the solid on a hot plate with stirring until a clear solution is achieved.
-
(Optional but Recommended) Decolorization: If the solution is colored, add a small amount (typically 1-2% w/w of the solute) of activated charcoal to the hot solution. Swirl the flask and keep it hot for 5-10 minutes. The charcoal will adsorb the colored polymeric impurities.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum desiccator or a vacuum oven at a modest temperature (e.g., 40-50 °C), to remove all residual solvent.
Data Presentation: Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent System | Suitability for 2-Bromoaniline HCl | Rationale & Comments |
| Water | Moderate | The hydrochloride salt has some water solubility. However, the free base is sparingly soluble.[9] Can be used, but recovery may be lower. |
| Ethanol | Good | Generally a good solvent for organic salts. Using it alone might result in high solubility even when cold, reducing yield. |
| Ethanol/Water | Excellent (Recommended) | The addition of water as an "anti-solvent" significantly reduces the solubility of the organic salt at cold temperatures, maximizing recovery. A similar system is effective for p-bromoaniline.[3] |
| Isopropanol | Good | Can be used as an alternative to ethanol, often with similar results. |
| Non-polar Solvents (e.g., Ether, Toluene) | Poor | The ionic hydrochloride salt is generally insoluble in non-polar solvents. The free base, however, is soluble in ether.[10] |
Visualization: Recrystallization Workflow
Caption: Workflow for the purification of 2-bromoaniline hydrochloride via recrystallization.
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during recrystallization in a question-and-answer format.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This often traps impurities.
-
Cause: The boiling point of the solvent may be too high, or the solution is too concentrated.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool more slowly, perhaps by insulating the flask. Seeding the solution with a previously obtained pure crystal can also help induce proper crystallization.
Q: No crystals formed, even after cooling in an ice bath. What went wrong?
A: This indicates that the solution is not supersaturated.
-
Cause 1: Too much solvent was added initially.
-
Solution 1: Boil off some of the solvent to increase the concentration and then attempt to cool again.
-
Cause 2: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution 2: Add a few drops of an "anti-solvent" (a solvent in which the compound is insoluble, like water in this case) to the cold solution until turbidity persists, then warm slightly to redissolve and cool again.
Q: My final product is still colored, even after recrystallization.
A: This usually means that the colored impurities are co-crystallizing with your product or were not fully removed.
-
Cause: Insufficient or no activated charcoal was used, or the impurity concentration is very high.
-
Solution: Repeat the recrystallization process, ensuring you use activated charcoal during the hot dissolution step. A second recrystallization may be necessary for highly impure samples.
Q: My final yield is very low. How can I improve it?
A: Low yield can result from several factors.
-
Cause 1: Using too much solvent during dissolution.
-
Solution 1: Use the absolute minimum volume of hot solvent necessary.
-
Cause 2: Premature crystallization during hot filtration.
-
Solution 2: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.
-
Cause 3: Incomplete crystallization.
-
Solution 3: Allow more time for cooling and ensure the solution is thoroughly chilled in an ice bath.
-
Cause 4: Washing the final crystals with room temperature or warm solvent.
-
Solution 4: Always use a minimal amount of ice-cold solvent for washing.
Visualization: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Section 4: Purity Assessment and Final Product Characterization
After purification, it is essential to verify the purity and identity of the 2-bromoaniline hydrochloride.
| Parameter | Expected Result for Pure Product | Significance |
| Appearance | White to off-white crystalline solid | Significant color indicates residual impurities or degradation.[11] |
| Purity (HPLC) | >97% (typical commercial grade) | Provides a quantitative measure of purity and detects isomeric impurities.[11] |
| Molecular Weight | 208.48 g/mol | Confirms the chemical formula C₆H₇BrClN.[11][12] |
| Storage | Store under an inert atmosphere at room temperature, protected from light and air. | The free base is known to be light and air-sensitive; these precautions help maintain the stability of the salt. |
Q: Can I use melting point to assess purity?
A: While melting point is a classic indicator of purity (impurities typically depress and broaden the melting range), many suppliers do not list a specific melting point for 2-bromoaniline hydrochloride, which may suggest it decomposes upon heating.[11] In contrast, the free base, 2-bromoaniline, has a well-defined melting point of 31-32 °C.[1] Therefore, High-Performance Liquid Chromatography (HPLC) is the more reliable method for purity confirmation of the hydrochloride salt.[13]
References
-
PubChem. (n.d.). 2-Bromoaniline Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Bromoaniline. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 2-BROMO ANILINE 98%. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
-
Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Maksons Fine Chem Pvt. Ltd. (n.d.). 2-Bromo Aniline. Retrieved from [Link]
-
ResearchGate. (2017). Preparation of p-Bromoaniline. Retrieved from [Link]
-
FAMU. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
Quora. (2016). How to separate p-bromoaniline and benzoic acid when they are mixed together. Retrieved from [Link]
- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
-
Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Retrieved from [Link]
-
Chemsrc. (2025). 2-Bromoaniline. Retrieved from [Link]
-
Reddit. (2021). Solubility of 4-bromo aniline in solvents?. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Bromo Aniline Manufacturer in Ankleshwar, 2-Bromo Aniline Supplier [maksons.co.in]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. scribd.com [scribd.com]
- 8. famu.edu [famu.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. reddit.com [reddit.com]
- 11. labproinc.com [labproinc.com]
- 12. 2-Bromoaniline Hydrochloride | C6H7BrClN | CID 12211864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 94718-79-3|2-Bromoaniline hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: Recrystallization of 2-Bromoaniline Hydrochloride
Welcome to the Technical Support Center for the purification of 2-bromoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the recrystallization of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles to address challenges encountered during the purification process.
Introduction to the Crystallization of Amine Salts
2-Bromoaniline hydrochloride, as an amine salt, presents unique challenges and opportunities in its purification by recrystallization. The ionic nature of the hydrochloride salt significantly alters its solubility profile compared to its freebase form, 2-bromoaniline. While the freebase is sparingly soluble in water and more soluble in organic solvents like ethanol and methanol, the hydrochloride salt is generally more soluble in polar solvents.[1][2] This principle is fundamental to selecting an appropriate solvent system for achieving high purity and yield.
The primary goal of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow it to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of a crystalline lattice that excludes impurities.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for the recrystallization of 2-bromoaniline hydrochloride?
A1: The ideal solvent is one in which 2-bromoaniline hydrochloride is highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For amine hydrochlorides, polar solvents are the primary choice.[2] Ethanol, methanol, or a mixture of ethanol and water are excellent starting points. A mixed solvent system, such as ethanol/water, can be particularly effective. The water acts as an anti-solvent, reducing the solubility of the hydrochloride salt as the solution cools.
Q2: My 2-bromoaniline hydrochloride "oils out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when it comes out of solution at a temperature above its melting point.[4] This is a common issue with impure compounds, as impurities can depress the melting point. To resolve this, you can:
-
Increase the solvent volume: Add more of the hot solvent to ensure the compound fully dissolves before the solution becomes saturated upon cooling.
-
Use a different solvent system: A solvent in which the compound is more soluble might prevent premature precipitation.
-
Slower cooling: Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.
Q3: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
A3: This is a classic sign of either using too much solvent or a supersaturated solution.[4] To induce crystallization, you can:
-
Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the glass surface, which can serve as nucleation sites for crystal growth.
-
Add a seed crystal: Introducing a tiny crystal of pure 2-bromoaniline hydrochloride can act as a template for crystallization.
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute.
Q4: My final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a white crystalline product?
A4: Discoloration in bromoanilines can be due to the presence of oxidized impurities or residual starting materials from the synthesis process.[5] It has been noted that even after recrystallization, o-bromoaniline can discolor rapidly.[5] To address this:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many of the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Inert Atmosphere: While not always necessary, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the discoloration is due to air sensitivity.
Q5: What are the common impurities I should be aware of when working with 2-bromoaniline hydrochloride?
A5: Common impurities can originate from the synthesis of 2-bromoaniline. A typical synthesis involves the bromination of aniline or the reduction of 2-bromonitrobenzene.[6] Potential impurities include:
-
Isomeric Bromoanilines: 3-bromoaniline and 4-bromoaniline may be present as byproducts of the bromination reaction.
-
Unreacted Starting Materials: Residual aniline or 2-bromonitrobenzene.
-
Di- and Tri-brominated Anilines: Over-bromination can lead to these impurities.
-
Oxidation Products: Anilines are susceptible to oxidation, leading to colored impurities.
Proper recrystallization should effectively remove most of these impurities, as their solubility characteristics will differ from that of 2-bromoaniline hydrochloride.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Using too much solvent.- Cooling the solution too quickly.- Premature crystallization during hot filtration. | - Reduce the initial volume of solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| "Oiling Out" | - The compound's melting point is lower than the boiling point of the solvent.- High concentration of impurities. | - Add more hot solvent to the oiled-out mixture and reheat until a clear solution is formed.- Try a lower-boiling point solvent.- Perform a preliminary purification step (e.g., column chromatography) if the material is very impure. |
| No Crystal Formation | - Excessive solvent used.- The solution is supersaturated. | - Evaporate some of the solvent and re-cool.- Scratch the inside of the flask with a glass rod.- Add a seed crystal. |
| Product Discoloration | - Presence of colored, oxidized impurities.- Air-sensitivity of the compound. | - Treat the hot solution with activated charcoal followed by hot filtration.- Consider performing the recrystallization under an inert atmosphere. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol is designed to identify a suitable solvent system for the recrystallization of 2-bromoaniline hydrochloride.
Materials:
-
Crude 2-bromoaniline hydrochloride
-
Small test tubes
-
A selection of polar solvents (e.g., ethanol, methanol, water, isopropanol)
-
Hot plate or water bath
-
Glass stirring rod
Procedure:
-
Place approximately 50 mg of crude 2-bromoaniline hydrochloride into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition, until the solid dissolves or up to 1 mL of solvent has been added. Note the solubility at room temperature.
-
For solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tube.
-
Continue adding the solvent in small portions until the solid fully dissolves. Record the approximate volume of solvent used.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will dissolve the compound when hot but yield a significant amount of pure crystals upon cooling.
Protocol 2: Recrystallization of 2-Bromoaniline Hydrochloride using an Ethanol/Water System
This protocol details the recrystallization process using a common and effective mixed-solvent system.
Materials:
-
Crude 2-bromoaniline hydrochloride
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
(Optional) Activated charcoal
Procedure:
-
Dissolution: Place the crude 2-bromoaniline hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to dissolve the solid completely. Stir continuously while heating.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizing the Process
Recrystallization Workflow
Caption: A step-by-step workflow for the recrystallization of 2-bromoaniline hydrochloride.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
PubChem. 2-Bromoaniline Hydrochloride. National Center for Biotechnology Information. [Link]
-
Solubility of Things. 2-Bromoaniline. [Link]
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. [Link]
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Common impurities in 2-Bromoaniline Hydrochloride and their removal
Welcome to the technical support guide for 2-Bromoaniline Hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate common challenges related to impurities and purification of this critical reagent. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively in your own laboratory settings.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities
This section addresses the most common questions regarding the origin and identity of impurities in 2-Bromoaniline Hydrochloride.
Q1: What are the most common impurities I might find in my 2-Bromoaniline Hydrochloride and where do they come from?
The impurity profile of 2-Bromoaniline Hydrochloride is intrinsically linked to its synthetic route. The most prevalent methods involve the bromination and subsequent reduction of an aniline or nitrobenzene precursor.[1][2][3]
Common impurities can be categorized as follows:
-
Isomeric Impurities: The most common impurity is the constitutional isomer, 4-Bromoaniline . During the synthesis from bromobenzene, nitration yields a mixture of ortho- and para-nitrobromobenzene.[2][3] Since these isomers have very similar physical properties, they can be difficult to separate and may be carried through the subsequent reduction step.
-
Starting Material Carryover: Incomplete reactions can lead to the presence of starting materials such as 2-Nitroaniline or 2-Nitrobromobenzene .[1][2]
-
Side-Reaction Products: The diazotization step, a common method to introduce the bromine atom, is prone to side reactions that can form colored, resinous polymeric by-products .[1]
-
Oxidation/Degradation Products: Anilines are susceptible to air and light oxidation, which can produce colored impurities and degrade the quality of the material over time. The product may darken from a white or off-white solid to yellow or brown.[2]
Table 1: Summary of Common Impurities
| Impurity Name | Chemical Structure | Typical Source | Recommended Removal Method |
| 4-Bromoaniline | Isomer | Co-synthesis during nitration of bromobenzene | Fractional Recrystallization, Chromatography |
| 2-Nitrobromobenzene | Intermediate | Incomplete reduction | Recrystallization, Acid-Base Extraction |
| 2-Nitroaniline | Starting Material | Incomplete diazotization/bromination | Recrystallization, Acid-Base Extraction |
| Polymeric Resins | By-product | Diazotization side-reactions | Filtration, Recrystallization, Charcoal Treatment |
| Oxidation Products | Degradation | Exposure to air/light | Recrystallization with Activated Charcoal |
Q2: My 2-Bromoaniline Hydrochloride is yellow or brown, but the certificate of analysis says it should be white. What causes this discoloration?
Discoloration is a frequent issue with anilines. The primary cause is the formation of small quantities of highly colored oxidation products. This process can be accelerated by exposure to air (oxygen) and UV light. While often present in trace amounts that may not significantly impact purity as measured by techniques like HPLC, these colored impurities are aesthetically undesirable and can sometimes interfere with sensitive downstream applications.[2]
Q3: How can I reliably detect and quantify the purity of my 2-Bromoaniline Hydrochloride?
A multi-technique approach is recommended for comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantifying the primary component and separating it from most impurities.[4][5] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile compounds like aniline isomers.[7][8] The mass spectrometer provides definitive identification of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and help identify and quantify impurities if their concentration is high enough (typically >1%).
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point range is a classic sign of the presence of impurities.
Part 2: Troubleshooting and Purification Guides
This section provides detailed, step-by-step protocols to address specific issues encountered during experiments.
Q4: My 2-Bromoaniline Hydrochloride appears discolored and has a broad melting point. How can I purify it for my synthesis?
The most effective and common laboratory-scale purification method for solid organic compounds is recrystallization .[9][10] This technique leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For 2-Bromoaniline Hydrochloride, an alcohol/water solvent system is often effective.
Workflow: Purification by Recrystallization
Caption: General workflow for purification via recrystallization.
Protocol: Recrystallization of 2-Bromoaniline Hydrochloride
Principle: This protocol exploits the high solubility of 2-Bromoaniline HCl in hot ethanol and its lower solubility in cold ethanol/water. Colored impurities are adsorbed by activated charcoal, and more soluble impurities remain in the cold mother liquor.
Materials:
-
Crude 2-Bromoaniline Hydrochloride
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (decolorizing carbon)
-
Erlenmeyer flasks, Beaker
-
Hot plate/stirrer
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude 2-Bromoaniline HCl in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[11] Avoid adding a large excess of solvent, as this will reduce your final yield.
-
Decolorization: If the solution is colored, remove it from the heat and add a small amount (approx. 1-2% of the solute weight) of activated charcoal.[11][12]
-
Hot Filtration: Bring the solution back to a boil for a few minutes. Quickly filter the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: If the solution is clear and colorless, you can proceed to crystallization. If it is still colored, the charcoal step can be repeated. Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Inducing Crystallization (If Necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal from a previous batch.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter with a small portion of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Q5: My analysis shows the presence of the 4-bromoaniline isomer. Will the standard recrystallization protocol remove it?
While standard recrystallization can enrich the desired 2-bromoaniline isomer, it may not completely remove the 4-bromoaniline isomer due to their similar solubility profiles. If high isomeric purity is required, fractional crystallization or preparative chromatography may be necessary. For most synthetic applications where the 4-bromo isomer is an inert impurity, a single recrystallization is often sufficient to achieve >98% purity.[4][5]
Conceptual Pathway: Origin of Isomeric Impurities
Caption: Synthesis pathway illustrating the origin of the 4-Bromoaniline impurity.
References
-
How can 2-Bromoaniline be synthesized efficiently? - FAQ - Guidechem.
-
2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
2-Bromoaniline | 615-36-1 - ChemicalBook.
-
Synthesizing 2-bromoaniline from bromobenzene - Chemistry Stack Exchange.
-
Lab Report Recrystallization September 27, 2016 - FAMU.
-
2-Bromoaniline Hydrochloride, 25G - B0870-25G - Lab Pro Inc.
-
Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF | Distillation | Sodium - Scribd.
-
2-Bromoaniline CAS 615-36-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma.
-
Recrystallization and Crystallization.
-
94718-79-3|2-Bromoaniline hydrochloride|BLD Pharm.
-
2-Bromoaniline Hydrochloride 94718-79-3 | Tokyo Chemical Industry Co., Ltd.(APAC).
-
2-Bromoaniline hydrochloride | 94718-79-3 - Sigma-Aldrich.
-
2-Bromoaniline hydrochloride | 94718-79-3 - Sigma-Aldrich.
-
2-Bromoaniline Hydrochloride | C6H7BrClN | CID 12211864 - PubChem.
-
CN102993022A - Preparation method of bromoaniline - Google Patents.
-
2-Bromoaniline 615-36-1 wiki - Guidechem.
-
A Comparative Guide to Validated Analytical Methods for the Detection of 2-Chloroaniline - Benchchem.
-
Detection methods for p-bromoaniline - LISKON.
-
Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd.
-
method 8131 aniline and selected derivatives by gas chromatography - EPA.
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent.
-
2-Bromoaniline | C6H6BrN | CID 11992 - PubChem - NIH.
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
-
2-Bromoaniline, 250g - CP Lab Safety.
-
Rowan College at Burlington County CHE 241 Lab 2: Recrystallization - Chemistry Solutions.
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- 6. Detection methods for p-bromoaniline - LISKON [liskonchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. famu.edu [famu.edu]
Technical Support Center: Optimizing the Synthesis of 2-Bromoaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Bromoaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic processes effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-Bromoaniline Hydrochloride, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield of 2-Bromoaniline
-
Potential Cause: A common reason for low yield is the formation of multiple brominated species, particularly the undesired 2,4,6-tribromoaniline, due to the high activation of the aniline ring towards electrophilic substitution.[1] Direct bromination of aniline is difficult to control and often leads to a mixture of products.
-
Recommended Solution: Employ a protection-deprotection strategy. The amino group of aniline should be protected, typically as an acetanilide, to moderate its activating effect. This favors mono-bromination. The acetyl group can be easily removed by hydrolysis in the final step to yield the desired 2-bromoaniline.[1][2]
-
Potential Cause: Suboptimal reaction conditions during bromination can lead to the formation of side products and incomplete conversion of the starting material.[3][4]
-
Recommended Solution:
-
Temperature Control: Maintain a low temperature (0-10°C) during the addition of the brominating agent to enhance regioselectivity and minimize the formation of isomeric and di-brominated byproducts.[3]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent over-bromination.[5]
-
-
Potential Cause: Product loss during the work-up and purification stages is a frequent contributor to low yields.[4][6]
-
Recommended Solution:
-
Efficient Extraction: Ensure proper phase separation during aqueous work-up to minimize the loss of product in the aqueous layer. Multiple extractions with a suitable organic solvent are recommended.
-
Careful Purification: Recrystallization is a powerful technique for purifying the final product.[7] However, choosing the right solvent system is crucial to maximize recovery. A solvent system where the product is soluble at high temperatures and sparingly soluble at low temperatures is ideal.
-
Issue 2: Formation of Significant Impurities (Isomers and Di-brominated Byproducts)
-
Potential Cause: The strong directing effect of the amino group in aniline can lead to the formation of both ortho and para isomers (2-bromoaniline and 4-bromoaniline), as well as di-brominated products.[1][3]
-
Recommended Solution:
-
Protecting Group: As mentioned, protecting the amino group as an acetanilide is the most effective way to control the regioselectivity of the bromination reaction, favoring the para-isomer. To obtain the ortho-isomer as the major product is more challenging and may require alternative synthetic routes.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity in some cases.[3] Copper(II) bromide (CuBr₂) is another milder alternative that can be considered.[8]
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Acetic acid is a common solvent for the bromination of acetanilide.[3]
-
Issue 3: Difficulty in Isolating Pure 2-Bromoaniline Hydrochloride
-
Potential Cause: The hydrochloride salt may be hygroscopic or have a high solubility in the chosen crystallization solvent, making it difficult to isolate.
-
Recommended Solution:
-
Anhydrous Conditions: When forming the hydrochloride salt by treating the free base (2-bromoaniline) with HCl, it is crucial to use anhydrous conditions (e.g., HCl gas in an anhydrous solvent like ether or isopropanol) to prevent the product from becoming oily or difficult to crystallize.
-
Solvent Selection for Crystallization: For recrystallizing 2-Bromoaniline Hydrochloride, a mixed solvent system may be necessary. Experiment with solvent mixtures like ethanol/ether or isopropanol/hexane to find a system that provides good crystal formation upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 2-bromoaniline with a good yield?
The most reliable and commonly employed method involves a three-step synthesis starting from aniline:
-
Protection: Acetylation of aniline with acetic anhydride to form acetanilide. This moderates the reactivity of the aromatic ring.[2]
-
Bromination: Electrophilic aromatic substitution of acetanilide with bromine in acetic acid to yield a mixture of ortho- and para-bromoacetanilide.[2]
-
Deprotection: Hydrolysis of the bromoacetanilide mixture under acidic or basic conditions to remove the acetyl group and yield a mixture of 2-bromoaniline and 4-bromoaniline, which can then be separated.[2]
Q2: How can I separate the ortho and para isomers of bromoaniline?
The separation of 2-bromoaniline and 4-bromoaniline can be achieved by fractional crystallization or column chromatography. The two isomers often have different solubilities in various solvents, which can be exploited for separation by carefully choosing the recrystallization solvent.
Q3: What are the key safety precautions to consider during this synthesis?
-
Aniline and 2-Bromoaniline: These are toxic and can be absorbed through the skin. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
-
Bromine: Bromine is highly corrosive and toxic. It should be handled with extreme care in a fume hood, and appropriate PPE should be worn.[1]
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Handle with care and appropriate PPE.
Q4: How do I convert the final 2-bromoaniline (free base) to its hydrochloride salt?
To prepare 2-Bromoaniline Hydrochloride, dissolve the purified 2-bromoaniline in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol) and bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent. The hydrochloride salt will precipitate out and can be collected by filtration.
Optimized Experimental Protocol: Synthesis of Bromoaniline via Acetanilide
This protocol details the synthesis of a mixture of ortho- and para-bromoaniline, from which the desired 2-bromoaniline can be isolated.
Part 1: Synthesis of Acetanilide (Protection)
-
In a flask, add aniline and an equal volume of acetic anhydride.
-
Gently warm the mixture for about 15 minutes.
-
Pour the reaction mixture into cold water to precipitate the crude acetanilide.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from hot water to obtain pure crystals.
Part 2: Bromination of Acetanilide
-
Dissolve the purified acetanilide in glacial acetic acid in a flask.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine in acetic acid dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for about an hour.
-
Pour the reaction mixture into a beaker containing a solution of sodium bisulfite in water to quench the excess bromine.
-
Collect the precipitated bromoacetanilide by vacuum filtration and wash thoroughly with cold water.
Part 3: Hydrolysis of Bromoacetanilide (Deprotection)
-
Place the crude bromoacetanilide in a round-bottom flask and add a solution of concentrated hydrochloric acid.
-
Heat the mixture under reflux for 1-2 hours until the solid dissolves completely.
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until it is basic to litmus paper.
-
The bromoaniline will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude bromoaniline mixture.
-
The ortho and para isomers can then be separated by column chromatography or fractional crystallization.
Data Summary
| Step | Reactants | Key Conditions | Product | Typical Yield |
| Protection | Aniline, Acetic Anhydride | Gentle warming | Acetanilide | >90% |
| Bromination | Acetanilide, Bromine | 0-10°C, Acetic Acid | Bromoacetanilide | 70-80% |
| Deprotection | Bromoacetanilide, HCl | Reflux | Bromoaniline | >80% |
Visualizing the Process
Workflow for the Synthesis of 2-Bromoaniline
A schematic overview of the synthetic route to 2-Bromoaniline Hydrochloride.
Troubleshooting Logic for Low Yield
Sources
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- 10. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Bromoaniline Hydrochloride
Welcome to the technical support center for the synthesis of 2-Bromoaniline Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is direct bromination of aniline not a suitable method for synthesizing 2-bromoaniline?
A1: Direct bromination of aniline with bromine water results in the formation of 2,4,6-tribromoaniline as a white precipitate.[1][2] This occurs because the amino (-NH₂) group is a very strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions.[1][3] The reaction is difficult to stop at the mono-substituted stage.[3]
To achieve mono-bromination and favor the formation of the desired 2-bromo isomer (along with the para isomer), the reactivity of the amino group must be attenuated. This is typically achieved by protecting the amino group, most commonly through acetylation.[4][5]
Q2: What is the most common strategy to synthesize 2-bromoaniline and its hydrochloride salt?
A2: The most prevalent and controllable method involves a three-step sequence starting from aniline:
-
Protection (Acetylation): Aniline is reacted with acetic anhydride to form acetanilide. This converts the highly activating amino group into a moderately activating N-acetyl group (-NHCOCH₃).[5]
-
Bromination: Acetanilide is then brominated. The N-acetyl group directs the incoming electrophile (bromine) to the ortho and para positions.[6] Due to steric hindrance from the bulky N-acetyl group, the major product is typically the para-isomer (4-bromoacetanilide), with the ortho-isomer (2-bromoacetanilide) as a minor product.[6]
-
Deprotection (Hydrolysis): The resulting bromoacetanilide isomers are separated, and the desired 2-bromoacetanilide is hydrolyzed using an acid or base to remove the acetyl group, yielding 2-bromoaniline.[7][8]
-
Salt Formation: Finally, 2-bromoaniline is treated with hydrochloric acid to produce 2-bromoaniline hydrochloride.
An alternative route involves the Sandmeyer reaction, starting from 2-nitroaniline.[9][10] This method can be effective but presents its own set of challenges, including the formation of resinous byproducts.[9]
Troubleshooting Guide: Side Reactions & Purification
Problem 1: Low yield of the desired 2-bromoaniline isomer and a high proportion of the 4-bromoaniline isomer.
Causality: The N-acetyl group in acetanilide is an ortho, para-director. However, the para position is sterically less hindered, making it the kinetically and often thermodynamically favored product during the bromination of acetanilide.[6]
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the temperature during the bromination of acetanilide. Lower temperatures can sometimes improve the ortho/para ratio, although this effect may be modest.
-
Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with different solvents, such as glacial acetic acid or ethanol, to optimize for the ortho product.[7]
-
Purification Strategy: An efficient separation of the 2-bromoacetanilide and 4-bromoacetanilide isomers is crucial before the hydrolysis step.
-
Fractional Crystallization: This is a common method to separate the isomers based on their different solubilities in a given solvent.
-
Column Chromatography: For a more precise separation, especially on a smaller scale, column chromatography is highly effective.
-
| Isomer | Typical Melting Point (°C) | General Solubility Profile |
| 2-Bromoacetanilide | ~99-101 | Generally more soluble in common organic solvents than the para isomer. |
| 4-Bromoacetanilide | ~167-169 | Generally less soluble, facilitating its crystallization from solution. |
Problem 2: Presence of polybrominated byproducts in the final product.
Causality: Over-bromination can still occur, even with the protected acetanilide, if the reaction conditions are too harsh or if an excess of the brominating agent is used. This leads to the formation of dibromo- or even tribromo-aniline derivatives.
Troubleshooting Steps:
-
Stoichiometry: Use a precise 1:1 molar ratio of acetanilide to the brominating agent.
-
Controlled Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise to the acetanilide solution with vigorous stirring to avoid localized high concentrations of bromine.[7]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of polybrominated products.
Problem 3: Formation of colored impurities or resinous materials, especially when using the Sandmeyer reaction route.
Causality: The Sandmeyer reaction involves the formation of a diazonium salt intermediate, which can be unstable. Side reactions, such as coupling reactions between the diazonium salt and the starting aniline or other aromatic species, can lead to the formation of colored azo compounds and polymeric, resinous byproducts.[9]
Troubleshooting Steps:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.
-
Rate of Addition: Add the diazonium salt solution slowly to the copper(I) bromide solution to control the reaction rate and minimize side reactions.[9]
-
Steam Distillation: For the Sandmeyer synthesis of the intermediate o-bromo-nitrobenzene, steam distillation can be employed to separate the volatile product from the non-volatile resinous byproducts.[9]
Experimental Workflow & Diagrams
Workflow: Synthesis of 2-Bromoaniline via the Acetanilide Route
Caption: Pathways of direct vs. protected aniline bromination.
References
-
Preparation of p-bromoaniline from Acetanilide | PDF - Slideshare. Available at: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. Available at: [Link]
-
What is the mechanism for a Mono-brominated aniline? And please explain. Available at: [Link]
-
Why is p-bromoacetaniline prepared by aniline to acetanilide to p-bromoacetanilide to p-bromoaniline and not by aniline + bromine? - Quora. Available at: [Link]
-
The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main. Available at: [Link]
-
Reactions of Aniline - Chemistry Steps. Available at: [Link]
-
Would this be the right mechanism for bromination of aniline in Br2/HBr? - Reddit. Available at: [Link]
-
Reaction of Aniline With Bromine - Compounds Containing Nitrogen - Chemistry Class 12. Available at: [Link]
-
Bromination of Acetanilide | Mechanism & Steps - Lesson - Study.com. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Bromination of Acetanilide | PDF | Acid | Chemical Reactions - Scribd. Available at: [Link]
-
Kinetics and Mechanism of the Bromination of Acetanilide - Semantic Scholar. Available at: [Link]
-
Multistep Synthesis of 2-Chloro-4-Bromoaniline | PDF | Distillation | Sodium - Scribd. Available at: [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Sandmeyer reaction : r/Chempros - Reddit. Available at: [Link]
-
Synthesizing 2-bromoaniline from bromobenzene - Chemistry Stack Exchange. Available at: [Link]
-
Bromination of Aniline (video) - Khan Academy. Available at: [Link]
-
2-Bromoaniline Hydrochloride | C6H7BrClN | CID 12211864 - PubChem. Available at: [Link]
-
Multi-Step Bromoaniline Synthesis Guide | PDF | Amine | Chemical Reactions - Scribd. Available at: [Link]
- CN102993022A - Preparation method of bromoaniline - Google Patents.
-
SYNTHESIS OF PARA BROMOANILINE - YouTube. Available at: [Link]
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Technical Support Center: Optimizing Buchwald-Hartwig Amination Reactions
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions. This resource is structured to help you diagnose and solve common issues encountered during your C-N cross-coupling experiments, ensuring greater success and efficiency in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Issue 1: Low to No Product Yield
Question: My reaction shows little to no conversion of my starting materials. What are the most likely causes and how can I fix this?
Answer:
Low or no product yield is one of the most common issues and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.
1. Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it's not forming or is being deactivated, the reaction will stall.
-
Cause: The Pd(0) active catalyst may not be generated efficiently from Pd(II) precursors like Pd(OAc)₂.[1][2] This in-situ reduction can be unreliable.[3] Additionally, impurities like oxygen or moisture can deactivate the catalyst.[4]
-
Solution:
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) is highly recommended.[2][5] These are air- and moisture-stable complexes that readily form the active Pd(0) species upon exposure to the base, leading to more reliable and cleaner reactions.[1][6]
-
Ensure Inert Conditions: The reaction is sensitive to air and moisture.[4] Ensure your reaction vessel is oven- or flame-dried, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.[7] Use anhydrous solvents and ensure reagents are pure.[8]
-
2. Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps.[4][9]
-
Cause: The chosen ligand may not be suitable for your specific substrate combination. For example, aryl chlorides are notoriously difficult substrates and require more electron-rich, bulky phosphine ligands to promote the challenging oxidative addition step.[8][10] Similarly, different classes of amines (primary, secondary, amides) have optimal ligands.[1][11]
-
Solution:
-
Match Ligand to Substrate: Consult the literature for ligands proven to be effective with your class of aryl halide and amine. For instance, BrettPhos is often effective for primary amines, while RuPhos is designed for secondary amines.[11][12] For challenging aryl chlorides, highly hindered biarylphosphine ligands are often necessary.[10]
-
Screen a Panel of Ligands: If the initial choice fails, screening a small panel of different ligand classes (e.g., Josiphos, Buchwald-type biarylphosphines) can quickly identify a more effective catalyst system.[13][14]
-
3. Inappropriate Base Selection or Solubility: The base's role is to deprotonate the amine-palladium complex, a crucial step in the catalytic cycle.[15]
-
Cause: A base that is too weak may not be strong enough to facilitate deprotonation, stalling the reaction.[11] Conversely, a very strong base like sodium tert-butoxide (NaOtBu) can cause decomposition of sensitive functional groups (e.g., esters, nitro groups).[7][11] A very common and often overlooked issue is the poor solubility of inorganic bases in common organic solvents, which limits their effective concentration.[7][8]
-
Solution:
-
Base Strength: For most standard couplings, a strong base like NaOtBu or LHMDS is effective.[7] If your substrate has base-sensitive functional groups, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[7][15]
-
Improve Solubility: If using an inorganic base, ensure vigorous stirring to maintain a good suspension.[1] Grinding the base to a fine powder before use can also help. Alternatively, consider a soluble organic base like DBU, sometimes used in combination with an inorganic salt.[1][16]
-
4. Challenging Substrates: Certain substrates are inherently less reactive.
-
Cause: Aryl chlorides are less reactive than aryl bromides or iodides in the oxidative addition step.[2][3] Heterocyclic substrates, like 2-halopyridines, can be particularly challenging as the heteroatom can coordinate to the palladium center and poison the catalyst.[4]
-
Solution:
-
For Aryl Chlorides: Use a more electron-rich and sterically bulky ligand.[10] Increasing the reaction temperature and catalyst loading may also be necessary.[17]
-
For Heterocycles: Select ligands that are bulky enough to prevent the heteroatom from coordinating to the palladium.[4] Bidentate ligands can also be effective in these cases.[14]
-
Issue 2: Formation of Side Products
Question: My reaction is consuming the starting material, but I'm observing significant amounts of hydrodehalogenation or other byproducts instead of my desired product. What's going wrong?
Answer:
The formation of byproducts indicates that an undesired reaction pathway is competing with the main catalytic cycle. Identifying the specific byproduct is key to diagnosing the problem.
1. Hydrodehalogenation (Replacement of Halogen with Hydrogen):
-
Cause: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[13] It can also be promoted by moisture in the reaction.
-
Solution:
-
Ligand Choice: This is often a ligand-dependent issue. Screening different phosphine ligands can identify one that favors reductive elimination over β-hydride elimination.[7]
-
Base and Temperature: Using the minimum effective amount of a strong base can sometimes reduce this side reaction.[2] Optimizing the temperature is also crucial, as prolonged high temperatures can increase the rate of hydrodehalogenation.[2]
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize water-promoted decomposition pathways.
-
2. Homocoupling of Aryl Halide (Biaryl Formation):
-
Cause: This can occur, particularly with more reactive aryl halides like iodides. The mechanism can be complex but is often promoted by high temperatures and certain catalyst systems.
-
Solution:
-
Optimize Temperature: Lowering the reaction temperature can often disfavor the homocoupling pathway.
-
Adjust Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help ensure the desired cross-coupling pathway is favored.
-
Change Palladium Source/Ligand: Some catalyst systems are more prone to this side reaction. Screening different pre-catalysts or ligands may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium source?
A1: While traditional sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) species, which can be inefficient and lead to inconsistent results.[1][3] The most reliable approach is to use a palladium pre-catalyst.[2] These are typically air-stable Pd(II) complexes that contain the phosphine ligand and are designed to cleanly and rapidly generate the active LPd(0) catalyst under the reaction conditions.[1] Buchwald's G3 and G4 pre-catalysts are excellent examples.[5][6]
Q2: Which base should I start with for my reaction?
A2: The choice of base is critical and depends on your substrates.[7]
-
For general-purpose amination with robust substrates, sodium tert-butoxide (NaOtBu) is often the first choice as it generally provides the highest reaction rates.[11]
-
If your substrates contain protic functional groups (like alcohols or free N-H on a second heterocycle), lithium bis(trimethylsilyl)amide (LHMDS) is an excellent choice as it provides greater functional group tolerance.[11]
-
If your substrates are sensitive to strong bases (e.g., contain esters or nitro groups), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended.[7][11] Be aware that these weaker bases may require higher reaction temperatures or catalyst loadings.[1]
Q3: What is the best solvent for a Buchwald-Hartwig amination?
A3: A variety of aprotic solvents are effective.
-
Toluene and 1,4-dioxane are the most commonly used and are good general starting points.[18][19]
-
Ethereal solvents like tetrahydrofuran (THF) , cyclopentyl methyl ether (CPME) , and tert-butyl methyl ether (MTBE) are also widely used.[1][8]
-
It is critical to avoid chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit catalysis.[1]
Q4: What reaction temperature should I use?
A4: Typical reaction temperatures are between 80-110 °C.[1][17] However, the optimal temperature depends on the reactivity of your substrates and the chosen base. Reactions with highly reactive substrates or strong bases like LHMDS can sometimes be run at lower temperatures (~40 °C or even room temperature).[1][11] Conversely, challenging substrates like aryl chlorides or reactions using weaker bases often require higher temperatures to achieve a reasonable rate.[1]
Q5: My amine is an amide or other weakly nucleophilic nitrogen source. What should I change?
A5: Amides are significantly less nucleophilic than amines, making their arylation more challenging.[11] This requires a more reactive catalyst system.
-
Ligand Choice: Specialized, highly active ligands such as tBuBrettPhos have been specifically designed to facilitate the coupling of amides.[11][12]
-
Base: Weaker inorganic bases like K₃PO₄ are often most effective for the arylation of amides.[11]
-
Reaction Conditions: Higher temperatures and catalyst loadings may be required compared to standard amine couplings.
Data Presentation
Table 1: Guide to Base Selection in Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Applications & Notes |
| NaOtBu | Strong Alkoxide | 19 | Permits highest reaction rates and lowest catalyst loadings. Incompatible with many base-sensitive functional groups (e.g., esters).[7][11] |
| LHMDS | Strong Amide | 26 | Allows for the use of substrates with protic functional groups (e.g., -OH, -NH₂).[11] |
| Cs₂CO₃ | Weak Inorganic | 10.3 | Excellent functional group tolerance. Good for base-sensitive substrates. Can be difficult to stir on a large scale due to its density.[11][15] |
| K₃PO₄ | Weak Inorganic | 12.3 | Excellent functional group tolerance and economically attractive. Often the most efficient base for the arylation of amides. May require higher catalyst loadings.[11] |
| DBU | Organic Amidine | 13.5 | Soluble in organic solvents, leading to homogeneous reaction conditions. Often less efficient than strong inorganic bases but good for sensitive substrates, sometimes in combination with an inorganic salt.[1][16] |
Experimental Protocols & Visualizations
General Experimental Protocol (Small-Scale Screening)
Note: This is a general guideline. Conditions must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (if not using a pre-catalyst, e.g., 1.2-1.5 mol% relative to Pd).
-
Inert Atmosphere: Cap the vial with a septum, and evacuate and backfill with an inert gas three times.[2]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the anhydrous solvent (e.g., toluene, to make a ~0.1-0.5 M solution). Finally, add the amine (1.2 equiv.) via syringe.
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: A logical workflow for troubleshooting common issues.
References
-
Specific Solvent Issues with Buchwald-Hartwig Amination . WordPress. Available at: [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination . Wikipedia. Available at: [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction . Organic Process Research & Development. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Leeds. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling . J&K Scientific LLC. Available at: [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Optimization of the Buchwald-Hartwig reaction . ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand . ChemRxiv. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years . University of Groningen research portal. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? . Reddit. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions . YouTube. Available at: [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol . Organic Process Research & Development. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst . The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig amination; selection of optimal conditions . ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems . Pearson. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. entegris.com [entegris.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. research.rug.nl [research.rug.nl]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemrxiv.org [chemrxiv.org]
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- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. pubs.acs.org [pubs.acs.org]
Preventing decomposition of 2-Bromoaniline Hydrochloride during reaction
Technical Support Center: 2-Bromoaniline Hydrochloride
A Guide to Preventing and Troubleshooting Decomposition in Synthetic Applications
Welcome to the technical support center for handling 2-Bromoaniline Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. We understand that unexpected decomposition can compromise reaction yields, introduce impurities, and derail project timelines. This document provides in-depth, field-proven insights into the root causes of instability and offers robust, actionable strategies to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability
This section addresses the fundamental chemical principles governing the stability of 2-Bromoaniline Hydrochloride.
Q1: My bottle of 2-Bromoaniline, which was initially a white or light-colored solid, has turned dark brown/red. What is causing this discoloration?
This is the most common issue reported and is almost always due to oxidation . Aromatic amines, including 2-Bromoaniline, are highly susceptible to oxidation by atmospheric oxygen.[1] This process leads to the formation of highly colored, often polymeric, nitrogen-containing compounds. The reaction is often initiated by trace impurities and can be accelerated by exposure to light and ambient temperatures.[1][2]
Q2: Is the 2-Bromoaniline Hydrochloride salt more stable than the 2-Bromoaniline free base?
Yes, significantly. The hydrochloride salt form provides greater stability by protonating the amine (-NH₂) group to form an ammonium salt (-NH₃⁺Cl⁻). This protonation withdraws electron density from the aromatic ring and, more importantly, engages the lone pair of electrons on the nitrogen atom. This drastically reduces the amine's susceptibility to oxidative degradation pathways, which typically begin with the abstraction of an electron from the nitrogen.[3]
Q3: Besides a color change, what are other signs of decomposition during a reaction?
While color change is the primary indicator, other signs include:
-
Formation of Insoluble Material: Advanced oxidation or polymerization can lead to the formation of dark, tar-like, or solid byproducts that are insoluble in the reaction solvent.
-
Inconsistent TLC/LC-MS Analysis: You may observe a "smearing" on your TLC plate or the appearance of multiple unexpected spots. LC-MS analysis might show a cluster of new peaks, often with higher molecular weights, corresponding to dimerization or polymerization products.
-
Reduced Yield of Desired Product: If the starting material is decomposing, the yield of your target molecule will naturally decrease.
Q4: Can the pH of my reaction medium affect the stability of 2-Bromoaniline Hydrochloride?
Absolutely. The pH is a critical stability parameter.[4]
-
Acidic Conditions (pH < 4): The compound is most stable as the hydrochloride salt is maintained.
-
Neutral to Basic Conditions (pH ≥ 7): Adding a base will neutralize the hydrochloride, liberating the 2-bromoaniline free base. The free base is far more reactive and prone to rapid oxidation.[4] If your reaction requires basic conditions, decomposition is a significant risk that must be actively managed.
Part 2: Troubleshooting Guide - Diagnosing & Correcting In-Reaction Decomposition
This section provides a logical framework for identifying and resolving decomposition issues as they occur.
Issue: My reaction mixture, containing 2-Bromoaniline Hydrochloride, is rapidly turning dark after adding a reagent (e.g., a base).
This is a classic sign of free base oxidation. The moment the hydrochloride salt is neutralized, the highly reactive free aniline is exposed to potential oxidants.
-
Immediate Cause: Liberation of the free aniline in the presence of an oxidant (most commonly, dissolved oxygen in the solvent or headspace).
-
Solutions & Preventative Actions:
-
Rigorous Inert Atmosphere: The most critical control parameter. Ensure your reaction is performed under a robust inert atmosphere (Nitrogen or Argon) to exclude oxygen. This is not optional when working with the free base.
-
Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen. Before starting the reaction, thoroughly degas all solvents using methods like sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.
-
Order of Addition: If possible, add the 2-Bromoaniline Hydrochloride to the deoxygenated solvent first, establish the inert atmosphere, and only then add the base. Adding the base slowly and at a reduced temperature (e.g., 0 °C) can also help control exothermic neutralization and slow the onset of oxidation.
-
Issue: Even under inert conditions, I am observing byproducts and discoloration.
If you have confidently excluded oxygen, consider these other factors:
-
Starting Material Purity: Commercially available 2-Bromoaniline can contain trace metal or oxidative impurities that act as catalysts for decomposition.[1] Purifying the starting material may be necessary (See Protocol I).
-
Thermal Stress: High reaction temperatures can promote thermal decomposition, which may produce radicals that initiate side reactions.[5] Run the reaction at the lowest effective temperature.
-
Incompatible Reagents: Ensure none of your other reagents are strong oxidizers. Peroxides, common in aged ether solvents like THF or Dioxane, are a frequent hidden culprit. Always use freshly distilled or inhibitor-free solvents. The material is also incompatible with acids, acid chlorides, and acid anhydrides.[6]
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting decomposition.
Caption: Troubleshooting workflow for diagnosing decomposition.
Part 3: Protocols for Prevention
Proactive measures are the best defense against decomposition.
Protocol I: Purification by Fractional Vacuum Distillation
For applications requiring the highest purity, fractional vacuum distillation is superior to recrystallization for removing the non-volatile impurities that often catalyze oxidation.[1]
WARNING: This procedure should only be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a Vigreux column
-
Thermometer and adapter
-
Condenser (Note: This will be used with warm water, not cold)
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Place the discolored 2-Bromoaniline solid into the round-bottom flask with a magnetic stir bar.
-
Apply Vacuum: Slowly and carefully apply vacuum. The solid may bubble as trapped air is removed.
-
Heating: Once a stable vacuum is achieved (e.g., 1-2 kPa), begin gently heating the flask while stirring.
-
Condenser Temperature: Circulate warm water (approx. 35-40 °C) through the condenser. This is critical to prevent the purified 2-bromoaniline (melting point ~32 °C) from solidifying in the condenser and causing a blockage.[1]
-
Distillation: Collect a small forerun fraction, then collect the main fraction distilling at the correct temperature/pressure (e.g., 60-61 °C at 1.3-1.5 kPa).[1] The product should be a colorless liquid that solidifies into a pure white solid in the receiving flask upon cooling.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before venting the vacuum.
-
Storage: Immediately transfer the purified solid to a clean, amber glass bottle, flush with argon or nitrogen, seal tightly, and store in a refrigerator (2-8 °C).[7]
Protocol II: Standard Inert Atmosphere Reaction Setup
This protocol outlines the basic steps for running a reaction under an inert atmosphere to prevent oxidation.
Apparatus:
-
Schlenk-style reaction flask with a sidearm
-
Condenser (if heating)
-
Gas bubbler
-
Nitrogen or Argon source with a manifold
Procedure:
-
Assembly & Purge: Assemble the dry glassware. Connect the flask's sidearm to the inert gas manifold/bubbler system.
-
Vacuum/Refill Cycles: Evacuate the air from the flask using a vacuum pump for 2-3 minutes, then backfill with the inert gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.
-
Add Reagents: Add the 2-Bromoaniline Hydrochloride and any other solids to the flask under a positive flow of inert gas.
-
Add Solvents: Add degassed solvent via a cannula or syringe.
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by slow bubbling from the outlet bubbler. This prevents air from leaking into the system.
Decomposition Factors and Prevention Summary
The following diagram and table summarize the key factors leading to decomposition and the corresponding preventative strategies.
Caption: Key causes of decomposition and their countermeasures.
| Decomposition Factor | Primary Mechanism | Preventative Strategy | Notes |
| Oxygen (Air) | Oxidation of the amine group, leading to colored polymers.[1] | Use a robust inert atmosphere (N₂ or Ar); Degas all solvents. | This is the most critical factor to control, especially when using the free base. |
| Heat | Can accelerate oxidation and cause thermal decomposition.[5][8] | Store cold (2-8 °C); Run reactions at the lowest possible temperature. | Avoid unnecessary heating. |
| Light | Can catalyze the formation of radical species that initiate oxidation.[2] | Use amber glass vials/flasks or wrap reaction vessels in aluminum foil. | Protect both the stored solid and the reaction mixture from direct light. |
| Impurities | Trace metals or oxidation products can catalyze further decomposition.[1] | Use high-purity starting material; Purify if necessary via vacuum distillation. | Purity is key to long-term stability and reaction reproducibility. |
| High pH | Neutralization of the HCl salt liberates the highly reactive free base.[4] | Maintain acidic conditions where possible; If base is required, use rigorous inert techniques. | The free aniline is significantly less stable than its hydrochloride salt. |
References
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. Available at: [Link]
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]
-
Influence of pH and light on the stability of some antioxidants. (1998). International Journal of Cosmetic Science, 20(3), 157-166. Available at: [Link]
-
Evidence for thermal decomposition contributions to the mass spectra of chlorinated phenoxyacid herbicides obtained by particle beam liquid chromatography mass spectrometry. (1992). Journal of the American Society for Mass Spectrometry, 3(8), 823-830. Available at: [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evidence for thermal decomposition contributions to the mass spectra of chlorinated phenoxyacid herbicides obtained by particle beam liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromoaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 2-Bromoaniline | 615-36-1 [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Troubleshooting Solubility Issues of 2-Bromoaniline Hydrochloride in Reactions
Welcome to the technical support guide for 2-Bromoaniline Hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable reagent. We will explore the underlying principles governing its solubility and provide practical, field-tested solutions to common challenges encountered during experimental work. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your results.
Section 1: Understanding the Fundamentals of Solubility
This section addresses the core chemical properties of 2-Bromoaniline Hydrochloride that dictate its behavior in various solvents.
Q1: Why is 2-bromoaniline commonly supplied as a hydrochloride salt?
2-Bromoaniline, like many amines, is susceptible to air oxidation. The lone pair of electrons on the nitrogen atom can be readily oxidized, leading to the formation of colored impurities and degradation of the material over time.[1] Converting the basic amine to its hydrochloride salt by reacting it with hydrochloric acid neutralizes this reactive lone pair. The resulting ammonium salt is significantly more stable, offering a longer shelf life and ensuring higher purity upon use. This practice is standard for stabilizing reactive amines for storage and handling.
Q2: What are the general solubility properties of 2-Bromoaniline Hydrochloride?
The solubility of 2-Bromoaniline Hydrochloride is fundamentally linked to its ionic nature. As a salt, it is composed of a protonated 2-bromoanilinium cation and a chloride anion.[2] This ionic character makes it polar. According to the principle of "like dissolves like," polar compounds dissolve best in polar solvents. The free base, 2-bromoaniline, is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[3][4] The hydrochloride salt form, however, has drastically different properties.
Table 1: Predicted Solubility of 2-Bromoaniline Forms
| Compound Form | Solvent Type | Representative Solvents | Predicted Solubility | Rationale |
| Hydrochloride Salt | Polar Protic | Water, Methanol, Ethanol | High | The ionic salt readily interacts with polar solvent molecules through ion-dipole forces and hydrogen bonding.[5] Solubility in hot water is noted as "almost transparency". |
| Hydrochloride Salt | Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have high dielectric constants and can solvate ions effectively, though perhaps less so than protic solvents. |
| Hydrochloride Salt | Non-Polar | Toluene, Hexane, Dichloromethane | Very Low / Insoluble | The high polarity and lattice energy of the salt cannot be overcome by the weak van der Waals forces offered by non-polar solvents.[6] |
| Free Base | Polar Protic | Water | Sparingly Soluble | While the amine can hydrogen bond, the bulky, non-polar bromophenyl group dominates, limiting water solubility.[3] |
| Free Base | Non-Polar | Toluene, Hexane, Ether, Chloroform | High | The largely non-polar structure of the free base is compatible with non-polar organic solvents.[3] |
Q3: How does pH fundamentally alter the solubility of 2-Bromoaniline Hydrochloride?
The pH of the medium is the most critical factor controlling the solubility of 2-Bromoaniline Hydrochloride. The compound exists in a pH-dependent equilibrium between its charged (salt) form and its neutral (free base) form.
-
In Acidic Conditions (Low pH): The equilibrium favors the protonated, ionic form (the hydrochloride salt). This form is polar and preferentially dissolves in polar solvents like water.
-
In Basic Conditions (High pH): The addition of a base neutralizes the hydrochloric acid, deprotonating the anilinium ion to yield the neutral 2-bromoaniline free base. This form is significantly less polar and thus more soluble in non-polar organic solvents.[7]
This reversible, pH-mediated transition is the key to manipulating the compound's solubility for chemical reactions and purifications.
Section 2: Troubleshooting Guide for Reaction Set-up
This section provides direct answers and solutions for common experimental problems.
Q4: My reaction is in a non-polar organic solvent (e.g., Toluene, Hexane) and the 2-Bromoaniline Hydrochloride won't dissolve. What should I do?
This is the most common issue. Direct dissolution will fail because of the polarity mismatch. The solution is to convert the salt to its organic-soluble free base before or during the reaction.
Primary Solution: Liberate the Free Base. Before adding the aniline to your main reaction, you can perform a simple acid-base extraction. Dissolve the 2-Bromoaniline Hydrochloride in water, add a base (like aqueous NaOH or NaHCO₃) to deprotonate it, and then extract the resulting 2-bromoaniline free base into your organic solvent of choice. This provides a clean, homogeneous solution of the active reagent.
Alternatively, for reactions that can tolerate it, you can perform the liberation in situ. Add the hydrochloride salt to your organic solvent, then add a stoichiometric equivalent of a non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The organic base will deprotonate the 2-bromoaniline hydrochloride, forming the soluble free base and a precipitating amine hydrochloride salt (e.g., triethylammonium chloride), which can often be filtered off post-reaction.
See Protocol 1 for a detailed methodology.
Q5: Can I use a co-solvent to improve solubility without changing my primary solvent?
Yes, using a co-solvent is a viable strategy, particularly when the complete removal of the salt form is undesirable.[8]
Strategy: Add a minimal amount of a polar, miscible co-solvent to your primary non-polar solvent. For example, adding 5-10% (v/v) of ethanol, isopropanol, or THF to a reaction in toluene can significantly increase the solubility of the hydrochloride salt.[8]
Causality: The polar co-solvent creates micro-environments within the bulk solvent that can better solvate the ions of the salt, allowing it to dissolve. However, be aware that changing the solvent system can impact reaction kinetics and potentially complicate downstream processing. Always start with small amounts of the co-solvent and assess the impact on your specific reaction. Refer to Protocol 2 for a screening method.
Q6: When is increasing the temperature a suitable strategy? What are the risks?
Increasing the temperature almost always increases the solubility of a solid in a liquid.[3][9] Gentle warming can be an effective way to dissolve a stubborn reagent.
When to Use: This is best for situations where the salt has some minimal solubility at room temperature. Heating can help achieve a fully homogeneous solution.
Risks & Considerations:
-
Compound Stability: Ensure that 2-Bromoaniline and other reagents in your flask are thermally stable at the target temperature. Consult the Safety Data Sheet (SDS) for decomposition information.
-
Solvent Evaporation: Use a reflux condenser to prevent the loss of volatile solvents.
-
Precipitation on Cooling: The compound may precipitate out of the solution if the reaction mixture is cooled. This can be problematic for analysis but is the principle behind recrystallization for purification.[10][11]
Q7: My reaction requires strictly neutral conditions, but I need to dissolve the hydrochloride salt. What are my options?
This is a challenging scenario, as the most effective methods involve pH modification.
-
Polar Solvent System: The most straightforward option is to change your reaction solvent to a polar one that can dissolve the salt directly, such as ethanol or DMSO. This is the best choice if your other reagents are also soluble and stable in such solvents.
-
Phase-Transfer Catalysis (PTC): If your reaction involves another reactant that is soluble in a non-polar organic phase, a PTC can be employed. The 2-Bromoaniline Hydrochloride is dissolved in a minimal amount of water, creating a biphasic system with your organic solvent. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) shuttles the reactive aniline between the aqueous and organic phases, allowing the reaction to proceed at the interface.[8]
Section 3: Detailed Experimental Protocols
Protocol 1: In Situ Liberation of 2-Bromoaniline Free Base for Homogeneous Organic Reactions
This protocol describes the use of an organic base to generate the soluble free base directly within the reaction vessel.
Methodology:
-
To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-Bromoaniline Hydrochloride (1.0 eq).
-
Add the desired anhydrous, non-polar organic solvent (e.g., THF, Dichloromethane, Toluene). The mixture will appear as a suspension or slurry.
-
Add 1.1 equivalents of a suitable organic base (e.g., triethylamine). The choice of base should be one whose conjugate acid is insoluble in the reaction medium.
-
Stir the mixture at room temperature for 15-30 minutes. You may observe the formation of a new precipitate (the hydrochloride salt of the added base, e.g., Et₃N·HCl). The 2-bromoaniline free base will now be dissolved in the solvent.
-
Proceed with the addition of your other reagents as required by your synthetic route.
-
Post-Reaction Workup: The precipitated salt (e.g., Et₃N·HCl) can typically be removed by filtration or by an aqueous wash, as it is highly water-soluble.
Protocol 2: A General Co-Solvent Screening Method
This protocol provides a systematic way to find an effective co-solvent for your reaction.
Methodology:
-
In separate small vials, place a small, equivalent amount of 2-Bromoaniline Hydrochloride (e.g., 20 mg).
-
To each vial, add a fixed volume of your primary non-polar solvent (e.g., 1 mL of Toluene).
-
To each vial, add a different polar co-solvent (e.g., Methanol, Ethanol, Isopropanol, THF, Dioxane, DMSO) dropwise, starting with 5% v/v (50 µL for a 1 mL sample).
-
Stir or agitate all vials under the same conditions (e.g., room temperature for 10 minutes).
-
Visually inspect and compare the degree of dissolution in each vial. Note which co-solvents are most effective.
-
If necessary, repeat the screening with higher percentages (e.g., 10%, 15%) of the most promising co-solvents.
-
Validation: Before scaling up, run a small test reaction using the chosen co-solvent system to ensure it does not negatively impact the reaction outcome.
Section 4: Frequently Asked Questions (FAQs)
Q8: I observe my purified 2-bromoaniline (free base) darkening over time. Why does this happen and how can I prevent it? This discoloration is a classic sign of amine oxidation.[1] Aromatic amines are sensitive to air and light, which can cause them to form highly colored, oxidized polymeric impurities. To prevent this, store the purified free base under an inert atmosphere (Nitrogen or Argon), protected from light, and at a low temperature. If the material has already discolored, it may need to be repurified, for instance by recrystallization or distillation, before use.[1]
Q9: How does the purity of 2-Bromoaniline Hydrochloride affect its solubility and reactivity? Impurities can significantly affect solubility. Insoluble impurities will remain as suspended solids, giving a false impression of poor solubility. Furthermore, certain impurities from the synthesis of 2-bromoaniline, such as other isomers or residual starting materials, could interfere with your desired reaction.[12] Always use a reagent of known purity (e.g., >97%) from a reputable supplier.[13]
Q10: Are there alternatives to using the hydrochloride salt? While the hydrochloride is most common due to its stability and ease of preparation, the 2-bromoaniline free base is also commercially available.[14] If your reaction is highly sensitive to acids or chlorides and you prefer to avoid an in situ neutralization step, starting with the free base is the best option. However, you must take extra care in its handling and storage to prevent oxidation, as discussed in Q8.
Section 5: Visual Troubleshooting Workflow
This flowchart provides a logical decision-making path for addressing solubility issues with 2-Bromoaniline Hydrochloride.
References
-
2-Bromoaniline Hydrochloride | C6H7BrClN | CID 12211864. PubChem, National Center for Biotechnology Information. [Link]
-
2-Bromoaniline - Solubility of Things. Solubility of Things. [Link]
-
Why amine salts are soluble in water? Chemistry Stack Exchange. [Link]
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Multistep Synthesis of 2-Chloro-4-Bromoaniline. Scribd. [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
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2-Bromoaniline | C6H6BrN | CID 11992. PubChem, National Center for Biotechnology Information. [Link]
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Solubility of Organic Compounds. University of Calgary. [Link]
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Workup: Amines. University of Rochester, Department of Chemistry. [Link]
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Multi-Step Bromoaniline Synthesis Guide. Scribd. [Link]
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Factors Affecting Solubility. CUTM Courseware. [Link]
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Amine workup. Reddit r/Chempros. [Link]
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benzoxazoles. Organic Syntheses Procedure. [Link]
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4-bromoaniline - Solubility of Things. Solubility of Things. [Link]
-
Chapter 13.1: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
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Recrystallization and Crystallization. University of California, Irvine. [Link]
-
4 bromoaniline : Organic Synthesis. YouTube. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
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Solubility of 4-bromo aniline in solvents? Reddit r/chemhelp. [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
-
Show the products from reaction of p-bromoaniline with the following reagents. Homework.Study.com. [Link]
-
Recrystallization. Scribd. [Link]
-
Recrystallization. Rowan College at Burlington County. [Link]
-
The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. [Link]
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Technical Support Center: Navigating Byproduct Identification in 2-Bromoaniline Hydrochloride Reactions by NMR
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource for identifying common byproducts in reactions involving 2-bromoaniline hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a seasoned application scientist, I understand that unexpected signals in your NMR spectrum can be a significant roadblock. This guide provides in-depth, experience-driven insights to help you troubleshoot these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I see more aromatic signals in my ¹H NMR than expected after my reaction with 2-bromoaniline. What are the likely culprits?
A1: The appearance of extra aromatic signals often points to the formation of several common byproducts. The most likely candidates depend on your reaction conditions, but generally, you should consider:
-
Over-bromination: The aniline ring is activated, and under certain conditions, further bromination can occur, leading to di- or even tri-brominated anilines.
-
Biaryl Formation: In reactions like the Sandmeyer or Suzuki coupling, dimerization of the 2-bromoaniline starting material or product can lead to biphenyl-type byproducts.
-
Unreacted Starting Material: Incomplete conversion will, of course, leave signals corresponding to 2-bromoaniline.
-
Solvent Impurities: Always check for residual solvent peaks, which can sometimes be mistaken for product or byproduct signals.[1]
Q2: My reaction mixture is showing a new set of signals in the aliphatic region of the ¹H NMR. What could this be?
A2: New aliphatic signals typically arise from reagents used in the reaction. For instance, in an acylation reaction using acetic anhydride, you might see a singlet around 2.1 ppm corresponding to the methyl group of acetic acid, a common byproduct.[2] If you are performing a reaction with an alkylating agent, incomplete reaction or side reactions could lead to the presence of the alkyl group on other species in the mixture.
Q3: The integration of my aromatic region in the ¹H NMR doesn't match the expected proton count. What does this signify?
A3: Discrepancies in integration are a strong indicator of the presence of impurities. If the integration is higher than expected, it suggests the presence of byproducts with aromatic protons. Conversely, lower-than-expected integration could indicate that your desired product is not the major component of the mixture. It is crucial to have a well-defined, isolated peak corresponding to a known number of protons (e.g., an internal standard or a distinct peak of your product) to accurately calibrate the integration.
Troubleshooting Guide: A Reaction-Specific Approach
This section delves into specific reaction types commonly performed with 2-bromoaniline hydrochloride and the characteristic NMR signatures of their associated byproducts.
Scenario 1: Acylation of 2-Bromoaniline
Acylation is a frequent transformation to protect the amine or to introduce an amide functionality. The most common byproduct is the starting material, but others can also form.
Expected Product: 2-Bromoacetanilide
Potential Byproducts:
-
Unreacted 2-Bromoaniline: The presence of the characteristic aromatic signals of the starting material.
-
Di-acylated Product (N,N-diacetyl-2-bromoaniline): While less common under standard conditions, forcing conditions could lead to di-acetylation. This would result in a downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the two acetyl groups. The methyl protons of the acetyl groups may also show distinct signals.
-
Acetic Acid: A sharp singlet around 2.1 ppm in the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR Sample Preparation for Acylation Reaction Mixture
-
Sample Collection: Withdraw a representative aliquot (approximately 0.1-0.2 mL) from the crude reaction mixture.
-
Solvent Removal: If the reaction solvent is not a deuterated solvent suitable for NMR, remove it under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (Optional but Recommended): Add a small amount of a suitable internal standard with a known chemical shift that does not overlap with your expected signals (e.g., tetramethylsilane (TMS) or 1,4-dioxane).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.
| Compound | ¹H NMR Chemical Shifts (δ ppm, CDCl₃) | ¹³C NMR Chemical Shifts (δ ppm, CDCl₃) |
| 2-Bromoaniline | ~7.39 (dd), ~7.08 (td), ~6.73 (dd), ~6.61 (td), ~4.0 (br s, NH₂)[3] | ~144.0, ~132.8, ~128.5, ~119.8, ~115.9, ~110.0 |
| 2-Bromoacetanilide | ~8.3 (d), ~7.6 (dd), ~7.3 (td), ~6.9 (td), ~7.7 (br s, NH), ~2.2 (s, CH₃) | ~168.0, ~136.0, ~132.5, ~128.5, ~125.0, ~122.0, ~112.0, ~25.0 |
| Acetic Acid | ~11.5 (br s, COOH), ~2.1 (s, CH₃) | ~177.0, ~21.0 |
Scenario 2: Sandmeyer Reaction of 2-Bromoaniline
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring. However, it is also known to produce biaryl byproducts.
Expected Product: Varies depending on the copper salt used (e.g., 1,2-dibromobenzene with CuBr).
Potential Byproducts:
-
2,2'-Diamino-6,6'-dibromobiphenyl: This homocoupling product arises from the radical mechanism of the Sandmeyer reaction.[4][5] Its ¹H NMR spectrum would be complex due to restricted rotation around the biphenyl bond, potentially showing multiple distinct signals for the aromatic protons. The presence of the amino groups would generally lead to upfield shifts compared to a non-substituted biphenyl.
-
Phenolic Byproducts: If water is present and not rigorously excluded, the diazonium salt can react to form 2-bromophenol.
-
Unreacted Starting Material: Incomplete diazotization or Sandmeyer reaction will result in the presence of 2-bromoaniline.
| Compound | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |
| 2,2'-Diamino-6,6'-dibromobiphenyl | Expected to be complex, with aromatic signals likely in the range of 6.5-7.5 ppm. The NH₂ protons would appear as a broad singlet. | Aromatic signals expected in the range of 110-150 ppm. |
| 2-Bromophenol | Aromatic signals in the range of 6.8-7.5 ppm, with a broad singlet for the OH proton. | Aromatic signals in the range of 110-155 ppm. |
Scenario 3: Suzuki Coupling of 2-Bromoaniline
The Suzuki coupling is a versatile C-C bond-forming reaction. A common side reaction is the homocoupling of the boronic acid or the aryl halide.
Expected Product: A biaryl compound, for example, 2-amino-biphenyl derivative.
Potential Byproducts:
-
Homocoupling of 2-Bromoaniline (2,2'-Diaminobiphenyl): This results from the coupling of two molecules of the starting material. The ¹H NMR spectrum would show a complex multiplet for the aromatic protons, and a broad singlet for the two amino groups.
-
Homocoupling of the Boronic Acid: This will result in a symmetrical biaryl derived from the boronic acid coupling partner.
-
Debromination: Reduction of the C-Br bond can lead to the formation of aniline.
-
Unreacted Starting Material: Both 2-bromoaniline and the boronic acid may be present if the reaction is incomplete.
Experimental Protocol: Monitoring Suzuki Coupling by ¹H NMR
-
Reaction Quenching: Take an aliquot of the reaction mixture and quench it by adding a small amount of water.
-
Extraction: Extract the quenched mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
NMR Sample Preparation: Dissolve the residue in a deuterated solvent and acquire the ¹H NMR spectrum.
| Compound | ¹H NMR Chemical Shifts (δ ppm, CDCl₃) | ¹³C NMR Chemical Shifts (δ ppm, CDCl₃) |
| 2,2'-Diaminobiphenyl | Aromatic signals in the range of 6.8-7.3 ppm, with a broad singlet for the NH₂ protons around 3.7 ppm. | Aromatic signals expected in the range of 115-145 ppm. |
| Biphenyl (representative of boronic acid homocoupling) | ~7.6 (d), ~7.4 (t), ~7.3 (t) | ~141.2, ~128.7, ~127.2 |
| Aniline | ~7.2 (t), ~6.8 (t), ~6.7 (d), ~3.7 (br s, NH₂) | ~146.7, ~129.3, ~118.5, ~115.1 |
Advanced Troubleshooting: When the Spectrum is Still a Puzzle
-
Overlapping Signals: If signals from your product and byproducts overlap, consider changing the NMR solvent. Aromatic solvent-induced shifts (ASIS), particularly with solvents like benzene-d₆ or pyridine-d₅, can help to resolve overlapping peaks.
-
Low Concentration Byproducts: To detect byproducts present in low concentrations, increase the number of scans during NMR acquisition. Using a higher field strength NMR spectrometer will also improve sensitivity and resolution.
-
2D NMR Techniques: When ¹H NMR is insufficient for unambiguous identification, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together spin systems within a molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is excellent for identifying connectivity between different parts of a molecule.
-
Conclusion
Identifying byproducts in your reaction mixture is a critical step in optimizing your synthetic protocol and ensuring the purity of your final compound. By understanding the common side reactions of 2-bromoaniline hydrochloride and leveraging the power of NMR spectroscopy, you can confidently navigate these challenges. This guide provides a starting point; always remember to correlate your NMR data with other analytical techniques like mass spectrometry and chromatography for a comprehensive analysis.
References
-
PubChem. 2,2'-Biphenyldiamine. National Center for Biotechnology Information. [Link]
- Metin, B. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2017.
- Foris, A. On NH NMR Chemical Shifts, Part I.
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
UCL Discovery. Supplementary Materials for. [Link]
- Foris, A. On NH NMR Chemical Shifts, Part I.
- L.S.College, Muzaffarpur. Sandmeyer reaction. 2022.
-
Wikipedia. Sandmeyer reaction. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Royal Society of Chemistry. Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. [Link]
-
Cram. 4-Bromo-2-Chloroaniline Synthesis Report. [Link]
-
Royal Society of Chemistry. Solid-State Suzuki-Miyaura Cross-Coupling Reactions: Olefin. [Link]
-
New Journal of Chemistry. The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. [Link]
-
Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
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PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
ResearchGate. An Improved Synthesis of 6,6′Diamino2,2′-bipyridine. [Link]
-
New Journal of Chemistry. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Characterization of N-Alkyl 1,3-Diamino-4,6-diamidobenzenes. [Link]
-
YouTube. Acylation using an anhydride. [Link]
-
Scribd. Bromo Aniline. [Link]
-
YouTube. SYNTHESIS OF PARA BROMOANILINE. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
-
Quora. During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. [Link]
-
PubMed Central. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Scribd. Acetylation New. [Link]
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- 5. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 2-Bromoaniline Derivatives
Welcome to the technical support center for the purification of 2-bromoaniline derivatives via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific class of compounds. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction: The Challenges of Purifying 2-Bromoaniline Derivatives
2-Bromoaniline and its derivatives are important synthetic intermediates. However, their purification by silica gel column chromatography presents a unique set of challenges. The basicity of the aniline moiety can lead to strong interactions with the acidic silica gel surface, resulting in poor separation, peak tailing, and even degradation of the target compound.[1][2] Furthermore, the presence of the bromine atom and other potential functional groups can influence the polarity and stability of the molecule, requiring careful optimization of the chromatographic conditions.[3] This guide will equip you with the knowledge to anticipate and overcome these obstacles, ensuring a successful purification.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 2-bromoaniline derivatives, offering potential causes and actionable solutions.
Problem 1: Poor Separation of Isomers or Closely Related Impurities
Symptom: Your collected fractions contain a mixture of your desired 2-bromoaniline derivative and closely eluting impurities, as confirmed by TLC or HPLC analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase Polarity | The eluent strength is either too high, causing co-elution, or too low, resulting in broad, overlapping bands. | 1. Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with a range of solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[4] 2. Employ Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity.[5][6] This can help to resolve compounds with similar polarities. A shallow gradient is often more effective for separating closely related isomers. |
| Suboptimal Stationary Phase | Standard silica gel may not provide sufficient selectivity for certain isomers. | 1. Consider Alternative Stationary Phases: For challenging separations, consider using different stationary phases like alumina (which can be basic, neutral, or acidic) or C18-functionalized silica (for reversed-phase chromatography).[7] 2. Use High-Performance Liquid Chromatography (HPLC): For very difficult separations of isomers, preparative HPLC with a suitable column (e.g., phenyl or cyano-based) may be necessary to achieve baseline resolution.[8][9] |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. | 1. Reduce Sample Load: As a general rule, the amount of crude sample should be 1-5% of the mass of the stationary phase. For difficult separations, use a lower ratio.[10] 2. Increase Column Diameter: If a larger sample quantity needs to be purified, use a wider column to maintain an appropriate sample-to-stationary phase ratio. |
Problem 2: Significant Peak Tailing or Streaking
Symptom: Your compound appears as a streak rather than a compact spot on the TLC plate, and the peaks in your chromatogram are broad and asymmetrical.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Strong Analyte-Stationary Phase Interaction | The basic amine group of the 2-bromoaniline derivative is interacting strongly with the acidic silanol groups on the surface of the silica gel.[1][2] | 1. Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1%).[11][12] This will compete with your compound for the acidic sites on the silica, reducing tailing. 2. Neutralize the Silica Gel: Before packing the column, you can wash the silica gel with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[4] |
| Compound Degradation on Silica | The acidic nature of the silica gel may be causing your 2-bromoaniline derivative to decompose.[4][13] | 1. Assess Stability with 2D TLC: Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it in the same solvent system. If new spots appear or the spot streaks, your compound is likely degrading.[4][14] 2. Use a Deactivated Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7] |
Problem 3: Low or No Recovery of the Product
Symptom: After running the column, you obtain a significantly lower amount of your purified product than expected, or in the worst case, none at all.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Irreversible Adsorption | Your compound is binding so strongly to the stationary phase that it is not eluting with the chosen mobile phase. | 1. Increase Mobile Phase Polarity: After your expected elution, try flushing the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if the compound can be recovered.[13] 2. Check for Baseline Impurities: Your compound may be stuck at the origin of the column. A small sample of the silica from the top of the column can be extracted with a strong solvent and analyzed by TLC. |
| Compound Decomposition | As mentioned previously, the compound may be degrading on the silica gel. | 1. Perform a Stability Test: Before committing your entire sample to the column, perform a small-scale test by mixing your compound with silica gel in a vial and monitoring its stability over time by TLC.[13] 2. Switch to a Milder Purification Technique: If your compound is highly sensitive, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC).[15] |
| Sample Precipitation at the Top of the Column | The sample was not fully dissolved in the initial mobile phase and precipitated upon loading. | 1. Use an Appropriate Loading Technique: If your sample is not very soluble in the eluent, use the "dry loading" method.[16][17] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the top of the column. |
Experimental Workflow for Purification
The following diagram outlines a systematic approach to the purification of 2-bromoaniline derivatives using column chromatography.
Caption: A step-by-step workflow for the purification of 2-bromoaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 2-bromoaniline derivatives?
For most applications, silica gel (230-400 mesh for flash chromatography) is a good starting point due to its versatility and cost-effectiveness.[18] However, because 2-bromoaniline derivatives are basic, standard silica gel can lead to tailing.[2] If this is a problem, consider using deactivated silica gel or neutral alumina.[4][7] For reversed-phase separations, C18-bonded silica is the most common choice.[19]
Q2: How do I choose the right mobile phase?
The choice of mobile phase is critical for a successful separation.[5] A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC, aiming for an Rf of 0.2-0.3 for your target compound.[4] If your compound is very polar, you may need to add a small amount of an even more polar solvent like methanol.
Q3: What is "dry loading" and when should I use it?
Dry loading is a technique where the sample is pre-adsorbed onto a small amount of stationary phase (e.g., silica gel) before being added to the column.[16] This is particularly useful when your sample is not readily soluble in the mobile phase.[17] To dry load your sample, dissolve it in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: My 2-bromoaniline sample is colored. Will column chromatography remove the color?
2-Bromoaniline and its derivatives can be prone to oxidation, which can lead to the formation of colored impurities.[3][20] Column chromatography can often separate the desired compound from these colored byproducts. However, if the compound itself is inherently colored, chromatography will not change this. It has been noted that highly pure o-bromoaniline is more resistant to discoloration.[20][21][22]
Q5: How can I monitor the progress of my column?
The most common method for monitoring a column is by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[23][24] Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and a pure standard if available. After developing and visualizing the plate, you can identify which fractions contain your pure product.
Troubleshooting Decision Tree
If you are encountering issues with your purification, this decision tree can help guide you to a solution.
Caption: A decision tree to diagnose and solve common column chromatography problems.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]
-
Unknown. (n.d.). Column chromatography. Retrieved from [Link]
-
Unknown. (n.d.). Setting up and running a column. Retrieved from [Link]
- Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
-
Link Lab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Synthesizing 2-bromoaniline from bromobenzene. Retrieved from [Link]
-
Khalil, R. A. (n.d.). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research. Retrieved from [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
-
Buchi.com. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
-
Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Reddit. (2024). Column chromatography issues. r/chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of positional isomers. a Nitroaniline, b bromoaniline, c.... Download Scientific Diagram. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Unknown. (n.d.). The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. Retrieved from [Link]
Sources
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- 5. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
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- 24. researchgate.net [researchgate.net]
Dealing with coloration issues in 2-Bromoaniline Hydrochloride
Technical Support Center: 2-Bromoaniline Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Bromoaniline Hydrochloride. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this reagent, particularly concerning its tendency to discolor. By understanding the underlying chemical principles, you can better troubleshoot issues, ensure the integrity of your experiments, and maintain the highest standards of scientific rigor.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Coloration Issue
Q1: My bottle of 2-Bromoaniline Hydrochloride, which was initially off-white, has developed a distinct pink or brownish tint. What is causing this?
A1: This coloration is a classic sign of degradation, primarily through oxidation. Aromatic amines, including 2-Bromoaniline, are highly susceptible to air oxidation.[1] The amine group (-NH2) can be oxidized to form highly colored nitroso (-N=O) and nitro (-NO2) compounds, as well as complex polymeric materials. The presence of the bromide ion and trace metal impurities can catalyze this process, which is often accelerated by exposure to light and elevated temperatures.[2] The hydrochloride salt form is generally more stable than the free base, but degradation can still occur over time.
Q2: How will these colored impurities affect my downstream reactions, such as a Suzuki coupling or amide bond formation?
A2: The impact of these impurities can range from negligible to severe, depending on your specific application.
-
Stoichiometric Imbalance: The colored impurities are no longer 2-Bromoaniline Hydrochloride, meaning the effective concentration of your starting material is lower than calculated. This can lead to incomplete reactions and lower yields.
-
Side Reactions: The oxidized byproducts can be reactive themselves. For instance, nitroso species can participate in unwanted side reactions, leading to a complex mixture of products and complicating purification.
-
Catalyst Poisoning: In catalytic reactions, such as palladium-catalyzed cross-couplings, the impurities can bind to the metal center and deactivate the catalyst, severely hindering or completely stopping your desired transformation.
-
Product Contamination: The impurities can carry through the reaction and contaminate your final product, making purification more challenging and potentially compromising the material's biological or physical properties.
Given these risks, using discolored 2-Bromoaniline Hydrochloride without purification is not recommended for sensitive or high-stakes applications like pharmaceutical development.[3][4]
Q3: What are the best practices for handling and storing 2-Bromoaniline Hydrochloride to prevent or minimize discoloration?
A3: Proactive prevention is the most effective strategy. Aromatic amines require careful handling to preserve their purity.[5][6]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen, the primary driver of oxidation.[1] |
| Temperature | Store in a cool, dark place, ideally refrigerated (2-8 °C).[7] | Reduces the rate of degradation reactions, which are accelerated by heat. |
| Light Exposure | Use amber glass bottles or store in a light-proof secondary container. | Light, particularly UV light, provides the energy to initiate oxidative radical chain reactions. |
| Container | Keep containers tightly sealed.[6] | Prevents exposure to both oxygen and atmospheric moisture, which can affect the stability of the hydrochloride salt. |
| Handling | When dispensing, work quickly and blanket the headspace with inert gas before re-sealing. | Minimizes the introduction of air and moisture into the bulk container. Use clean, dry spatulas and glassware. |
Section 2: Purification and Decolorization Protocols
Q4: My reagent is already discolored. What is the most reliable method to purify it for immediate use?
A4: For most lab-scale applications, the most effective and straightforward purification method is recrystallization , often coupled with an activated carbon treatment to remove colored impurities. This technique leverages the difference in solubility between the desired compound and the impurities in a given solvent system.[8] For highly persistent impurities or larger scales, vacuum distillation can be an alternative, though it is more technically demanding for a solid.[1]
Q5: Can you provide a detailed, step-by-step protocol for recrystallizing 2-Bromoaniline Hydrochloride?
A5: Certainly. This protocol is designed to be self-validating, with checkpoints to ensure success. The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][10] For 2-Bromoaniline Hydrochloride, an ethanol/water mixture is often effective.
Experimental Protocol: Recrystallization of 2-Bromoaniline Hydrochloride
-
Solvent Selection & Dissolution:
-
Place the discolored 2-Bromoaniline HCl (e.g., 10.0 g) in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to create a slurry.
-
Gently heat the mixture on a hotplate while stirring. Add more ethanol in small portions until the solid just dissolves. Checkpoint: The goal is a saturated or near-saturated solution at the solvent's boiling point. Avoid adding a large excess of solvent, as this will reduce your final yield.[8]
-
-
Decolorization with Activated Carbon (If Necessary):
-
If the hot solution is still colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (approx. 1-2% by weight) of activated charcoal. Caution: Adding charcoal to a boiling solution can cause it to erupt violently.
-
Gently reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the large, colored impurity molecules.
-
-
Hot Filtration:
-
This step removes the activated carbon and any insoluble impurities. It must be done quickly to prevent premature crystallization.
-
Pre-heat a separate flask and a fluted filter paper in a funnel by pouring hot solvent through them.
-
Quickly filter the hot, charcoal-containing solution. Checkpoint: If crystals begin to form in the funnel, you can add a small amount of hot solvent to redissolve them.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals under vacuum. Checkpoint: The final product should be a white to off-white crystalline solid.
-
Q6: What is the decision-making process for choosing the right purification method?
A6: The choice depends on the level of impurity and the scale of your work. The following workflow can guide your decision.
Section 3: Purity Verification
Q7: After purification, how can I be confident that my 2-Bromoaniline Hydrochloride is pure enough for my experiment?
A7: Visual inspection is the first step—the product should be colorless. For quantitative confirmation, several analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point that matches the literature value (for the free base, 24-28 °C) is a strong indicator of high purity.[11] Impurities typically broaden the melting range and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the presence of organic impurities. The spectrum of pure 2-Bromoaniline should show clean, well-resolved peaks corresponding to the aromatic protons.
-
High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, HPLC is the gold standard. It can quantify trace-level impurities that may not be visible by NMR.
By following these guidelines, you can effectively manage coloration issues with 2-Bromoaniline Hydrochloride, ensuring the quality and reliability of your starting materials and the success of your research.
References
-
Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271. Available at: [Link]
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
- Google Patents. (1960). US2927136A - Stabilization of aromatic amines.
-
SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Available at: [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
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- 9. Reagents & Solvents [chem.rochester.edu]
- 10. scribd.com [scribd.com]
- 11. 2-Bromoaniline | 615-36-1 [chemicalbook.com]
Technical Support Center: Handling 2-Bromoaniline Hydrochloride in Moisture-Sensitive Reactions
Welcome to the technical support guide for 2-Bromoaniline Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this reagent in moisture-sensitive applications. As an aniline salt, 2-Bromoaniline Hydrochloride presents unique challenges that, if not properly managed, can lead to reaction failure, low yields, and inconsistent results. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the properties and general handling of 2-Bromoaniline Hydrochloride.
Q1: What exactly is 2-Bromoaniline Hydrochloride, and why is it provided as a salt?
A1: 2-Bromoaniline Hydrochloride is the salt formed from the reaction of the weak base, 2-bromoaniline, with hydrochloric acid (HCl).[1][2][3] The lone pair of electrons on the nitrogen atom of the aniline's amino group accepts a proton (H+) from HCl, forming an anilinium salt.[1] This is a standard acid-base neutralization reaction.[2][4]
There are two primary reasons for supplying it as a salt:
-
Enhanced Stability: The salt form is generally more crystalline, less volatile, and more stable to air and light than the corresponding free base (2-bromoaniline).[5]
-
Improved Handling: As a solid, the hydrochloride salt is often easier to weigh and handle accurately compared to the free base, which can be a liquid or low-melting solid.[6]
Q2: How moisture-sensitive is 2-Bromoaniline Hydrochloride? What happens if it absorbs water?
A2: As a salt, 2-Bromoaniline Hydrochloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere. While the compound itself is chemically stable in the presence of water, the absorbed moisture can be detrimental to subsequent reactions that require anhydrous (water-free) conditions. If moisture is introduced into a reaction that uses moisture-sensitive reagents (e.g., organometallics, strong bases like NaH, or certain catalysts), it can lead to quenching of reagents, hydrolysis of starting materials, and ultimately, reaction failure.[7][8]
Q3: What are the best practices for storing 2-Bromoaniline Hydrochloride?
A3: Proper storage is critical to maintaining the integrity of the reagent. The Safety Data Sheet (SDS) recommends keeping the container tightly closed and in a dry, well-ventilated place. For optimal performance in moisture-sensitive applications, we recommend the following:
-
Inert Atmosphere: Store the reagent under an inert gas like argon or nitrogen.
-
Desiccation: Keep the container inside a desiccator with a reliable drying agent (e.g., Drierite or phosphorus pentoxide) to minimize exposure to atmospheric humidity.
-
Temperature Control: Some suppliers recommend refrigerated storage (2-8°C). Always allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
Q4: My reaction requires the free base, 2-bromoaniline. Do I need to perform a separate neutralization and extraction before my main reaction?
A4: Not necessarily. While you can perform a classic workup by dissolving the salt in water, adding a base (like NaOH or NaHCO₃), extracting the free base with an organic solvent, and drying, this process introduces water that must be meticulously removed.
A more efficient method for moisture-sensitive reactions is an in-situ neutralization. This involves adding a suitable, anhydrous base directly to the reaction mixture to generate the free 2-bromoaniline just before it is needed. This technique avoids aqueous workups and minimizes the risk of introducing water. A common choice for this is a tertiary amine base like triethylamine (Et₃N), which is strong enough to deprotonate the anilinium salt but is generally non-nucleophilic.[9]
Part 2: Troubleshooting Guide for Experimental Issues
This section tackles specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.
Q5: My reaction is not proceeding, and I'm recovering only my starting material. What's the most likely cause?
A5: In a moisture-sensitive context, the primary suspect is almost always trace amounts of water .
-
Causality: Water can interfere in several ways:
-
Reagent Quenching: If your reaction uses highly reactive species like Grignard reagents, organolithiums, or hydrides (e.g., NaH, LiAlH₄), even trace water will rapidly consume them before they can react with your substrate.[7]
-
Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions (e.g., palladium catalysts for Suzuki or Buchwald-Hartwig couplings) can be poisoned or have their catalytic cycles disrupted by water.[10]
-
Hydrolysis: If your reaction involves water-sensitive functional groups (e.g., acid chlorides, anhydrides), they will be hydrolyzed, preventing the desired transformation.[11][12]
-
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure your organic solvent is truly dry. Even commercially available "anhydrous" solvents can absorb moisture over time.[8] It is best practice to dry solvents using established methods. (See Table 1).
-
Check Reagent Quality: If you generated the free base in-situ, ensure the base you used (e.g., triethylamine) was itself anhydrous. Distill liquid bases from a suitable drying agent (e.g., CaH₂) if necessary.
-
Improve Inert Atmosphere Technique: Your reaction setup may not be sufficiently free of air and moisture. Review your inert gas setup protocol. (See Diagram 2).
-
Q6: My reaction yield is consistently low. Where should I investigate first?
A6: Low yields often stem from incomplete reactions or the formation of side products, both of which can be linked to moisture or improper stoichiometry.
-
Causality & Solutions:
-
Incomplete Deprotonation: If you are performing an in-situ neutralization of the hydrochloride salt, ensure you are using at least one full equivalent of base to generate the free aniline. An insufficient amount of base will leave some of the aniline in its unreactive salt form. It is often wise to use a slight excess (e.g., 1.1 equivalents) of the amine base.
-
Slow Moisture Contamination: A slow leak in your inert atmosphere setup can introduce moisture over the course of the reaction, gradually quenching reagents or deactivating the catalyst, leading to a stalled reaction and low conversion. Ensure all glass joints are well-sealed and the inert gas flow is consistent.[13]
-
Competitive Side Reactions: In some cases, water doesn't just stop the reaction; it participates. For example, in a Suzuki coupling, water can promote the proto-deboronation of the boronic acid partner, reducing the amount available for the desired cross-coupling.[10]
-
Q7: I am observing unexpected side products. Could this be related to using the hydrochloride salt?
A7: Yes, this is a distinct possibility, either directly from the salt or from the methods used to handle it.
-
Causality & Solutions:
-
Over-activation and Side Reactions: Aniline itself is a highly activated aromatic ring for electrophilic substitution. Reactions like halogenation can be difficult to control, often leading to multiple substitutions (e.g., forming tribromoaniline).[14][15] If your reaction conditions are acidic, the protonated anilinium salt is deactivated toward electrophilic substitution, but if you generate the free base, this high reactivity is restored.
-
Friedel-Crafts Complications: Free anilines do not undergo Friedel-Crafts reactions because the amino group complexes strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[14][16] Using the hydrochloride salt does not circumvent this issue. To perform such reactions, the amino group must be protected (e.g., as an acetanilide).[14]
-
Base-Induced Side Products: The base used for in-situ neutralization (e.g., triethylamine) could potentially participate in or catalyze side reactions if it is not fully compatible with all reagents in the flask. Always perform a literature search to confirm the compatibility of your chosen base with your reaction type.
-
Part 3: Key Protocols and Data
Experimental Workflow and Troubleshooting
The following diagrams and tables provide structured guidance for setting up experiments and diagnosing issues.
// Nodes start [label="Reaction Failed\n(Low/No Conversion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_moisture [label="Is the reaction\nmoisture-sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Are all reagents\nand catalysts stable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; dry_system [label="Action: Rigorously Dry\nAll Components", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dry_glassware [label="Flame-dry glassware\nunder vacuum."]; dry_solvents [label="Use freshly dried/\ndistilled solvents."]; dry_reagents [label="Dry solid reagents\nin vacuum oven."]; check_inert [label="Action: Verify Inert\nAtmosphere Technique", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_purge [label="Purge system with N₂/Ar\nfor sufficient time."]; check_leaks [label="Check for leaks in\nseptum and joints."]; reagent_issue [label="Investigate Reagent\nStoichiometry/Purity"]; base_equiv [label="Using HCl salt?\nEnsure >1 eq. of base."]; reagent_purity [label="Check purity/activity\nof starting materials."]; end_solve [label="Problem Likely Solved.\nRe-run Reaction.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_moisture; check_moisture -> dry_system [label="Yes"]; check_moisture -> check_reagents [label="No"]; dry_system -> dry_glassware; dry_system -> dry_solvents; dry_system -> dry_reagents; dry_glassware -> check_inert; dry_solvents -> check_inert; dry_reagents -> check_inert; check_inert -> check_purge; check_inert -> check_leaks; check_purge -> end_solve; check_leaks -> end_solve; check_reagents -> reagent_issue [label="Yes"]; reagent_issue -> base_equiv; reagent_issue -> reagent_purity; base_equiv -> end_solve; reagent_purity -> end_solve; } Diagram 1. Troubleshooting Decision Tree for a Failed Reaction.
// Nodes n1 [label="1. Oven/Flame-Dry Glassware\n(Flask, Stir Bar, Condenser)"]; n2 [label="2. Assemble Hot & Cool\nUnder Vacuum"]; n3 [label="3. Backfill with Inert Gas\n(N₂ or Ar)"]; n4 [label="4. Add Solid Reagents\n(e.g., 2-Bromoaniline HCl, Catalyst)\nUnder Positive Gas Flow"]; n5 [label="5. Seal with Septum"]; n6 [label="6. Add Anhydrous Solvents\n& Liquid Reagents via Syringe"]; n7 [label="7. Purge Headspace with\nInert Gas for 5-10 min"]; n8 [label="8. Begin Reaction\n(Heating/Stirring)"]; n9 [label="Maintain Positive Pressure\nwith Gas Balloon or Bubbler"];
// Edges n1 -> n2; n2 -> n3; n3 -> n4; n4 -> n5; n5 -> n6; n6 -> n7; n7 -> n8; n8 -> n9; } Diagram 2. Inert Atmosphere Reaction Setup Workflow.
Data Summary: Common Drying Agents for Solvents
Choosing the right drying agent is crucial for ensuring your solvents are anhydrous.[17][18] The table below summarizes the properties of commonly used agents. Note that 3Å molecular sieves are often considered the gold standard for achieving very low water content.[19]
| Drying Agent | Capacity¹ | Speed² | Intensity³ | Common Applications & (Limitations) |
| Na₂SO₄ (Sodium Sulfate) | High | Slow | Low | Pre-drying, general purpose. Leaves residual water (~25 ppm).[18] |
| MgSO₄ (Magnesium Sulfate) | High | Fast | Medium | General purpose, faster and more efficient than Na₂SO₄. |
| CaCl₂ (Calcium Chloride) | High | Medium | High | Drying hydrocarbons, ethers. (Reacts with alcohols, amines, ketones). |
| CaSO₄ (Drierite®) | Low | Very Fast | High | General purpose, good indicator version available. |
| Molecular Sieves (3Å) | High | Medium | Very High | Excellent for polar solvents like THF, MeOH, EtOH. Must be activated.[19] |
| CaH₂ (Calcium Hydride) | Low | Medium | Very High | Excellent for ethers, hydrocarbons, amines. (Reacts with acidic protons).[17] |
| P₄O₁₀ (Phosphorus Pentoxide) | Medium | Fast | Very High | Extremely effective for hydrocarbons, chlorinated solvents. (Highly corrosive).[17] |
¹Capacity: Amount of water absorbed per unit weight of agent. ²Speed: Rate of water removal. ³Intensity: The lowest achievable water content in the solvent.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Delloyd's Lab-Tech. Solvent Drying and Drying Agents. Delloyd's Lab-Tech Chemistry Resource. [Link]
-
Scribd. Drying Agents for Organic Solvents. [Link]
-
Chemistry LibreTexts. (2021). 3.2: Drying Agents. [Link]
-
University of Colorado Boulder, Department of Chemistry. Using Drying Agents. [Link]
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?. [Link]
-
Fiveable. Inert atmosphere Definition. Organic Chemistry II Key Term. [Link]
-
JoVE Science Education Database. (2022). Inert Atmosphere, with no O2. YouTube. [Link]
-
ResearchGate. (2021). How to create inert atmosphere?. [Link]
-
Homework.Study.com. Write the equation for the neutralization of aniline with HCl. [Link]
-
JoVE Science Education Database. (2022). Inert Atmosphere. YouTube. [Link]
-
Careers360. (2023). aniline reaction with hcl. [Link]
-
PrepChem.com. Synthesis of aniline hydrochloride. [Link]
-
123 Help Me. Aniline Hydrochloride Experiment. [Link]
-
Chegg.com. (2016). Solved equation for the neutralization of aniline with hcl. [Link]
-
Allen Institute for AI. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
askIITians. (2025). Aniline is reacted with bromine water and the resulting product is tr. [Link]
-
Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
-
Australian Government, Department of Health. (2023). Aniline and its salts - Evaluation statement. [Link]
-
GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]
-
Vedantu. (n.d.). Aniline is reacted with bromine water and the resulting class 12 chemistry CBSE. [Link]
-
Homework.Study.com. Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. [Link]
-
Collegedunia. (n.d.). Aniline: Structure, Properties, Reactions and Uses. [Link]
-
PubChem. 2-Bromoaniline Hydrochloride. [Link]
-
ACS Publications. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. [Link]
-
Reddit. (2025). Pro Tips for working with air/moisture sensitive materials. [Link]
-
Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]
-
Vedantu. (n.d.). Bromine water reacts with aniline to give A Obromoaniline class 12 chemistry CBSE. [Link]
-
PubMed Central. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy. [Link]
-
Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ACS Publications. (2021). Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy. [Link]
-
Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. [Link]
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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 2-Bromoaniline Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for catalytic reactions involving 2-bromoaniline hydrochloride. The unique structure of this substrate presents specific challenges, primarily related to catalyst deactivation and poisoning. This document is designed to help you diagnose and resolve these issues by explaining the underlying chemical principles and offering field-proven solutions.
Frequently Asked Questions (FAQs): General Issues
This section addresses common initial questions and observations when working with 2-bromoaniline hydrochloride.
Question 1: What makes 2-bromoaniline hydrochloride a "challenging" substrate in catalytic reactions?
Answer: 2-Bromoaniline hydrochloride is a classic example of a substrate containing multiple potential catalyst poisons within its own structure. Understanding these is the first step to successful reaction design.
-
The Amine Group (-NH₂): The lone pair of electrons on the nitrogen atom can coordinate to the metal center of the catalyst (e.g., palladium). This coordination can occupy a vacant site required for the catalytic cycle, thereby acting as a competitive inhibitor. While often a reversible inhibitor, strong binding can significantly slow or halt the reaction.[1]
-
The Hydrochloride Salt (-HCl): The presence of chloride ions (Cl⁻) is a major concern. Halide ions are well-known inhibitors for many palladium catalysts.[2] They can coordinate strongly to the Pd(0) or Pd(II) center, forming stable, less reactive complexes that disrupt the catalytic cycle.
-
The Bromo-Substituent (-Br): While essential for the cross-coupling reaction, the bromide ion (Br⁻) generated during oxidative addition can also contribute to the overall halide concentration, further inhibiting the catalyst.
-
Impurities: Like many organic halides, starting materials can contain trace impurities, particularly sulfur compounds, which are potent and often irreversible catalyst poisons.[3][4][5]
Question 2: My reaction mixture turns black almost immediately after adding the palladium catalyst. What does this signify?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[3][6] The active, soluble palladium complex (often Pd(0) or Pd(II)) has agglomerated into inactive, bulk palladium metal.
This is not poisoning in the classic sense of a specific molecule binding to the active site, but rather a degradation of the catalyst's structure. Key causes related to 2-bromoaniline hydrochloride include:
-
Ligand Instability or Absence: The aniline moiety or halide ions can displace the stabilizing phosphine ligands from the palladium center. The resulting "ligandless" palladium is highly unstable and rapidly precipitates.
-
Inadequate Base: If the hydrochloride salt is not effectively neutralized, the resulting acidic conditions can degrade both the ligands and the catalyst complex.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition, especially with sensitive substrates.
While a small amount of darkening can be normal, rapid and extensive black precipitation is a clear sign that your catalytic system is not stable under the chosen conditions.
Question 3: How should I handle the hydrochloride salt before starting my reaction?
Answer: The hydrochloride salt must be neutralized. Adding a base is non-negotiable. However, the choice of base is critical and depends on the specific cross-coupling reaction.
-
For Suzuki-Miyaura Couplings: A common approach is to use a base that also facilitates the transmetalation step. Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. You must use at least one extra equivalent of base to neutralize the HCl salt in addition to the amount required for the catalytic cycle itself.
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard. Again, an additional equivalent is required for the salt.
Crucial Tip: The neutralization is an acid-base reaction that generates water and salt. Consider how this will affect your reaction. In highly anhydrous reactions, it may be preferable to perform a separate workup step: dissolve the 2-bromoaniline hydrochloride in a suitable solvent, neutralize with a base like aqueous NaOH, extract the free aniline, dry the organic layer, and use the isolated free base in your reaction.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Scenario: A researcher is attempting to couple 2-bromoaniline hydrochloride with 4-methoxyphenylboronic acid using a standard palladium catalyst and observes low conversion.
Problem 1: The reaction stalls at <20% conversion, with mostly unreacted 2-bromoaniline recovered.
This is a classic symptom of rapid catalyst deactivation. The likely culprits are halide poisoning and amine inhibition, preventing the crucial oxidative addition step.
Detailed Explanation & Protocol:
-
Base Selection and Stoichiometry: The base is critical for both neutralizing the substrate and activating the boronic acid. Insufficient or incorrect base is a common failure point.
-
Causality: A weak base may not efficiently facilitate the B-to-Pd transmetalation. An insufficient amount will leave the medium acidic, promoting catalyst degradation.
-
Recommendation: Use a minimum of 3 equivalents of a strong base like K₃PO₄. Ensure it is finely powdered to maximize surface area.
-
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for this substrate. The aniline can coordinate to the palladium, and the electron-rich nature of the aniline makes oxidative addition sluggish.
-
Causality: Bulky, electron-rich phosphine ligands (Buchwald-type ligands) accelerate the rate of oxidative addition and reductive elimination. Their steric bulk also creates a protective pocket around the palladium center, minimizing inhibition by the aniline group or solvent.[1]
-
Recommendation: Screen a set of specialized ligands. See the table below for a typical screening setup.
-
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (3 equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | < 5 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 | 88 |
Data is illustrative, based on common outcomes for similar substrates.
-
To a flame-dried Schlenk flask, add 2-bromoaniline hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (3.0 mmol).
-
Seal the flask with a septum. Evacuate and backfill with argon three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Under a positive pressure of argon, add the degassed solvent system (e.g., 5 mL of dioxane and 1 mL of water).
-
Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C) in a pre-heated oil bath.
-
Monitor the reaction by TLC or LC-MS at regular intervals.
Problem 2: My main product is aniline (debromination) and/or a biaryl byproduct from my boronic acid (homocoupling).
These side reactions indicate that the desired cross-coupling pathway is slow, allowing competitive, undesired pathways to dominate.
-
Debromination (Hydrodehalogenation): This occurs when the aryl-palladium intermediate reacts with a proton source before it can undergo transmetalation. It is often a sign of a slow transmetalation step or catalyst deactivation.
-
Homocoupling: This side reaction is frequently caused by the presence of oxygen, which leads to the oxidative coupling of the boronic acid.[7]
-
Ensure Rigorous Inert Atmosphere: Oxygen is a key culprit in both catalyst deactivation and boronic acid homocoupling.
-
Protocol: Degas your solvents thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30 minutes. Ensure all reagent additions are done under a positive pressure of an inert gas.
-
-
Use Boronic Esters: If debromination is a persistent issue due to slow transmetalation, switching from a boronic acid to a more reactive boronic ester (e.g., a pinacol ester) can help.
-
Re-evaluate Your Base/Solvent System: The choice of base can influence the rate of transmetalation relative to side reactions. Sometimes switching to a different base (e.g., Cs₂CO₃) or solvent can dramatically alter the product distribution.
Advanced Topic: Irreversible Poisoning by Impurities
Question: My reaction worked once but is now failing with a new bottle of 2-bromoaniline hydrochloride. What could be the cause?
Answer: This scenario strongly points to batch-to-batch variation in the starting material quality. Irreversible poisons, even at ppm levels, can completely shut down a catalytic reaction.
-
Sulfur Compounds: The synthesis of bromoanilines can sometimes involve sulfur-based reagents. Residual thiols, sulfides, or even elemental sulfur can irreversibly bind to the palladium catalyst, rendering it inactive.[4][5]
-
Other Heavy Metals: Contamination from other metals can interfere with the catalytic cycle.
-
Elemental Analysis: If possible, submit a sample of the problematic batch for elemental analysis, specifically requesting sulfur content.
-
Purification: Recrystallize the 2-bromoaniline hydrochloride from a suitable solvent system (e.g., ethanol/water) to remove impurities.
-
Guard Bed/Scavenger: As a last resort for precious substrates, you can pre-treat a solution of the starting material by passing it through a small plug of activated carbon or a specialized scavenger resin designed to remove sulfur or metal impurities before adding it to the reaction.
References
- DCL Inc.
- BenchChem. Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 1-Bromo-2-butyne.
- Hoyos, L.J., Primet, M., & Praliaud, H.
- EurekAlert!
- Google Patents.
- Journal of the Chemical Society, Faraday Transactions. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.
- MDPI.
- MDPI. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022).
- BenchChem. Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
- ResearchGate.
- ResearchGate. How can I solve my problem with Suzuki coupling?. (2014).
- ResearchGate.
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- BenchChem. Technical Support Center: Suzuki Coupling of 4-Bromo-2-fluoroaniline.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025).
- ACS Publications.
Sources
Technical Support Center: Strategies to Minimize Over-bromination in Aniline Synthesis
Welcome to the Technical Support Center for aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize bromination reactions, with a specific focus on preventing the common issue of over-bromination. Here, we will delve into the mechanistic underpinnings of this challenge and provide field-proven strategies and detailed protocols to achieve high-yield, selective monobromination.
Frequently Asked Questions (FAQs)
Q1: Why is aniline so susceptible to over-bromination?
The high susceptibility of aniline to over-bromination stems from the powerful electron-donating nature of the amino (-NH₂) group.[1] Through resonance, the lone pair of electrons on the nitrogen atom significantly increases the electron density of the benzene ring, particularly at the ortho and para positions.[1][2] This heightened electron density makes the ring extremely activated and highly reactive towards electrophiles like bromine.[1][3] Consequently, the reaction is rapid, highly exothermic, and difficult to halt at the monosubstituted stage, often leading to the formation of 2,4,6-tribromoaniline, especially in polar solvents like water.[1][3][4][5][6]
Q2: I performed a direct bromination of aniline and obtained a white precipitate. What is this product and why did it form?
The white precipitate is almost certainly 2,4,6-tribromoaniline.[1][3] In an uncontrolled reaction, such as adding bromine water to aniline at room temperature, the strong activating effect of the amino group causes rapid, successive bromination at all the activated ortho and para positions.[1][3][4][5] Even when using non-polar solvents to reduce the availability of the bromine electrophile, the high reactivity of the aniline ring can still lead to this polysubstituted product.[7][8]
Q3: What is the most reliable strategy to achieve selective monobromination of aniline?
The most common and effective strategy to achieve selective monobromination is to temporarily "protect" the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation.[1][3][9][10] This is typically done by reacting aniline with acetic anhydride.[9][11][12] The resulting acetanilide is less activated because the lone pair of electrons on the nitrogen atom is now delocalized through resonance with the adjacent carbonyl group, making them less available to activate the benzene ring.[1][2][13] This moderation of reactivity allows for a controlled monobromination, which predominantly yields the para isomer due to the steric hindrance of the bulky acetyl group.[1] Following bromination, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired monobrominated aniline.[1][9][12][14]
Q4: Are there alternatives to using elemental bromine (Br₂), and what are their advantages?
Yes, several milder brominating agents can be used to gain better control over the reaction.
-
N-Bromosuccinimide (NBS): NBS is a solid reagent that is safer and easier to handle than liquid bromine.[15][16] It provides a slow, controlled release of electrophilic bromine, which helps prevent polysubstitution.[16] Reactions with NBS often show high para-selectivity, especially in polar aprotic solvents like DMF or acetonitrile.[17][18]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is another stable, crystalline solid that offers high yields and clean reactions.[15] It is more atom-economical than NBS as it contains two bromine atoms.[15]
-
Copper(II) Bromide (CuBr₂): CuBr₂ is effective for the monobromination of anilines under mild conditions, often at ambient temperature in solvents like acetonitrile, and it exhibits excellent regioselectivity for the para position.[17][19]
-
Bromide-Bromate Solutions: An environmentally friendly alternative involves the in-situ generation of bromine from a mixture of sodium or potassium bromide and an oxidizing agent like sodium bromate in an acidic aqueous solution.[20] The rate of bromine generation can be controlled, thus minimizing over-bromination.
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution & Explanation |
| Formation of significant amounts of di- and tri-brominated products. | Over-activation of the aniline ring. The -NH₂ group is too strongly activating, leading to multiple substitutions. | Protect the amino group. Acetylate the aniline with acetic anhydride to form acetanilide. The acetamido group is less activating, allowing for controlled monobromination.[1][2][9] |
| Excess brominating agent or poor addition control. Adding the brominating agent too quickly creates localized high concentrations, promoting polysubstitution. | Use a milder brominating agent like NBS or DBDMH.[15][16] Add the brominating agent dropwise or in small portions with efficient stirring to maintain a low concentration throughout the reaction.[16] | |
| High reaction temperature. The reaction is highly exothermic; elevated temperatures increase the reaction rate and decrease selectivity. | Maintain low temperatures. Perform the reaction in an ice bath (0-5 °C) to control the exothermic nature of the reaction and improve selectivity.[1][3] | |
| Low yield of the desired monobrominated product, with unreacted starting material. | Insufficient brominating agent. The stoichiometry was not adequate for full conversion. | Carefully adjust stoichiometry. While avoiding a large excess, ensure at least one equivalent of the brominating agent is used. A slight excess (e.g., 1.05 equivalents) may be necessary, but should be tested on a small scale first.[1] |
| Reaction not run to completion. Insufficient reaction time. | Monitor the reaction. Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and determine the optimal reaction time.[1][15] | |
| Formation of a mixture of ortho and para isomers. | Insufficient steric hindrance. If the protecting group is not bulky enough, or if a highly reactive brominating agent is used, some ortho substitution may occur. | Use a bulky protecting group. While acetylation is standard, other protecting groups can be considered. The combination of the acetamido group's steric bulk and moderated activation strongly favors para substitution.[1] |
| Product is discolored (yellow/brown) after workup. | Residual bromine. Unreacted bromine can contaminate the final product. | Quench excess bromine. During the workup, wash the crude product with a reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, to neutralize any remaining bromine.[3][15] |
Visualizing the Strategy: Reaction Workflows
The Problem: Uncontrolled Bromination
Direct bromination of aniline leads to a mixture of polybrominated products due to the high reactivity of the aromatic ring.
Caption: High reactivity of aniline leads to polybromination.
The Solution: Protection-Bromination-Deprotection Workflow
A three-step sequence involving protection of the amine, controlled bromination, and subsequent deprotection is the standard method for achieving selective para-monobromination.[15]
Caption: Workflow for controlled monobromination via protection.
Detailed Experimental Protocols
Protocol 1: Synthesis of p-Bromoaniline via Protection-Bromination-Deprotection
This three-step protocol is the most common and reliable method for the selective synthesis of p-bromoaniline from aniline.[14][15]
Step 1: Acetylation of Aniline (Protection) [1][15]
-
In a round-bottom flask, dissolve aniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.[15]
-
After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 30 minutes.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Step 2: Bromination of Acetanilide [1][15]
-
Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask and cool the solution in an ice bath.
-
In a separate container, prepare a solution of molecular bromine (Br₂) (1.0 eq.) in a small amount of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetanilide solution while maintaining the low temperature.
-
After the addition is complete, continue stirring for 30-60 minutes.
-
Pour the reaction mixture into a beaker of ice water to precipitate the p-bromoacetanilide.
-
Collect the solid by vacuum filtration. Wash with cold water, followed by a cold, dilute solution of sodium bisulfite to remove any unreacted bromine.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure p-bromoacetanilide.
Step 3: Hydrolysis of p-Bromoacetanilide (Deprotection) [1][15]
-
Place the purified p-bromoacetanilide (1.0 eq.) in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).
-
Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.
-
Cool the solution to room temperature and then in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., NaOH) until the solution is basic to litmus paper. This will precipitate the p-bromoaniline.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.
Protocol 2: Direct Monobromination using N-Bromosuccinimide (NBS)
This method offers a more direct route to monobrominated anilines, avoiding the protection-deprotection sequence, and is particularly effective for many aniline derivatives.
Reaction Setup:
-
In a round-bottom flask, dissolve the aniline substrate (1.0 mmol) in acetonitrile (5 mL).
-
Stir the mixture at room temperature. For some substrates, adding a catalytic amount of ammonium acetate (10 mol%) can be beneficial.[1]
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) to the mixture in one portion.
-
Continue to stir the reaction at room temperature. The reaction is often very rapid and may be complete within minutes. Monitor the progress using Thin Layer Chromatography (TLC).
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Add water and ethyl acetate to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
References
- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Vertex AI Search.
- Liskon Biological. (2024, October 31).
- (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
- (n.d.). EXP10 Synthesis of P Bromoaniline. Scribd.
- (n.d.). Reactions of Aniline. Chemistry Steps.
- (n.d.). Mechanism for para-bromination of active aniline.
- BenchChem. (2025).
- (2024, August 2). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. YouTube.
- (2021, March 16).
- (n.d.). Why is acetic acid used in the reaction of aniline and acetic anhydride?. ECHEMI.
- (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson.
- BenchChem. (2025, December).
- (2016, February 23). Can I convert aniline to p-bromo aniline by the following process?. Quora.
- (n.d.). 5.1.8. Preparation of p-Bromoaniline.
- (2016, December 16). 5.1.8. Preparation of p-Bromoaniline.
- (n.d.). Synthesis of Monobrominated Anilines via Bromination-lsomerization.
- (2019, March 12). Why is acetic acid used in the reaction of aniline and acetic anhydride?. Quora.
- (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. YouTube.
- (n.d.).
- BenchChem. (2025).
- (2025, August 8).
- BenchChem. (2025). A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene.
- (n.d.). Facile, Metal‐free, Highly Para‐Selective Room Temperature Monobromination of Aniline Analogs.
- (2018, May 20). What happens to acetic anhydride after reacting with aniline?. Quora.
- (2023, August 24).
- (2016, March 14).
- (2025, August 10). Effect of structural factors and solvent nature in bromination of anilines.
- (n.d.).
- (n.d.). Amines. NCERT.
- (2025, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. American Chemical Society.
- (2021, March 23).
- (2025, August 6). ChemInform Abstract: Mild and Regioselective Oxidative Bromination of Anilines Using Potassium Bromide and Sodium Perborate.
- (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC - NIH.
- (2025, August 6). Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH.
- (2024, September 30). 24.8: Reactions of Arylamines. Chemistry LibreTexts.
- (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- (n.d.). Bromination of para-substituted anilines using H 2 O 2 -HBr system or NBS in water as a reaction medium.
- (2021, December 23).
- (n.d.).
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Validation & Comparative
A Comparative Guide to HPLC Methodologies for Purity Analysis of 2-Bromoaniline Hydrochloride
Abstract
2-Bromoaniline and its hydrochloride salt are pivotal intermediates in the synthesis of pharmaceuticals and dyes.[1][2] Ensuring the purity of these starting materials is a critical, non-negotiable step for guaranteeing the safety, efficacy, and quality of the final products. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering unparalleled precision and reliability in separating the main component from potential process-related impurities and degradation products.[3] This guide provides an in-depth, comparative analysis of a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity assessment of 2-Bromoaniline Hydrochloride. We will explore the scientific rationale behind the method's parameters, compare it with alternative chromatographic techniques, and detail the rigorous validation process required by international regulatory standards.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
The chemical identity and purity of active pharmaceutical ingredient (API) starting materials directly impact the impurity profile of the final drug product. For a key intermediate like 2-Bromoaniline Hydrochloride, whose purity is typically specified at >97.0%, a robust analytical method is essential to detect and quantify any contaminants.[4][5][6] These may include isomers (e.g., 3-bromoaniline, 4-bromoaniline), starting material residues, or byproducts from the synthetic route. A stability-indicating method is particularly crucial, as it must be able to separate the intact analyte from any products that may form under storage or stress conditions, such as oxidation or hydrolysis.[7][8]
This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. It aims to provide not just a protocol, but a comprehensive understanding of the causality behind the analytical choices, grounded in established scientific principles and regulatory expectations.
Primary Analytical Method: Stability-Indicating RP-HPLC
The cornerstone of modern pharmaceutical analysis, RP-HPLC separates molecules based on their hydrophobicity through differential partitioning between a non-polar stationary phase and a polar mobile phase.[9] This technique is exceptionally well-suited for the analysis of aromatic amines like 2-Bromoaniline.
Causality Behind Experimental Choices
The development of a successful HPLC method is a systematic process of optimizing variables to achieve the desired separation.
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. Its long alkyl chains provide a highly hydrophobic stationary phase, offering excellent retention and separation for moderately polar compounds like 2-Bromoaniline. The choice of a high-purity silica backbone minimizes peak tailing, a common issue with basic analytes like amines, which can interact with acidic silanol groups on the silica surface.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is employed.
-
Aqueous Phase (Mobile Phase A): A buffered aqueous solution (e.g., ammonium acetate or phosphate buffer) is used to control the pH. For an amine, maintaining a slightly acidic pH (e.g., pH 3-4) ensures the analyte is in its protonated, more polar form. This controlled ionization state leads to more consistent retention times and improved peak shape.
-
Organic Phase (Mobile Phase B): Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Gradient Elution: A gradient program, which involves increasing the percentage of the organic modifier over time, is crucial for a stability-indicating assay.[9] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column within a reasonable analysis time, resulting in sharp, well-defined peaks.
-
-
Detection: UV detection is ideal for 2-Bromoaniline due to the presence of the chromophoric benzene ring. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum for each peak. This is invaluable for peak purity assessment and for identifying unknown impurities by comparing their spectra to that of the main analyte. The detection wavelength is typically set at the absorbance maximum of 2-Bromoaniline for optimal sensitivity.
Experimental Protocol: RP-HPLC Method
This protocol outlines a validated method for the purity analysis of 2-Bromoaniline Hydrochloride.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm particle size | | Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 25 | 80 | | | 30 | 80 | | | 31 | 20 | | | 40 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | PDA at 240 nm | | Injection Volume | 10 µL |
Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-Bromoaniline Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
Data Analysis
The purity of the 2-Bromoaniline Hydrochloride sample is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.
Method Validation: A Self-Validating System
For any analytical method to be considered trustworthy, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose.[10] This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12] A validated method is a self-validating system, providing inherent confidence in the results it generates.
Pillars of Validation
The validation of a purity method focuses on several key performance characteristics:
-
Specificity/Selectivity: This is the most critical parameter for a stability-indicating assay. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10] Specificity is demonstrated through forced degradation studies (exposing the sample to acid, base, oxidative, thermal, and photolytic stress) and confirming that all degradation product peaks are baseline-resolved from the main analyte peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit to 120% of the specification limit for impurities.
-
Accuracy: The closeness of the test results to the true value. For impurity analysis, this is often determined by spiking the sample with known amounts of impurities and calculating the percent recovery.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. The LOQ is particularly important for impurity analysis.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[13][14][15] This is a non-negotiable part of the workflow.
Typical SST Parameters:
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; high tailing can indicate undesirable interactions with the column. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the system at the time of analysis. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity | Ensures baseline separation of critical peaks. |
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the gold standard, other techniques can be employed for purity analysis, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[16][17]
-
Principle: Separation occurs based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
-
Advantages for 2-Bromoaniline:
-
High Efficiency: GC capillary columns offer extremely high resolution.
-
Sensitivity: Flame Ionization Detection (FID) provides excellent sensitivity for organic compounds. Mass Spectrometry (MS) detection offers high selectivity and structural information.
-
Ideal for Volatile Impurities: GC is superior for detecting residual solvents and other volatile organic impurities that would not be seen by HPLC.
-
-
Disadvantages:
-
Thermal Lability: 2-Bromoaniline Hydrochloride is a salt and is not volatile. It must be analyzed as the free base (2-Bromoaniline), which is thermally stable. However, non-volatile impurities or degradation products will not be detected.
-
Derivatization: For less volatile or more polar analytes, a chemical derivatization step may be required to increase volatility, adding complexity and potential for error to the analysis.[16][17]
-
Comparison Summary
| Feature | RP-HPLC | Gas Chromatography (GC) |
| Applicability | Non-volatile & thermally labile compounds | Volatile & thermally stable compounds |
| Analyte Form | 2-Bromoaniline Hydrochloride (as is) | 2-Bromoaniline (free base) |
| Strengths | Excellent for non-volatile impurities, isomers, and degradation products. Stability-indicating capability. | Superior for residual solvents and volatile impurities. High resolution. |
| Limitations | May not detect highly volatile impurities. | Cannot analyze non-volatile salts or degradation products. Potential for thermal degradation of analytes. |
| Typical Use Case | Primary method for purity assay and impurity profiling. | Complementary method for volatile impurity and residual solvent analysis. |
Rationale for Method Selection
For a comprehensive purity assessment of 2-Bromoaniline Hydrochloride, RP-HPLC is the unequivocal method of choice . Its ability to analyze the compound in its salt form and to separate a wide range of potential non-volatile impurities and degradation products makes it ideally suited for quality control and stability testing in a regulated environment.[3] Gas Chromatography serves as an essential orthogonal method, providing valuable information on a different set of potential impurities (volatiles) that HPLC cannot address. Employing both techniques provides a more complete picture of the sample's purity.[18]
Visualizing the Workflow
Diagrams help clarify complex processes. Below are Graphviz visualizations of the HPLC method development and validation workflow, and the routine system suitability test logic.
Caption: HPLC method development and validation workflow.
Caption: Logical flow of a system suitability test.
Conclusion
The selection and validation of an analytical method for purity determination is a cornerstone of quality assurance in the pharmaceutical industry. For 2-Bromoaniline Hydrochloride, a stability-indicating reversed-phase HPLC method provides the most robust, reliable, and comprehensive solution for routine quality control. It offers the specificity required to separate the main component from process impurities and potential degradants, ensuring that the purity assessment is accurate and trustworthy. While alternative techniques like Gas Chromatography are not suitable as a primary purity assay for this non-volatile salt, they serve as vital orthogonal methods for a complete impurity profile. A thorough understanding of the principles behind method development, coupled with rigorous validation according to ICH guidelines, ensures that the analytical data generated is scientifically sound and fit for its intended purpose.
References
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
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Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]
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Title: USP-NF 621 Chromatography | PDF Source: Scribd URL: [Link]
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Title: Quality Guidelines - ICH Source: ICH URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant Source: ResearchGate URL: [Link]
-
Title: Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines Source: PMC - NIH URL: [Link]
-
Title: Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) Source: PMC - NIH URL: [Link]
-
Title: Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and Source: Buzzi Laboratorio Analisi URL: [Link]
-
Title: Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant Source: Semantic Scholar URL: [Link]
-
Title: 2-Bromoaniline - Best Price Exporter, Supplier Source: ExportersIndia URL: [Link]
-
Title: High-Purity O-Bromoaniline Liquid CAS 615-36-1 at Attractive Prices Source: ExportersIndia URL: [Link]
-
Title: 2-Bromoaniline Hydrochloride >97.0%(HPLC)(N) - CAS 94718-79-3 Source: Şahinler Kimya URL: [Link]
-
Title: Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: 2-Bromoaniline Source: ESSLAB URL: [Link]
-
Title: Development of Validated Stability-Indicating Assay Methods- Critical Review Source: Quest Journals URL: [Link]
-
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
-
Title: m-Bromoaniline Source: SIELC Technologies URL: [Link]
-
Title: 2-Bromoaniline Hydrochloride >97.0%(HPLC)(N) 25g Source: Laboratorium Discounter URL: [Link]
-
Title: 2-Bromoaniline Hydrochloride >97.0%(HPLC)(N) 25g Source: Laboratorium Discounter URL: [Link]
-
Title: Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product Source: MDPI URL: [Link]
Sources
- 1. 2- Bromoaniline Manufacturer in Ankleshwar, 2- Bromoaniline Supplier [maksons.co.in]
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- 6. 2-Bromoaniline Hydrochloride >97.0%(HPLC)(N) 25g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]
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A Comparative Guide to the Assay of 2-Bromoaniline Hydrochloride: The Ascendancy of Quantitative NMR (qNMR) as a Primary Analytical Method
In the landscape of pharmaceutical quality control and drug development, the precise and accurate determination of an active pharmaceutical ingredient's (API) purity is not merely a regulatory necessity but the bedrock of product safety and efficacy. For an analyte such as 2-Bromoaniline Hydrochloride, a key intermediate in synthesis, establishing a robust and reliable assay method is paramount. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and acid-base titration, for the assay of 2-Bromoaniline Hydrochloride.
Moving beyond a simple recitation of protocols, we will explore the fundamental principles that make qNMR a powerful, primary method of measurement. Unlike chromatographic techniques that provide relative quantification against a specific reference standard, qNMR offers absolute quantification traceable to the International System of Units (SI) through a certified internal standard.[1][2] This distinction is critical, as it eliminates the need for a structurally identical, highly purified reference standard of the analyte itself—a significant advantage in early development or impurity characterization where such standards may be costly or unavailable.[3][4] This guide is designed for researchers, analytical scientists, and drug development professionals seeking to implement a scientifically sound, efficient, and self-validating system for quantitative analysis.
The Principle of qNMR: A Foundation of Trustworthiness
The core principle of qNMR is elegantly simple: the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1][5] When an internal standard (IS) of known, certified purity and weight is added to a sample of known weight, the purity of the analyte can be calculated by a direct comparison of their signal integrals. This relationship, governed by fundamental physical constants, makes qNMR an absolute, primary ratio method.[6][7]
This guide will adhere to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the methodologies detailed in the United States Pharmacopeia (USP) General Chapter <761> on Nuclear Magnetic Resonance Spectroscopy.[8][9][10][11]
Experimental Workflow: qNMR Assay of 2-Bromoaniline Hydrochloride
The following diagram illustrates the logical workflow for the qNMR assay, a self-validating process from preparation to final calculation.
Caption: qNMR workflow for 2-Bromoaniline Hydrochloride assay.
Detailed Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy Protocol
This protocol is designed to be a self-validating system by making conscious, scientifically-grounded choices.
-
Rationale for Component Selection:
-
Analyte (2-Bromoaniline Hydrochloride): As a hydrochloride salt, its solubility dictates the choice of a polar deuterated solvent.[12][13]
-
Deuterated Solvent (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice due to its high polarity, which readily dissolves the analyte salt, and its residual proton signal appears at ~2.50 ppm, a region unlikely to interfere with the aromatic signals of the analyte.[14][15] High-purity solvent is crucial to avoid interfering impurity signals.[16]
-
Internal Standard (Maleic Acid): Maleic acid is a superb internal standard for this application.[1][5] It possesses a sharp singlet for its two olefinic protons at ~6.3 ppm, which is well-resolved from the analyte's aromatic signals. It is non-volatile, stable, not hygroscopic, and available as a high-purity certified reference material.[17][18]
-
-
Step-by-Step Methodology:
-
Preparation: Using a calibrated microbalance with 0.01 mg readability, accurately weigh approximately 15 mg of 2-Bromoaniline Hydrochloride into a clean glass vial. Record the weight precisely.
-
Internal Standard Addition: To the same vial, add approximately 10 mg of certified maleic acid internal standard (purity ≥ 99.5%), and record the exact weight. The 1.5:1 mass ratio ensures comparable signal intensities for accurate integration.[19]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex the mixture until both the sample and the internal standard are fully dissolved. Complete dissolution is critical for a homogeneous sample and sharp NMR signals.[17]
-
Sample Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup (≥400 MHz Spectrometer):
-
Lock onto the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
-
Calibrate the 90° pulse width on the sample to ensure accurate signal excitation.
-
-
Acquisition Parameters:
-
Relaxation Delay (D1): Set to at least 60 seconds. This is the most critical parameter for quantification. A long delay ensures that all protons (both analyte and standard) have fully relaxed back to thermal equilibrium before the next pulse.[18] Insufficient relaxation is a common source of systematic error.
-
Number of Scans (NS): Acquire at least 16 scans to achieve an adequate signal-to-noise ratio (S/N > 150:1) for the signals being integrated.
-
Dummy Scans (DS): Use at least 4 dummy scans to allow the sample to reach a steady state before acquisition begins.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Manually perform phase correction and baseline correction across the entire spectrum to ensure accurate integration. Automated routines can sometimes introduce errors.
-
-
Integration and Calculation:
-
Identify a well-resolved, non-overlapping signal for the analyte (e.g., one of the aromatic protons). Integrate this signal.
-
Integrate the singlet from the maleic acid internal standard (~6.3 ppm).
-
Calculate the purity using the following formula:[6][20] Purity_Analyte (%) = (Int_A / N_A) * (N_IS / Int_IS) * (MW_A / m_A) * (m_IS / MW_IS) * P_IS Where:
-
Int : Integral area of the signal
-
N : Number of protons for the integrated signal (e.g., N_A=1 for a single aromatic proton, N_IS=2 for maleic acid)
-
MW : Molecular weight (2-Bromoaniline HCl = 208.48 g/mol [13][21]; Maleic Acid = 116.07 g/mol )
-
m : Mass in mg
-
P : Purity of the standard (e.g., 99.8%)
-
A : Analyte; IS : Internal Standard
-
-
-
Comparative Method: High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For quantification, the peak area of the analyte is compared to that of a certified reference standard of 2-Bromoaniline Hydrochloride. This is a relative quantification method.
-
Methodology:
-
Standard Preparation: Accurately prepare a stock solution of 2-Bromoaniline Hydrochloride reference standard (e.g., 1.0 mg/mL) in the mobile phase. Create a calibration curve by preparing a series of dilutions (e.g., 0.05 to 1.5 mg/mL).
-
Sample Preparation: Accurately weigh ~25 mg of the 2-Bromoaniline Hydrochloride sample, dissolve in and dilute to 25.0 mL with the mobile phase to achieve a theoretical concentration of 1.0 mg/mL.
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Trifluoroacetic Acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in triplicate.
-
Calculation: Determine the concentration of the sample from the calibration curve based on its peak area. Calculate the assay value relative to the weighed amount.
-
Comparative Method: Acid-Base Titration
-
Principle: This classic method determines the purity of the hydrochloride salt by titrating it with a standardized strong base (e.g., Sodium Hydroxide) using a pH indicator or potentiometric endpoint detection.
-
Methodology:
-
Titrant Standardization: Standardize a ~0.1 M Sodium Hydroxide (NaOH) solution against a primary standard like potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh ~200 mg of 2-Bromoaniline Hydrochloride and dissolve it in ~50 mL of deionized water.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution. Use a potentiometric probe to monitor the pH and determine the equivalence point from the inflection of the titration curve.
-
Calculation: Calculate the purity based on the volume of titrant used, its molarity, the sample weight, and the stoichiometry of the reaction (1:1).
-
Performance Comparison: qNMR vs. HPLC vs. Titration
The true value of an analytical method is defined by its performance characteristics. The following table objectively compares the three methodologies based on typical validation parameters derived from ICH Q2(R1) guidelines.[8][22][23]
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | Acid-Base Titration |
| Principle | Absolute (Primary Method).[1] | Relative (Requires specific reference standard).[2] | Absolute (Requires standardized titrant). |
| Specificity | High. Can distinguish and quantify isomers and structurally similar impurities if signals are resolved.[24] | High. Excellent separation capability for known and unknown impurities. Specificity can be compromised by co-eluting peaks. | Low. Not specific. Will titrate any acidic or basic species present, leading to biased results if impurities are acidic/basic. |
| Accuracy | Excellent (Typically 98-102%). Directly traceable to a high-purity internal standard.[3][25] | Very Good (Typically 98-102%). Dependent on the purity of the analyte-specific reference standard. | Good (Typically 97-103%). Dependent on titrant standardization and endpoint detection accuracy. |
| Precision (RSD%) | Excellent (< 1.0%). Primarily limited by weighing precision.[3] | Excellent (< 1.0%). Highly repeatable injections and stable detector response. | Good (< 2.0%). Subject to volumetric and endpoint determination variability. |
| Linearity (R²) | Excellent (> 0.999). Inherently linear over a vast dynamic range.[26][27] | Excellent (> 0.999). Within the validated range of the detector. | Not Applicable. |
| Sample Prep | Simple. Weigh sample and standard, dissolve.[4] | Moderate. Requires preparation of mobile phase, standard curve, and sample solutions. | Simple. Weigh sample, dissolve. |
| Analysis Time | Fast. ~15-20 minutes per sample after setup. Method development is minimal.[3] | Slow. ~20-30 minutes per sample run time, plus time for standard curve and system equilibration. | Moderate. ~10-15 minutes per sample after titrant standardization. |
| Versatility | High. Can simultaneously quantify the main component and any visible impurities without needing their reference standards.[7] | Moderate. Primarily quantifies the main peak against its standard. Impurity quantification requires their own standards or use of relative response factors. | Low. Only provides total acidic/basic content. |
Discussion: Synthesizing Expertise for Method Selection
As a Senior Application Scientist, the choice of an analytical method is a balance of technical performance, project stage, and resource availability.
The Case for qNMR: qNMR stands out as a superior method for the assay of 2-Bromoaniline Hydrochloride, particularly in a development setting. Its status as a primary method provides a level of confidence that is difficult to achieve with relative methods.[1] The ability to obtain a direct, absolute purity value without requiring a synthesized and purified reference standard of the analyte itself is a profound advantage.[3][4] This accelerates development timelines and reduces costs. Furthermore, the same qNMR spectrum used for the assay can simultaneously identify and quantify organic impurities, providing a comprehensive purity profile in a single experiment.[7] The method's robustness is anchored in its simple sample preparation and reliance on fundamental physical principles rather than complex chromatographic interactions.[26][27]
The Role of HPLC: HPLC remains the workhorse of routine quality control for good reason. Its exceptional separating power makes it ideal for stability studies and for detecting trace-level impurities that might be hidden under the analyte's signals in a ¹H NMR spectrum. However, its reliance on a specific reference standard makes it a secondary, or relative, method. Its accuracy is fundamentally tied to the accuracy of the reference standard's certified value.
The Limitations of Titration: While simple and cost-effective, titration lacks specificity. For an assay of 2-Bromoaniline Hydrochloride, any acidic impurity (e.g., residual HCl) or basic impurity would interfere with the result, leading to an inaccurate assessment of the API content. It is best suited for raw materials where the impurity profile is well-understood and known to be non-interfering.
Conclusion: For the definitive assay of 2-Bromoaniline Hydrochloride, qNMR presents the most scientifically rigorous, efficient, and versatile approach. It provides a direct, absolute measure of purity with high precision and accuracy, underpinned by a transparent and self-validating methodology compliant with USP <761> and ICH guidelines.[9][28] While HPLC excels at impurity profiling, qNMR should be the method of choice for primary characterization and certification of reference materials and for accurate assay determination throughout the drug development lifecycle.
References
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
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Quality Guidelines. ICH. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]
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Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
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USP informs about Monographs affected by the Revision of NMR Chapters <761> and <1761>. gmp-compliance.org. [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Regis Technologies. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]
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Purity by Absolute qNMR Instructions. Pauli Group at UIC. [Link]
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Quantitative NMR Spectroscopy. Varian, Inc. [Link]
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A Comparative Guide to the Synthesis Efficiency of Azo Dyes: 2-Bromoaniline vs. 3-Bromoaniline
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, the synthesis of which is a cornerstone of industrial and research chemistry. The selection of the primary aromatic amine, or the diazo component, is a critical determinant of the final dye's properties and the overall efficiency of its synthesis. This guide provides an in-depth technical comparison of two isomeric starting materials, 2-bromoaniline and 3-bromoaniline, in the context of azo dye synthesis efficiency. Through a blend of theoretical principles and practical considerations, we will explore how the seemingly subtle difference in the bromine atom's position profoundly impacts reactivity, reaction yields, and the practical utility of these two isomers.
The Decisive Factors: Electronic and Steric Effects
The efficiency of azo dye synthesis, a two-step process involving diazotization followed by azo coupling, is fundamentally governed by the electronic and steric environment of the starting aniline. The position of the bromine substituent on the aniline ring dictates these factors, thereby influencing the reaction kinetics and overall yield.
Electronic Effects of the Bromine Substituent
The bromine atom, being a halogen, exerts two opposing electronic effects: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions. A lower electron density on the amino group reduces its basicity, which is a crucial factor for the initial diazotization step.[1]
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the aromatic pi-system. This effect increases electron density, particularly at the ortho and para positions.[2]
In the case of bromoanilines, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring and a decrease in the basicity of the amino group compared to aniline itself.[1]
-
2-Bromoaniline: The strong -I effect of the ortho-bromine significantly reduces the electron density on the adjacent amino group. This makes 2-bromoaniline a weaker base than 3-bromoaniline.
-
3-Bromoaniline: The -I effect of the meta-bromine is less pronounced on the amino group compared to the ortho isomer. Consequently, 3-bromoaniline is a stronger base than 2-bromoaniline.
Steric Hindrance
Steric hindrance, the spatial arrangement of atoms that impedes a chemical reaction, plays a critical role, particularly for the ortho-substituted isomer.[3]
-
2-Bromoaniline: The bulky bromine atom in the ortho position creates significant steric hindrance around the amino group. This can impede the approach of the nitrosating agent during diazotization and the approach of the diazonium salt to the coupling component in the subsequent step.[4]
-
3-Bromoaniline: The bromine atom in the meta position does not sterically hinder the amino group, allowing for more facile reactions.
The Two-Step Synthesis: A Head-to-Head Comparison
The synthesis of azo dyes is a sequential process, and the efficiency of each step is influenced by the isomeric nature of the bromoaniline used.
Step 1: Diazotization
Diazotization is the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, typically generated in-situ from sodium nitrite and a strong acid at low temperatures (0-5 °C).[5]
-
2-Bromoaniline: The reduced basicity of the amino group and the steric hindrance from the ortho-bromine atom can slow down the rate of diazotization. The reaction may require more stringent conditions or longer reaction times to achieve complete conversion. The stability of the resulting 2-bromobenzenediazonium salt may also be a concern, although diazonium salts with electron-withdrawing groups can exhibit reasonable stability under cold conditions.[6][7]
-
3-Bromoaniline: Being a stronger base and free from steric hindrance, 3-bromoaniline undergoes diazotization more readily and likely with a higher yield under standard conditions. The resulting 3-bromobenzenediazonium salt is expected to be formed more efficiently.
Step 2: Azo Coupling
The diazonium salt, a weak electrophile, then reacts with an electron-rich coupling component (e.g., a phenol or an aromatic amine) in an electrophilic aromatic substitution reaction to form the azo dye.[8]
-
2-Bromobenzenediazonium Salt: The electron-withdrawing nature of the ortho-bromine increases the electrophilicity of the diazonium group, which should, in principle, favor the coupling reaction. However, the steric bulk of the bromine atom can hinder the approach of the diazonium salt to the coupling partner, potentially leading to lower reaction rates and yields, especially with sterically demanding coupling components.[4]
-
3-Bromobenzenediazonium Salt: The meta-bromine atom also enhances the electrophilicity of the diazonium group through its inductive effect, but to a lesser extent than an ortho-substituent. Crucially, the absence of steric hindrance allows for a more efficient coupling reaction, which is likely to result in higher yields and faster reaction times compared to the ortho-isomer.
Experimental Data and Protocols
General Protocol for Azo Dye Synthesis
Part A: Diazotization [5]
-
In a beaker, dissolve 1.0 equivalent of the respective bromoaniline (2-bromoaniline or 3-bromoaniline) in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents).
-
Add the sodium nitrite solution dropwise to the bromoaniline solution while maintaining the temperature below 5 °C and stirring vigorously.
-
Continue stirring the reaction mixture for an additional 15-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Part B: Azo Coupling [5]
-
In a separate beaker, dissolve 1.0 equivalent of the coupling component (e.g., N,N-dimethylaniline or phenol) in a suitable solvent. For phenols, an alkaline solution is typically used.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring.
-
Maintain the appropriate pH for the coupling reaction (typically slightly acidic for coupling with anilines and alkaline for coupling with phenols) by the controlled addition of a buffer or base.
-
The formation of a colored precipitate indicates the formation of the azo dye. Continue stirring for 1-2 hours to ensure the completion of the reaction.
Part C: Isolation and Purification [9]
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the crude product with cold water to remove any unreacted salts.
-
Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol or an ethanol-water mixture).
-
Dry the purified dye in a vacuum oven.
Expected Quantitative Data Comparison
The following table summarizes the predicted differences in key performance indicators for the synthesis of an azo dye using 2-bromoaniline versus 3-bromoaniline, based on the theoretical considerations discussed.
| Parameter | 2-Bromoaniline | 3-Bromoaniline | Rationale |
| Diazotization Rate | Slower | Faster | Reduced basicity and steric hindrance of the ortho-amino group. |
| Diazotization Yield | Potentially Lower | Potentially Higher | Incomplete reaction due to slower kinetics and potential side reactions. |
| Coupling Rate | Slower | Faster | Steric hindrance from the ortho-bromine impeding the approach to the coupling component. |
| Overall Yield | Lower | Higher | Cumulative effect of potentially lower yields in both the diazotization and coupling steps. |
| Reaction Conditions | May require more forcing conditions | Standard conditions are likely sufficient | To overcome the lower reactivity of the ortho-isomer. |
Conclusion and Practical Implications
In the synthesis of azo dyes, the choice between 2-bromoaniline and 3-bromoaniline as the diazo component has significant implications for the overall efficiency of the process. While both isomers can be successfully employed, 3-bromoaniline is predicted to be the more efficient precursor.
For researchers and professionals in drug development and materials science, this understanding is crucial for optimizing synthetic routes, maximizing yields, and minimizing reaction times and costs. When the specific electronic properties imparted by an ortho-bromine are not a critical design element of the target dye, 3-bromoaniline represents a more practical and efficient choice for the synthesis of bromo-substituted azo compounds.
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The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment. In Education. Retrieved from [Link]
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Synthesis of an azo dye. (2021, May 12). YouTube. Retrieved from [Link]
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One Part of Chemistry. (2013, January 23). Synthesis of azo dyes. Retrieved from [Link]
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Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]
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Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). Retrieved from [Link]
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The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.). Retrieved from [Link]
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Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. (n.d.). ChemRxiv. Retrieved from [Link]
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NATURE AND COMPOSITION OF ORTHO-EFFECT. (n.d.). Retrieved from [Link]
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Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online. Retrieved from [Link]
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Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery. Retrieved from [Link]
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]
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Chemistry Stack Exchange. (2018, November 25). Effect of nitro group basicity order of o,m and p nitroanilines? Retrieved from [Link]
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ResearchGate. (2022, September 28). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines. Retrieved from [Link]
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Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. (2017, May 22). YouTube. Retrieved from [Link]
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Abdullah, S. S., Musa, H., Habibu, S., Birniwa, A. H., & Mohammad, R. E. A. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Turkish Journal of Chemistry, 46(5), 1547-1562. [Link]
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Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445–454. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromoaniline. PubChem. Retrieved from [Link]
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A Senior Application Scientist's Comparative Guide to Bromoaniline Isomers in Cross-Coupling Reactions
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Bromoaniline Isomers in Synthesis
Bromoaniline isomers—ortho (2-bromoaniline), meta (3-bromoaniline), and para (4-bromoaniline)—are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the presence of two key functional groups: a nucleophilic amino group and a bromine-substituted aromatic ring amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of modern synthetic chemistry, enable the construction of complex molecular architectures through the formation of carbon-carbon and carbon-nitrogen bonds.
However, the positional isomerism of the bromo and amino groups profoundly influences the reactivity of the C-Br bond. This guide provides an in-depth comparative analysis of the performance of ortho-, meta-, and para-bromoaniline in four of the most pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings. By examining the interplay of electronic and steric effects, supported by experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.
The Decisive Factors: Electronic and Steric Effects
The reactivity of bromoaniline isomers in palladium-catalyzed cross-coupling reactions is primarily governed by two factors:
-
Electronic Effects: The amino group (-NH₂) is an activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance (+R effect). This increased electron density at the ortho and para positions can influence the rate of oxidative addition, a key step in many cross-coupling catalytic cycles. Conversely, the inductive effect (-I) of the amino group and the bromine atom also play a role.
-
Steric Hindrance: The proximity of the amino group to the bromine atom in ortho-bromoaniline introduces significant steric bulk around the reaction center. This can hinder the approach of the bulky palladium catalyst, thereby impeding the oxidative addition step and slowing down the reaction rate.
The following sections will dissect how these competing effects manifest in the context of specific, widely-used cross-coupling reactions.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. A comparative study of the bromoaniline isomers in a micellar Suzuki-Miyaura cross-coupling reaction with 2-thienylboronic acid provides a clear illustration of their relative reactivities.[1]
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Time (min) | Yield (%) |
| p-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Triethylamine | 2 wt% Kolliphor EL in water | 15 | 91 |
| o-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Triethylamine | 2 wt% Kolliphor EL in water | 15 | 86 |
| m-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Triethylamine | 2 wt% Kolliphor EL in water | 15 | 64 |
| m-Bromoaniline | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Triethylamine | 2 wt% Kolliphor EL in water | 60 | 96 |
Analysis of Reactivity:
-
p-Bromoaniline: Consistently exhibits the highest reactivity, affording a high yield in a short reaction time. The para-positioning of the amino group allows for maximal electron donation to the aromatic ring, facilitating the oxidative addition of the C-Br bond to the palladium catalyst, without any steric impediment.
-
o-Bromoaniline: Despite the potential for steric hindrance from the adjacent amino group, o-bromoaniline performs remarkably well, giving a high yield quickly.[1] This suggests that for this particular catalytic system, the electronic activation by the amino group is a dominant factor. However, in other systems, especially with bulkier ligands or boronic acids, the steric hindrance can become a significant issue, necessitating more robust catalytic systems or longer reaction times.[2][3]
-
m-Bromoaniline: Shows the lowest initial reactivity.[1] In the meta isomer, the electron-donating resonance effect of the amino group does not activate the C-Br bond position. Consequently, the oxidative addition step is slower. However, with an extended reaction time, a high yield can be achieved, indicating that the reaction is feasible but kinetically slower.
Caption: Relative reactivity of bromoaniline isomers in Suzuki coupling.
Experimental Protocol: Micellar Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a reported procedure for the coupling of bromoanilines with 2-thienylboronic acid.[1]
Materials:
-
Bromoaniline isomer (1.0 eq)
-
2-Thienylboronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (2.0 eq)
-
2 wt% Kolliphor EL solution in water
Procedure:
-
To a reaction vessel, add the bromoaniline isomer, 2-thienylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.
-
Add the 2 wt% Kolliphor EL solution in water.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Reactivity in Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene. The electronic nature of the aryl halide is a critical factor influencing the reaction's efficiency. Electron-poor aryl halides are generally more reactive in the Heck reaction.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference (for similar substrates) |
| p-Bromoaniline | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine | Acetonitrile | 100 | ~80 | [4] |
| m-Bromoaniline | Styrene | Pd(OAc)₂ / NHC ligand | K₂CO₃ | DMF/H₂O | 80 | High | [5] |
| o-Bromoaniline | Styrene | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | Moderate to Good | [6] |
Analysis of Reactivity:
-
p-Bromoaniline: The electron-donating amino group at the para position increases the electron density of the aromatic ring, which can slow down the oxidative addition step in the Heck reaction. However, it is still a viable substrate and can provide good yields.
-
m-Bromoaniline: With the amino group at the meta position, its electron-donating resonance effect does not extend to the C-Br bond. This makes m-bromoaniline electronically more similar to bromobenzene and generally more reactive in Heck couplings than the para isomer.
-
o-Bromoaniline: The significant steric hindrance from the adjacent amino group is expected to make o-bromoaniline the least reactive of the three isomers in the Heck reaction. The bulky palladium catalyst will have difficulty accessing the C-Br bond for oxidative addition.
Caption: Inferred relative reactivity of bromoaniline isomers in Heck coupling.
Experimental Protocol: Heck Reaction of 4-Bromoaniline with Styrene
This is a representative protocol that can be adapted for the other isomers, though optimization of catalyst, ligand, and temperature may be necessary.[4]
Materials:
-
4-Bromoaniline (1.0 mmol)
-
Styrene (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Triethylamine (1.5 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
In a sealed tube, combine 4-bromoaniline, styrene, Pd(OAc)₂, P(o-tol)₃, and triethylamine in acetonitrile.
-
Heat the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the stilbene derivative.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly sensitive to the steric and electronic properties of the aryl halide.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference (for similar substrates) |
| p-Bromoaniline | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | [7] |
| m-Bromoaniline | Aniline | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | High | [8] |
| o-Bromoaniline | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | Moderate | [9] |
Analysis of Reactivity:
-
p- and m-Bromoaniline: Both isomers are generally excellent substrates for the Buchwald-Hartwig amination, providing high yields. The choice of ligand and base is crucial for achieving optimal results. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.
-
o-Bromoaniline: The steric hindrance posed by the ortho-amino group makes this isomer the most challenging substrate for Buchwald-Hartwig amination. The coupling often requires more specialized and bulky ligands (e.g., Josiphos-type ligands) and potentially higher temperatures to overcome the steric barrier and achieve reasonable yields.
Caption: Relative reactivity of bromoaniline isomers in Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoaniline with Aniline
This protocol is a general guideline and may require optimization for other isomers and amine coupling partners.
Materials:
-
4-Bromoaniline (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 4-bromoaniline and aniline.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reactivity of the aryl halide generally follows the trend I > Br > Cl.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference (for similar substrates) |
| p-Bromoaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | High | [10] |
| m-Bromoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | 50 | High | [2] |
| o-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | Acetonitrile | Room Temp. | High | [11] |
Analysis of Reactivity:
-
p- and m-Bromoaniline: Both isomers are generally good substrates for the Sonogashira coupling, affording high yields of the corresponding arylalkynes under standard conditions.
-
o-Bromoaniline: While steric hindrance can be a concern, modern, highly active catalyst systems, particularly those employing bulky phosphine ligands, can effectively couple o-bromoaniline even at room temperature.[11] The choice of a potent catalyst is key to overcoming the steric impediment.
Caption: Relative reactivity of bromoaniline isomers in Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling of 2-Bromoaniline with Phenylacetylene
This protocol highlights a modern, efficient method for coupling sterically hindered substrates.[11]
Materials:
-
2-Bromoaniline (0.5 mmol)
-
Phenylacetylene (0.63 mmol)
-
[DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (5.0 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)
-
Acetonitrile (2.0 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 2-bromoaniline, the palladium precatalyst, and a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add anhydrous acetonitrile via syringe.
-
Add 2,2,6,6-tetramethylpiperidine (TMP) via syringe.
-
Finally, add phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Conclusion: A Strategic Approach to Utilizing Bromoaniline Isomers
The choice of bromoaniline isomer has a profound and predictable impact on the outcome of palladium-catalyzed cross-coupling reactions.
-
p-Bromoaniline is generally the most reactive isomer in electronically driven reactions like the Suzuki-Miyaura coupling, benefiting from the activating effect of the para-amino group and the absence of steric hindrance.
-
m-Bromoaniline often exhibits reactivity comparable to unsubstituted bromobenzene, making it a reliable substrate in reactions where electronic activation from the amino group is not a dominant factor, such as the Heck reaction.
-
o-Bromoaniline consistently presents the greatest challenge due to steric hindrance. However, with the advent of highly active and sterically demanding ligands, successful couplings of this isomer are increasingly achievable, often requiring careful optimization of the catalyst system.
By understanding the interplay of electronic and steric effects, and by selecting the appropriate catalytic system, researchers can effectively leverage the unique properties of each bromoaniline isomer to achieve their synthetic goals. This guide serves as a foundational resource for navigating these choices and designing efficient and successful cross-coupling strategies.
References
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. Available at: [Link]
- Application Notes and Protocols for the Heck Reaction of 3-Bromotoluene and Styrene. Benchchem.
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Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC. Available at: [Link]
- Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Royal Society of Chemistry.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Optimizing Catalyst and Ligand for Cross-Coupling with 7-Bromo-2-methyl-1H-indene. Benchchem.
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
- Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions.
- Intro to Organometallics: The Heck Reaction. Odinity.
- D
- Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-o-xylene with Terminal Alkynes. Benchchem.
- PDF 1014.
- Benchmarking the Performance of 4-Bromo-2,3-difluoroaniline in Named Reactions: A Compar
- Nickel nanoparticles supported reduced graphene oxide sheets: A phosphine free, magnetically recoverable and cost effective catalyst for Sonogashira cross-coupling reaction. The Royal Society of Chemistry.
- Time profile of Sonogashira coupling of p‐bromoanisole (1 mmol);with...
- Heck reaction of styrene (2) with bromoarenes(1) (Köhler et al ., 2002).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoroaniline. Benchchem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Heck reaction of bromides with styrene | Download Table.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.
- Heck Reaction—St
- Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. MDPI.
- The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- Factorizing Yields in Buchwald-Hartwig Amination | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Yield of the coupling product in the Heck reaction of styrene and bromobenzene.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- (PDF) Factorizing Yields in Buchwald-Hartwig Amination.
- The Buchwald-Hartwig Amin
- Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-1-ethenyl-4-fluorobenzene with Terminal Alkynes. Benchchem.
- Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for 2-Bromoaniline Hydrochloride
For researchers, medicinal chemists, and process development professionals, the selection of a synthetic route is a critical decision point, balancing yield, purity, scalability, and economic viability. 2-Bromoaniline, and its more stable hydrochloride salt, is a pivotal building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides an in-depth, objective comparison of the most common synthetic pathways to 2-Bromoaniline Hydrochloride, grounded in mechanistic principles and supported by practical, field-proven insights.
Introduction: The Strategic Importance of 2-Bromoaniline
2-Bromoaniline is a versatile intermediate whose value lies in the distinct reactivity of its functional groups: the nucleophilic amino group and the bromine-substituted aromatic ring, which is amenable to a wide array of cross-coupling reactions.[2] The hydrochloride salt is often preferred for its improved stability, handling characteristics, and shelf-life. The challenge in its synthesis lies in achieving regioselective bromination, a non-trivial task given the powerful activating and directing effects of the aniline amino group. This guide will dissect and compare three primary synthetic strategies to navigate this challenge.
Comparative Analysis of Synthetic Routes
We will evaluate three distinct and validated synthetic strategies:
-
The Classic Sandmeyer Approach: A multi-step but reliable route starting from 2-nitroaniline.
-
Electrophilic Bromination via a Protecting Group Strategy: A method to control the inherent reactivity of aniline.
-
Modern Catalytic Amination: A cross-coupling approach leveraging contemporary catalytic systems.
Route 1: The Sandmeyer Reaction from 2-Nitroaniline
This is arguably the most traditional and widely employed method for the synthesis of 2-bromoaniline on both laboratory and industrial scales. The strategy involves introducing the bromo substituent via a diazonium salt intermediate, which is then displaced in a copper-catalyzed reaction.[1][3][4]
Principle and Mechanistic Rationale
The synthesis proceeds in three main stages. First, the amino group of 2-nitroaniline is converted into a diazonium salt using nitrous acid at low temperatures. This diazonium group is an excellent leaving group (as N₂ gas). In the second stage, a copper(I) bromide catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas.[3][4] The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form 2-bromonitrobenzene, regenerating the Cu(I) catalyst. Finally, the nitro group is reduced to the target amine.
Experimental Workflow: Sandmeyer Route
Caption: Workflow using a protecting group strategy starting from aniline.
Detailed Experimental Protocol (Route 2)
-
Synthesis of Acetanilide:
-
Dissolve aniline in glacial acetic acid. Add acetic anhydride and a catalytic amount of zinc dust.
-
Heat the mixture gently under reflux for 30 minutes.
-
Pour the hot reaction mixture into ice-cold water to precipitate the acetanilide.
-
Collect the product by vacuum filtration and wash with cold water. Recrystallize from ethanol/water if necessary.
-
-
Bromination of Acetanilide:
-
Dissolve the purified acetanilide in glacial acetic acid. Cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise with continuous stirring. [5] * After the addition, allow the mixture to stir at room temperature until the reaction is complete.
-
Pour the reaction mixture into a large volume of ice water. Add sodium bisulfite to quench any excess bromine.
-
Collect the precipitated solid (a mixture of bromoacetanilide isomers) by filtration.
-
-
Separation and Hydrolysis:
-
The separation of ortho and para isomers is the critical challenge of this route. It can be achieved by fractional crystallization or column chromatography.
-
Take the isolated 2-bromoacetanilide and add it to an aqueous solution of hydrochloric acid or sodium hydroxide. [6] * Heat the mixture to reflux for 2-4 hours to achieve complete hydrolysis. [6] * If using acid hydrolysis, cool the solution and neutralize with a base to precipitate 2-bromoaniline. If using base hydrolysis, the product can be extracted directly.
-
-
Hydrochloride Salt Formation:
-
Follow the same procedure as described in Route 1.
-
Route 3: Catalytic Amination of 1,2-Dibromobenzene
This route represents a more modern approach, utilizing transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. [7]This method forms the C-N bond directly by coupling an aryl halide with an amine source.
Principle and Mechanistic Rationale
The Buchwald-Hartwig amination typically employs a palladium catalyst with a specialized phosphine ligand. The catalytic cycle involves the oxidative addition of the aryl halide (1,2-dibromobenzene) to the Pd(0) catalyst, followed by coordination of the amine source and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. For the synthesis of a primary aniline, an ammonia equivalent like lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) is often used. [7]The reaction can be tuned to be highly selective for mono-amination.
Experimental Workflow: Catalytic Amination
Caption: Workflow for catalytic amination of 1,2-dibromobenzene.
Detailed Experimental Protocol (Route 3)
-
Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., P(t-Bu)₃ or a biarylphosphine), and a strong base (e.g., NaOt-Bu).
-
Add the solvent (e.g., anhydrous toluene or dioxane), followed by 1,2-dibromobenzene and the ammonia equivalent (e.g., LiN(SiMe₃)₂).
-
Heat the reaction mixture at the specified temperature (e.g., 80-110 °C) and monitor by GC-MS or TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture and quench with aqueous acid.
-
Extract the product with an organic solvent.
-
The crude product is then purified, typically by column chromatography, to yield pure 2-bromoaniline.
-
-
Hydrochloride Salt Formation:
-
Follow the same procedure as described in Route 1.
-
Quantitative Data and Route Comparison
| Metric | Route 1: Sandmeyer | Route 2: Electrophilic Bromination | Route 3: Catalytic Amination |
| Starting Material | 2-Nitroaniline | Aniline | 1,2-Dibromobenzene |
| Key Reagents | NaNO₂, CuBr, Fe/HCl | Acetic Anhydride, Br₂ | Pd catalyst, Ligand, Base |
| Number of Steps | 3-4 (to HCl salt) | 4 (to HCl salt) | 2 (to HCl salt) |
| Typical Overall Yield | Moderate (Reported ~64% for reduction step)[1] | Low to Moderate (Limited by ortho/para separation) | Good to High |
| Purity Challenges | Resinous by-products from diazotization. [1] | Isomer separation is critical. | Catalyst removal may be necessary. |
| Scalability | Excellent; widely used in industry. | Moderate; separation becomes difficult on a large scale. | Moderate to Good; catalyst cost can be a factor. |
| Cost-Effectiveness | High (cheap reagents). | Moderate (reagents are cheap, but yield loss from separation impacts cost). | Lower (high cost of palladium catalysts and ligands). [7] |
| Safety Concerns | Diazonium salts are potentially explosive. | Bromine is highly corrosive and toxic. | Pyrophoric bases (NaOt-Bu); inert atmosphere required. |
Characterization and Final Validation
The identity and purity of the final 2-Bromoaniline Hydrochloride product must be confirmed.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands of the ammonium salt and C-Br stretching frequencies. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. [9][10]* Mass Spectrometry (MS): Confirms the molecular weight of the parent compound. [11]
Safety and Handling
2-Bromoaniline and its hydrochloride salt are harmful if swallowed, inhaled, or in contact with skin. [12][13]All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14][15]Avoid creating dust. [15]Consult the Safety Data Sheet (SDS) for all reagents before use. [13][14][15]
Conclusion and Recommendations
The optimal synthetic route for 2-Bromoaniline Hydrochloride is highly dependent on the specific needs of the laboratory or production facility.
-
Route 1 (Sandmeyer Reaction) remains the workhorse for large-scale, cost-effective production. Its challenges are well-understood, and purification methods like steam distillation are effective. [1]It is the recommended route where cost and scale are the primary drivers.
-
Route 2 (Electrophilic Bromination) serves as a valuable academic exercise in demonstrating protecting group strategy. However, the poor regioselectivity and difficult isomer separation make it inefficient and less practical for producing pure 2-bromoaniline in significant quantities.
-
Route 3 (Catalytic Amination) offers the highest elegance and efficiency for specific applications, particularly in a drug discovery context where speed, yield, and functional group tolerance are paramount. While the catalyst cost can be prohibitive for bulk manufacturing, it is an excellent choice for synthesizing complex analogues or for small-scale production of high-purity material.
Ultimately, a thorough process hazard analysis and cost analysis should be performed before selecting a route for scale-up. This guide provides the foundational data and expert context to make that decision with confidence.
References
- Benchchem. An In-depth Technical Guide to the Electrophilic Bromination of Anilines for the Synthesis of 2,3-Dibromo Derivatives.
- Combi-Blocks, Inc. JG-3522 - Safety Data Sheet. (2023-01-02).
- Guidechem. How can 2-Bromoaniline be synthesized efficiently? - FAQ.
- PubChem. 2-Bromoaniline Hydrochloride.
- Wikipedia. Sandmeyer reaction.
- Liskon Biological. The synthesis of p-bromoaniline using aniline as the starting material. (2024-10-31).
- CDH Fine Chemical. 2-Bromo Aniline CAS No 615-36-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. SAFETY DATA SHEET - 2-Bromoaniline. (2009-09-22).
- Chemistry Stack Exchange. Synthesizing 2-bromoaniline from bromobenzene. (2020-12-10).
- ECHEMI. Synthesizing 2-bromoaniline from bromobenzene.
- L.S.College, Muzaffarpur. Sandmeyer reaction. (2022-01-21).
- Filo. How synthesis 2 bromo aniline. (2025-02-27).
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Bromoaniline. (2024-09-08).
- NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- ChemicalBook. 2-Bromoaniline Chemical Properties,Uses,Production. (2025-08-22).
- Royal Society of Chemistry. Preparation of p-Bromoaniline. (2016-12-16). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- YouTube. Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. (2022-12-22).
- Organic Chemistry Portal. Aniline synthesis by amination (arylation).
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- BLD Pharm. 2-Bromoaniline hydrochloride.
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- Fiveable. Synthesis of amines | Organic Chemistry II Class Notes.
- Maksons Fine Chem Pvt. Ltd. 2-Bromo Aniline.
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A Senior Application Scientist's Comparative Guide to the Quantification of 2-Bromoaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 2-Bromoaniline Hydrochloride is paramount for ensuring the quality, stability, and safety of pharmaceutical intermediates and final products. This guide provides an in-depth, objective comparison of the principal analytical methods for the quantification of 2-Bromoaniline Hydrochloride. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry, supported by detailed experimental protocols and comparative data to inform your selection of the most appropriate method for your laboratory's needs.
Introduction to 2-Bromoaniline Hydrochloride
2-Bromoaniline Hydrochloride (C₆H₇BrClN) is a salt of the aromatic amine 2-bromoaniline.[1] Its accurate quantification is critical in various stages of drug development, from raw material testing to final product quality control. The choice of analytical method is a crucial decision that impacts the reliability and efficiency of these processes. This guide will explore the underlying principles, practical implementation, and comparative performance of the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3] A reverse-phase HPLC method is typically employed for the analysis of polar compounds like 2-Bromoaniline Hydrochloride.
The Causality Behind Experimental Choices in HPLC
The selection of a C18 column is based on its hydrophobic stationary phase, which effectively retains the relatively polar 2-Bromoaniline molecule through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention and elution. The acidic modifier (e.g., phosphoric acid or formic acid) in the mobile phase serves to suppress the ionization of the amine group, leading to better peak shape and retention time stability. UV detection is chosen due to the chromophoric nature of the benzene ring in the analyte.
Detailed Experimental Protocol for HPLC Analysis
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents and Materials:
-
2-Bromoaniline Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
Sample Preparation:
-
Accurately weigh and dissolve the 2-Bromoaniline Hydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Method Validation (Representative Data for Halogenated Anilines):
-
Linearity: A typical linear range for related compounds is 1-100 µg/mL with a correlation coefficient (R²) > 0.999.[4]
-
Limit of Detection (LOD): Approximately 0.01%
-
Limit of Quantification (LOQ): Approximately 0.03%
-
Precision (RSD): < 2.0%[2]
-
Accuracy (Recovery): Typically in the range of 98-102%
HPLC Workflow Diagram```dot
Caption: Experimental workflow for GC analysis of 2-Bromoaniline Hydrochloride.
UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of 2-Bromoaniline Hydrochloride, leveraging the UV absorbance of the aromatic ring. [5]However, its major limitation is the lack of specificity, as any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement.
The Principle of Spectrophotometric Quantification
This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The first step is to determine the wavelength of maximum absorbance (λmax) for 2-Bromoaniline Hydrochloride in a suitable solvent. A calibration curve of absorbance versus concentration is then constructed using standards of known concentration. The concentration of the sample is determined by measuring its absorbance and interpolating from the calibration curve.
Detailed Experimental Protocol for UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents and Materials:
-
2-Bromoaniline Hydrochloride reference standard
-
A suitable solvent in which the compound is soluble and that is transparent in the UV region (e.g., ethanol or a buffered aqueous solution)
Analytical Procedure:
-
Determine λmax: Prepare a standard solution of 2-Bromoaniline Hydrochloride and scan it across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample at λmax and determine its concentration from the calibration curve.
Method Validation (Representative Data for Bromoanilines):
-
Linearity: A linear relationship between absorbance and concentration is typically observed over a defined range, with R² > 0.99.
-
LOD and LOQ: These will be significantly higher than for chromatographic methods and are highly dependent on the molar absorptivity of the compound at λmax.
-
Precision and Accuracy: These parameters are generally lower than for chromatographic methods due to the lower specificity.
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometric quantification of 2-Bromoaniline Hydrochloride.
Titrimetry: Classical and Reliable Quantification
Titrimetric methods are classical analytical techniques that rely on a chemical reaction between the analyte and a reagent of known concentration (the titrant). For 2-Bromoaniline Hydrochloride, both aqueous and non-aqueous acid-base titrations can be employed.
The Chemistry Behind Titrimetric Analysis
As a salt of a weak base (2-bromoaniline) and a strong acid (HCl), 2-Bromoaniline Hydrochloride can be titrated with a strong base in an aqueous medium. The endpoint, where the moles of base are stoichiometrically equivalent to the moles of the hydrochloride, can be detected using a pH indicator or potentiometrically.
Alternatively, a non-aqueous titration can be performed. In a non-aqueous solvent like glacial acetic acid, the basicity of the aniline is enhanced, allowing for a sharper endpoint when titrated with a strong acid like perchloric acid. [6][7]
Detailed Experimental Protocol for Potentiometric Titration
Instrumentation:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
Reagents and Materials:
-
2-Bromoaniline Hydrochloride sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M) for aqueous titration
-
Glacial acetic acid and standardized perchloric acid (HClO₄) for non-aqueous titration
-
Suitable solvent for dissolving the sample
Titration Procedure (Aqueous):
-
Accurately weigh the 2-Bromoaniline Hydrochloride sample and dissolve it in water.
-
Immerse the pH electrode in the solution and start stirring.
-
Titrate with the standardized NaOH solution, recording the pH after each addition of titrant.
-
The endpoint is the point of maximum inflection on the titration curve (pH vs. volume of NaOH).
Method Validation:
-
Precision and Accuracy: Titrimetric methods are known for their high precision and accuracy when performed correctly. RSD values are typically low.
Titrimetry Workflow Diagram
Caption: General workflow for the titrimetric analysis of 2-Bromoaniline Hydrochloride.
Comparative Summary of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Measurement of UV light absorbance | Stoichiometric chemical reaction |
| Specificity | High | High (especially with MS detector) | Low | Moderate to High |
| Sensitivity | High | Very High (especially with MS detector) | Low to Moderate | Moderate |
| Sample Throughput | Moderate | High | High | Low |
| Instrumentation Cost | High | High | Low | Low |
| Sample Preparation | Simple | More complex (requires conversion to free base) | Very Simple | Simple |
| Key Advantage | Versatility and high resolution | High sensitivity and separation efficiency | Simplicity and speed | High precision and accuracy |
| Key Disadvantage | Higher cost and complexity | Requires analyte to be volatile and thermally stable | Low specificity | Lower sensitivity and throughput |
Senior Application Scientist's Recommendation
The choice of the optimal analytical method for the quantification of 2-Bromoaniline Hydrochloride is contingent upon the specific requirements of the analysis.
-
For routine quality control and purity assessment in a pharmaceutical setting, HPLC is the method of choice. Its high specificity, precision, and ability to separate the analyte from potential impurities make it the most reliable and robust technique.
-
When very high sensitivity is required, for instance, in trace analysis or impurity profiling, GC-MS is a superior option. The mass spectrometric detection provides unparalleled sensitivity and structural information for impurity identification.
-
For rapid, in-process checks or as a preliminary screening tool where high accuracy is not the primary concern, UV-Vis Spectrophotometry offers a quick and cost-effective solution.
-
Titrimetry is a valuable technique for the primary assay of the bulk drug substance where high precision and accuracy are paramount and when a simpler, more classical method is preferred. Non-aqueous titration is particularly advantageous for enhancing the sharpness of the endpoint.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers and drug development professionals to make an informed decision that best suits their analytical needs.
References
- DGUV Information 213-500 “General Part” (DGUV 2015).
- Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates - ResearchG
- A Comparative Purity Analysis of 4-Bromo-3-(trifluoromethyl)aniline: HPLC vs. GC-MS - Benchchem.
- Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundw
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
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- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separ
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A Comparative Guide to Catalytic Systems for 2-Bromoaniline Functionalization: A Senior Application Scientist's Perspective
Introduction: The Strategic Importance of 2-Bromoaniline in Synthesis
2-Bromoaniline serves as a critical building block in the synthesis of a diverse array of high-value molecules, including pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the presence of two key functional groups: a nucleophilic amino group and a carbon-bromine bond amenable to a variety of cross-coupling reactions. The selective functionalization of the C-Br bond, while preserving the integrity of the amine, is a common challenge in medicinal and process chemistry. This guide provides a comprehensive comparison of the performance of palladium, copper, and nickel-based catalytic systems for the functionalization of 2-bromoaniline, offering researchers, scientists, and drug development professionals a detailed roadmap for catalyst selection and reaction optimization. We will delve into the mechanistic nuances of each system, present comparative performance data, and provide detailed experimental protocols to ensure reproducible and scalable results.
The Triumvirate of Catalysis: Palladium, Copper, and Nickel
The transformation of 2-bromoaniline into more complex scaffolds is predominantly achieved through transition metal-catalyzed cross-coupling reactions. While palladium has historically dominated this field, the cost-effectiveness and unique reactivity of copper and nickel have led to their emergence as powerful alternatives. This guide will focus on the most synthetically valuable transformations for 2-bromoaniline: C-N bond formation (Buchwald-Hartwig and Ullmann-type reactions) and C-C bond formation (Suzuki-Miyaura reaction).
Palladium Catalysis: The Gold Standard with a Golden Price Tag
Palladium-catalyzed cross-coupling reactions are renowned for their broad substrate scope, high efficiency, and functional group tolerance.[1][2] For 2-bromoaniline, the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are the most pertinent transformations.
Mechanism of Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination):
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium(0)/palladium(II) redox couple.[3][4] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Performance of Palladium Catalysts in 2-Bromoaniline Reactions:
| Reaction Type | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-12 | 90-98 | [5] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / BrettPhos | NaOtBu | Dioxane | 80-100 | 4-12 | 88-97 | [5] |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 80-95 | [6] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoaniline with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a 0.2 M concentration of the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Copper Catalysis: The Resurgence of a Classic
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are experiencing a renaissance due to the development of new ligand systems that allow for milder reaction conditions.[7][8] Copper offers a significant cost advantage over palladium and is generally less toxic, making it an attractive option for industrial applications.[9]
Mechanism of Copper-Catalyzed C-N Cross-Coupling (Ullmann Condensation):
The mechanism of the Ullmann reaction has been a subject of debate, with evidence supporting both Cu(I)/Cu(III) and radical pathways.[10][11] The generally accepted pathway involves the formation of a copper(I)-amide intermediate, followed by oxidative addition of the aryl halide and subsequent reductive elimination.[12]
Caption: A plausible catalytic cycle for the Ullmann C-N coupling.
Performance of Copper Catalysts in 2-Bromoaniline Reactions:
| Reaction Type | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ullmann C-N Coupling | CuI / L-proline | K₂CO₃ | DMSO | 90-110 | 12-24 | 75-90 | [13] |
| Ullmann C-N Coupling | CuI / Phenanthroline | K₃PO₄ | Toluene | 110 | 24 | 80-92 | [11] |
Experimental Protocol: Ullmann C-N Coupling of 2-Bromoaniline with Aniline
-
Reaction Setup: To a sealable reaction tube, add copper(I) iodide (5 mol%), L-proline (10 mol%), and potassium carbonate (2.0 equiv.).
-
Reagent Addition: Add 2-bromoaniline (1.0 equiv.) and aniline (1.2 equiv.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.5 M concentration of 2-bromoaniline.
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Nickel Catalysis: The Economical and Potent Contender
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[8][14] Nickel catalysts can often promote reactions of less reactive aryl chlorides and exhibit unique reactivity profiles, sometimes proceeding through different mechanistic pathways involving Ni(I) and Ni(III) species.[15][16][17]
Mechanism of Nickel-Catalyzed C-N Cross-Coupling:
Nickel-catalyzed aminations can proceed through various catalytic cycles, including Ni(0)/Ni(II) and radical-mediated Ni(I)/Ni(III) pathways.[18][19] The operative mechanism is often dependent on the specific ligand, substrate, and reaction conditions.
Caption: Plausible catalytic cycles for Nickel-catalyzed amination.
Performance of Nickel Catalysts in 2-Bromoaniline Reactions:
| Reaction Type | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| C-N Coupling | Ni(acac)₂ / B₂N₄ | None | DMF | 80 | 24 | 85-94 | [20] |
| C-N Coupling | NiBr₂·3H₂O / (amine as ligand) | Amine | (various) | RT (light) | 12-24 | 70-90 | [21] |
| C-N Coupling | (DPPF)Ni(o-tolyl)Cl | LiOtBu | CPME | 100-110 | 1-16 | 80-95 | [22] |
Experimental Protocol: Nickel-Catalyzed Amination of 2-Bromoaniline
-
Reaction Setup: In a glovebox, to an oven-dried 4 mL vial, add a magnetic stir bar, 2-bromoaniline (1.0 equiv.), nickel(II) acetylacetonate (Ni(acac)₂) (10 mol%), and bis(dimethylamino)diboron (B₂(NMe₂)₄) (1.0 equiv.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a 0.4 M concentration of 2-bromoaniline.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 80 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and dilute with ethyl acetate.
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Analysis and Practical Considerations
| Feature | Palladium Catalysis | Copper Catalysis | Nickel Catalysis |
| Cost | High | Low | Low |
| Generality & Scope | Excellent, well-established for a wide range of substrates | Good, rapidly expanding with new ligands | Good, particularly for aryl chlorides and radical pathways |
| Reaction Conditions | Generally mild to moderate temperatures | Historically harsh, now milder with modern ligands | Mild to moderate, can be driven by light or electrochemistry |
| Air/Moisture Sensitivity | Precatalysts are often air-stable, but active Pd(0) is sensitive | Generally more robust than Pd(0) | Ni(0) is highly air-sensitive, but air-stable precatalysts are available |
| Toxicity | Moderate, stringent regulations for pharmaceutical applications | Low | Moderate |
| Ligand Development | Extensive library of commercially available, highly effective ligands | Growing area of research, with many effective and simple ligands | Active area of research, with a focus on enabling unique reactivity |
Choosing the Right Catalyst: A Decision Matrix
-
For broad applicability and reliable, high-yielding results with a wide range of coupling partners, especially in early-stage discovery: Palladium catalysis remains the go-to choice, provided cost is not the primary constraint.
-
For large-scale synthesis where cost and catalyst toxicity are major concerns: Copper catalysis offers a compelling and increasingly viable alternative. The development of more active ligand systems is making copper-catalyzed reactions more practical and efficient.
-
For challenging substrates, such as aryl chlorides, or when exploring novel reactivity pathways: Nickel catalysis provides a powerful and economical option. Its ability to engage in single-electron transfer processes opens up new avenues for cross-coupling reactions.
Conclusion
The functionalization of 2-bromoaniline is a well-trodden path in organic synthesis, yet the choice of catalyst remains a critical decision that can significantly impact the efficiency, cost, and scalability of a synthetic route. While palladium catalysts offer a high degree of reliability and a broad substrate scope, the economic and environmental advantages of copper and nickel are undeniable. As ligand design continues to evolve, the performance gap between these metals is narrowing, providing chemists with a versatile toolkit to tackle the synthesis of complex molecules derived from 2-bromoaniline. This guide serves as a starting point for informed catalyst selection, and it is imperative that researchers perform their own optimization studies to identify the ideal conditions for their specific applications.
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Bromoaniline in Synthesis
For researchers and professionals in drug development, the selection of foundational chemical building blocks is a decision that dictates synthetic efficiency, scalability, and ultimately, project success. 2-Bromoaniline, and its hydrochloride salt, is a widely utilized intermediate, prized for its utility in constructing complex molecular architectures, particularly in cross-coupling reactions and the synthesis of nitrogen-containing heterocycles.[1][2] However, reliance on a single reagent can introduce limitations related to cost, reactivity, or the need for specific reaction conditions.
This guide provides an in-depth, objective comparison of viable alternatives to 2-bromoaniline. Moving beyond a simple list of substitutes, we will explore the mechanistic nuances and practical considerations that govern reagent selection. The insights herein are grounded in established chemical principles and supported by experimental data to empower chemists to make informed, strategic decisions in their synthetic designs.
The Synthetic Role of 2-Bromoaniline: A Reactivity Benchmark
2-Bromoaniline's utility is primarily rooted in the reactivity of its carbon-bromine (C-Br) bond, especially in palladium-catalyzed cross-coupling reactions.[3] In the generally accepted mechanism for reactions like the Suzuki-Miyaura coupling, the rate-determining step is often the oxidative addition of the aryl halide to a Pd(0) catalyst.[4] The C-Br bond offers a favorable balance of reactivity and stability, making it more reactive than a C-Cl bond but typically more stable and less costly than a C-I bond.[3] This "goldilocks" status has established it as a workhorse reagent in medicinal chemistry.
Furthermore, 2-bromoaniline is a key precursor for vital heterocyclic scaffolds such as benzothiazoles, phenothiazines, and indoles, which are prevalent in pharmaceuticals and material science.[1][5][6][7]
Halogenated Alternatives: A Spectrum of Reactivity and Cost
The most direct alternatives to 2-bromoaniline are its halogenated counterparts: 2-iodoaniline and 2-chloroaniline. The choice among these three reagents represents a fundamental trade-off between reactivity, cost, and the required catalytic system. The general order of reactivity for these aryl halides in cross-coupling reactions is I > Br > Cl.[3]
2-Iodoaniline: The High-Reactivity Option
2-Iodoaniline is the most reactive of the common haloanilines due to the lower bond dissociation energy of the C-I bond.[3] This enhanced reactivity often translates to significant practical advantages.
-
Advantages:
-
Milder Reaction Conditions: Couplings can often be achieved at lower temperatures and with shorter reaction times.
-
Broader Catalyst Compatibility: The facile oxidative addition allows for the use of less active, and sometimes less expensive, palladium catalysts.
-
Higher Yields in Challenging Systems: For sterically hindered or electronically deactivated coupling partners, the higher reactivity of the iodide can be essential for achieving acceptable yields. In some syntheses, such as that of 2-aminobenzothiazoles, 2-iodoaniline can react even without a catalyst, whereas 2-bromoaniline requires a copper catalyst.[5]
-
-
Disadvantages:
-
Higher Cost: 2-Iodoaniline is generally more expensive than its bromo- and chloro-analogs, which can be a limiting factor for large-scale synthesis.
-
Lower Stability: Aryl iodides can be more sensitive to light and decomposition over long-term storage.
-
2-Chloroaniline: The Economical Workhorse
2-Chloroaniline represents the most cost-effective option, making it highly attractive for industrial applications.[3][8] However, its utility is tempered by the high strength of the C-Cl bond, which presents a greater challenge for the critical oxidative addition step.
-
Advantages:
-
Low Cost and High Availability: It is significantly cheaper and more readily available than the bromo or iodo variants.[3]
-
Versatility in Pharmaceutical Synthesis: It serves as a crucial building block for numerous active pharmaceutical ingredients (APIs), including anticancer agents like Dasatinib and antipsychotics derived from 1-(2,3-Dichlorophenyl)piperazine.[9]
-
-
Disadvantages:
-
Harsher Reaction Conditions: Achieving efficient coupling often requires higher temperatures, longer reaction times, and more aggressive reaction conditions.
-
Specialized Catalysts Required: Highly active and often more complex (and expensive) catalyst systems, typically employing sterically bulky and electron-rich phosphine ligands, are necessary to facilitate the cleavage of the inert C-Cl bond.[3]
-
Data Presentation: Comparative Performance in Suzuki-Miyaura Coupling
To illustrate these differences, the following table summarizes the expected performance of 2-haloanilines in a representative Suzuki-Myaura coupling reaction with phenylboronic acid. The data is compiled based on established reactivity principles.[3]
| Reagent | Relative Reactivity | Typical Catalyst System | Typical Conditions | Expected Yield | Relative Cost |
| 2-Iodoaniline | High | Pd(PPh₃)₄ | 80 °C, 6-12 h | Excellent (>90%) | High |
| 2-Bromoaniline | Moderate | Pd(dppf)Cl₂ | 100 °C, 12-18 h | Good to Excellent (80-95%) | Moderate |
| 2-Chloroaniline | Low | Pd₂(dba)₃ / Buchwald Ligand | 110-120 °C, 18-24 h | Moderate to Good (65-85%) | Low |
Visualization: Haloaniline Reactivity in Catalytic Cycle
The diagram below illustrates the critical oxidative addition step in a palladium-catalyzed cross-coupling reaction, highlighting the relative ease of this step for different halogens.
Caption: Comparing synthetic routes to the benzothiazole core.
This strategic shift from a halogen-dependent pathway to a condensation-based one can offer numerous benefits, including improved atom economy, milder conditions, and avoidance of potentially expensive and toxic transition metal catalysts.
Experimental Protocols
The following protocols are generalized procedures based on common practices for Suzuki-Miyaura couplings and are intended as a starting point for optimization.
Protocol 4.1: Suzuki-Miyaura Coupling using 2-Bromoaniline
Reaction: Coupling of 2-Bromoaniline with Phenylboronic Acid
-
Setup: To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 5 mL), via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 4.2: Modified Protocol for 2-Chloroaniline
Causality: The inertness of the C-Cl bond necessitates a more active catalyst and potentially higher temperatures.
-
Catalyst System: Replace Pd(dppf)Cl₂ with a more active system, such as a combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and a specialized ligand like SPhos or XPhos (4 mol%).
-
Base: A stronger base, such as potassium phosphate (K₃PO₄), may be required.
-
Temperature: Increase the reaction temperature to 110-120 °C.
-
Time: Expect longer reaction times, potentially 18-24 hours.
Protocol 4.3: Modified Protocol for 2-Iodoaniline
Causality: The high reactivity of the C-I bond allows for milder conditions and a simpler catalyst.
-
Catalyst System: A less active catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), is often sufficient.
-
Temperature: The reaction may proceed efficiently at a lower temperature, such as 80 °C.
-
Time: Shorter reaction times of 6-12 hours are often adequate.
Summary and Recommendations
The selection of an alternative to 2-bromoaniline is a multi-faceted decision that balances reactivity, cost, and the specific demands of the synthetic target.
| Reagent/Strategy | Key Advantage | Key Disadvantage | Best Suited For... |
| 2-Bromoaniline | Balanced reactivity & cost | Requires specific catalysts | General purpose, established procedures |
| 2-Iodoaniline | High reactivity, mild conditions | High cost | Rapid synthesis, difficult couplings, small scale |
| 2-Chloroaniline | Low cost | Requires harsh conditions & active catalysts | Large-scale, industrial synthesis, cost-driven projects |
| Alternative Pathways | Atom economy, milder conditions | Requires different starting materials | Optimizing routes to specific heterocyclic targets |
Senior Scientist's Recommendation:
-
For exploratory chemistry and rapid proof-of-concept studies , where speed and yield are paramount, 2-iodoaniline is the superior choice despite its cost.
-
For established routes and moderate scale-up , 2-bromoaniline remains a reliable and effective standard.
-
For process development and large-scale manufacturing , the economic benefits of 2-chloroaniline are compelling, justifying the initial investment in optimizing a robust catalytic system.
-
When synthesizing specific heterocyclic cores like benzothiazoles, always consider alternative, convergent strategies using precursors like 2-aminothiophenol, as they often prove more efficient and sustainable.
By understanding the underlying principles of reactivity and considering the full landscape of synthetic strategy, researchers can move beyond simple substitution and make truly optimal choices for their chemical synthesis endeavors.
References
- Benchchem. A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
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Latyshev, G. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4933. Available from: [Link]
- Benchchem. Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
-
Lee, A. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Advances, 14(41), 30045-30048. Available from: [Link]
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Wang, C., et al. (2020). Highly Chemoselective Access to 2,2′-Diaminobiaryls via Ni-Catalyzed Protecting-Group-Free Coupling of 2-Haloanilines. ACS Catalysis, 10(22), 13385-13391. Available from: [Link]
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Szostak, M., et al. (2017). Ruthenium(0)-Catalyzed Cross-Coupling of Anilines with Organoboranes by Selective Carbon–Nitrogen Cleavage. Journal of the American Chemical Society, 139(48), 17228-17231. Available from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 56(16), 9533–9541. Available from: [Link]
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Wang, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(17), 3888. Available from: [Link]
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Kumar, B. V., et al. (2013). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica, 5(2), 241-248. Available from: [Link]
- Benchchem. Applications of 2-Chloroaniline in Organic Synthesis: Application Notes and Protocols.
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Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 184-220. Available from: [Link]
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Zhang, H., et al. (2015). Indole synthesis using 2‐iodoaniline and cuprous acetylides. ResearchGate. Available from: [Link]
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Autecho. (2025). Understanding 2-Bromoaniline: Properties, Applications, and Market Trends. Available from: [Link]
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Kurasov, D. V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. Available from: [Link]
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A Spectroscopic Comparison of 2-Bromoaniline and its Hydrochloride Salt: An Application Scientist's Guide
This guide provides an in-depth spectroscopic comparison of 2-bromoaniline and its corresponding hydrochloride salt, 2-bromoanilinium chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the causal relationships between chemical structure and spectroscopic output. We will explore how the simple protonation of an amino group fundamentally alters the molecule's interaction with electromagnetic radiation, as observed through Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The Fundamental Transformation: From Free Base to Hydrochloride Salt
The core chemical difference between 2-bromoaniline and its hydrochloride salt is the result of a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in 2-bromoaniline acts as a Lewis base, accepting a proton (H⁺) from hydrochloric acid (HCl). This converts the neutral, electron-donating amino group into a positively charged, electron-withdrawing anilinium group (-NH₃⁺). This transformation has profound effects on the molecule's electron distribution and bond vibrations, which are readily detected by various spectroscopic methods.
Caption: General experimental workflow for comparative spectroscopic analysis.
Experimental Protocols
-
Preparation of 2-Bromoaniline Hydrochloride Solution:
-
Rationale: To analyze the hydrochloride salt, it must first be formed in situ or from a solid sample. Using the free base as a starting material allows for direct comparison.
-
Protocol: Dissolve a small amount (~10-20 mg) of 2-bromoaniline in a suitable solvent (e.g., 1 mL of ethanol for UV-Vis, or 0.7 mL of DMSO-d₆ for NMR). Add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper). The formation of a precipitate may be observed if the salt's solubility is exceeded.
-
-
FTIR Spectroscopy:
-
Rationale: This technique is ideal for observing changes in the vibrational modes of the amino group upon protonation. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. [1] * Protocol (ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of solid 2-bromoaniline or its hydrochloride salt (if isolated) directly onto the crystal. For liquid 2-bromoaniline, a single drop is sufficient.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
-
NMR Spectroscopy:
-
Rationale: NMR provides detailed information about the electronic environment of each proton and carbon atom. The choice of solvent is critical; it must dissolve the analyte without reacting and should not have signals that obscure the regions of interest.
-
Protocol:
-
2-Bromoaniline: Dissolve ~10 mg in ~0.7 mL of deuterated chloroform (CDCl₃).
-
2-Bromoaniline HCl: Dissolve ~10 mg in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆), which is effective at dissolving salts.
-
Transfer the solutions to clean NMR tubes.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
-
-
UV-Vis Spectroscopy:
-
Rationale: This method probes the electronic transitions within the molecule. It is particularly sensitive to changes in conjugation between the amino group and the aromatic ring.
-
Protocol:
-
Prepare a stock solution of 2-bromoaniline in ethanol.
-
Neutral Spectrum: Dilute the stock solution with ethanol to an appropriate concentration (typically yielding an absorbance of ~1 a.u. at λₘₐₓ) and record the spectrum.
-
Acidic Spectrum: To a separate cuvette of the diluted solution, add a drop of concentrated HCl, mix well, and record the spectrum. This ensures the comparison is made at the same concentration.
-
-
Comparative Spectroscopic Analysis
Vibrational Spectroscopy (FTIR): Tracking the N-H Bond
Protonation of the -NH₂ group to -NH₃⁺ introduces significant and easily identifiable changes in the IR spectrum. The primary amine (-NH₂) exhibits characteristic symmetric and asymmetric N-H stretching vibrations, while the anilinium ion (-NH₃⁺) displays broader stretching bands at lower frequencies due to the increased mass and charge, often appearing in the 2500-3000 cm⁻¹ region.
| Functional Group | Vibration Mode | 2-Bromoaniline (Free Base) | 2-Bromoaniline HCl (Salt) | Rationale for Change |
| -NH₂ / -NH₃⁺ | N-H Stretch | ~3400-3500 cm⁻¹ (two sharp bands) | ~2500-3000 cm⁻¹ (broad band) | Conversion of amine to ammonium salt creates stronger H-bonding and different vibrational modes. |
| -NH₂ / -NH₃⁺ | N-H Bend | ~1620 cm⁻¹ (scissoring) | ~1500-1600 cm⁻¹ (asymmetric/symmetric bend) | Change in geometry and bonding upon protonation alters bending frequencies. |
| C-N | C-N Stretch | ~1250-1340 cm⁻¹ | Shifted | The C-N bond order is affected by the electronic state of the nitrogen atom. |
Note: Exact frequencies can vary based on sample state (solid/liquid) and intermolecular interactions. Data for aniline hydrochloride is used as a reference for the expected salt spectrum. [2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is highly sensitive to the electronic changes induced by protonation. The -NH₂ group is an activating, electron-donating group, which increases electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be shielded (appear at a higher field/lower ppm). In contrast, the -NH₃⁺ group is a strongly deactivating, electron-withdrawing group. It pulls electron density from the ring, deshielding the aromatic protons and carbons and shifting their signals downfield (to a lower field/higher ppm).
Table of ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 2-Bromoaniline (in CDCl₃) [5][6] | 2-Bromoaniline HCl (Expected, in DMSO-d₆) | Rationale for Change |
|---|---|---|---|
| -NH₂ / -NH₃⁺ | ~4.0 (broad singlet) | >7.0 (very broad) | Protonation and exchange with solvent/acid. |
| Aromatic H's | ~6.6 - 7.4 | ~7.0 - 8.0 (all shifted downfield) | The -NH₃⁺ group is strongly electron-withdrawing, deshielding all ring protons. |
Table of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 2-Bromoaniline (in CDCl₃) [6][7] | 2-Bromoaniline HCl (Expected) | Rationale for Change |
|---|---|---|---|
| C-N (C1) | ~144 | Shifted downfield | Direct attachment to the now electron-withdrawing -NH₃⁺ group. |
| C-Br (C2) | ~109 | Shifted downfield | Inductive deshielding from the adjacent -NH₃⁺ group. |
| Other Aromatic C's | ~115 - 133 | Shifted downfield | Overall deshielding of the ring due to the inductive effect of the -NH₃⁺ group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Visualizing Electronic Transitions
In 2-bromoaniline, the lone pair of electrons on the nitrogen atom is in conjugation with the π-system of the benzene ring. This extended conjugation lowers the energy gap for electronic transitions (specifically the n→π* transition), resulting in absorption at a longer wavelength. When the amine is protonated to form the anilinium salt, this lone pair is no longer available to participate in resonance. [8]The chromophore essentially reverts to a substituted benzene ring without the auxochromic effect of the amino group. This leads to a significant hypsochromic shift (blue shift) to a lower wavelength. [9][10]
| Compound | Solvent | λₘₐₓ (nm) | Transition Type | Rationale for Position |
|---|---|---|---|---|
| 2-Bromoaniline | Ethanol | ~290-300 nm | n→π* / π→π* | Extended conjugation between the N lone pair and the aromatic ring lowers the transition energy. |
| 2-Bromoaniline HCl | Acidified Ethanol | ~260-270 nm | π→π* | The N lone pair is protonated and cannot participate in resonance, increasing the transition energy. |
Summary and Conclusion
The protonation of 2-bromoaniline to its hydrochloride salt induces distinct and predictable changes across its spectroscopic profiles.
-
In FTIR , the sharp, dual N-H stretches of the primary amine are replaced by a broad ammonium stretch at lower wavenumbers.
-
In NMR , the conversion of the electron-donating -NH₂ group to the electron-withdrawing -NH₃⁺ group causes a significant downfield shift for all aromatic protons and carbons, providing clear evidence of the change in the substituent's electronic character.
-
In UV-Vis , the loss of conjugation between the nitrogen lone pair and the aromatic ring upon protonation results in a pronounced hypsochromic (blue) shift of the primary absorption band.
These spectroscopic techniques, when used in concert, provide a powerful and self-validating toolkit for distinguishing between the free base and its salt, confirming the success of chemical transformations, and gaining a deeper understanding of the structure-property relationships in aromatic amines.
References
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SpectraBase. 2-Bromoaniline. [Link]
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Filo. Protonation of aniline causes a dramatic shift of its UV spectrum to lower wavelengths. [Link]
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Royal Society of Chemistry. New Journal of Chemistry Supporting Information. [Link]
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Der Pharma Chemica. Experimental spectroscopic studies and Hartee-Fock ab initio calculations of 2-bromo-4, 6-dinitro aniline. [Link]
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Chemistry Stack Exchange. Synthesizing 2-bromoaniline from bromobenzene. [Link]
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Scribd. Multistep Synthesis of 2-Chloro-4-Bromoaniline. [Link]
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NIST. 2-Bromo-4-chloroaniline. [Link]
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Quora. Why does anilin absorb at 230 nm in neutral and 203 nm nm in an acidic medium?. [Link]
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SpectraBase. 2-Bromoaniline - Optional[13C NMR] - Chemical Shifts. [Link]
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SpectraBase. 2-Bromoaniline - Optional[FTIR] - Spectrum. [Link]
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SpectraBase. Anilinium anion - Optional[13C NMR] - Chemical Shifts. [Link]
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ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of.... [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
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The Journal of Chemical Physics. Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. [Link]
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ResearchGate. UV-vis spectra of (a) poly-o-bromoaniline (b) polyaniline (c).... [Link]
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A Senior Application Scientist’s Guide to the Purity Assessment of Commercial 2-Bromoaniline Hydrochloride: A Comparative Analysis
Introduction: The Imperative of Purity in Synthesis and Development
In the realms of pharmaceutical research, medicinal chemistry, and materials science, 2-Bromoaniline Hydrochloride serves as a pivotal building block for a multitude of complex target molecules.[1] As with any key intermediate, its purity is not a trivial specification but a critical parameter that dictates the success of subsequent synthetic steps, influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of the final product. Commercial batches of 2-Bromoaniline Hydrochloride can contain a variety of impurities, including positional isomers (e.g., 3- and 4-bromoaniline), di-substituted byproducts (e.g., dibromoanilines), unreacted starting materials, and degradation products.[2]
This guide provides an in-depth, comparative analysis of the principal analytical methodologies for assessing the purity of 2-Bromoaniline Hydrochloride. We will move beyond mere protocols to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate techniques for their specific needs, from routine quality control to exhaustive impurity identification.
Orthogonal Approaches to Purity Verification
A robust purity assessment strategy relies on the principle of orthogonality—employing multiple analytical techniques that measure different chemical properties. This ensures a comprehensive evaluation, as a single method may not be capable of detecting all potential impurities. We will compare four foundational methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Potentiometric Titration.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Chromatographic Purity
HPLC is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy for non-volatile compounds.[3] A stability-indicating reversed-phase HPLC (RP-HPLC) method is the preferred approach for separating 2-Bromoaniline from its structurally related impurities.[4]
Causality of Method Design: The choice of a reversed-phase method, typically with a C18 stationary phase, is based on the hydrophobic nature of the aniline ring. Separation is achieved by exploiting subtle differences in polarity between the main component and its impurities. A gradient elution, where the concentration of the organic solvent (e.g., acetonitrile) is increased over time, is crucial for resolving both early-eluting polar impurities and late-eluting non-polar impurities, such as di-bromo species, within a reasonable timeframe.[3] The use of an acidic modifier (e.g., formic or phosphoric acid) in the mobile phase ensures the amine group is protonated, leading to improved peak shape and reproducibility.[5]
Detailed Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).[2]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the commercial 2-Bromoaniline Hydrochloride sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.
Data Interpretation: The purity is determined using the area normalization method. The percentage purity is calculated by dividing the peak area of the main 2-Bromoaniline peak by the total area of all peaks in the chromatogram and multiplying by 100. Commercial grades typically specify a purity of >97.0% by HPLC.[6][7]
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Bromoanilines by GC-MS
For researchers, scientists, and professionals in drug development, the accurate determination of isomeric purity is a cornerstone of quality control and regulatory compliance. Bromoanilines, common intermediates in pharmaceutical synthesis, present a classic analytical challenge: the separation and quantification of positional isomers (ortho-, meta-, and para-).[1] Their structural similarity demands a highly selective and sensitive analytical approach. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the isomeric purity analysis of bromoanilines, grounded in experimental data and field-proven insights.
The Challenge of Isomeric Purity
The presence of unwanted positional isomers of bromoaniline can introduce impurities into the final active pharmaceutical ingredient (API), potentially altering its efficacy and safety profile.[2] Therefore, a robust analytical method is not merely a procedural requirement but a critical step in ensuring the quality and consistency of the final drug product.[3] GC-MS stands out as a powerful technique for this purpose, offering both the high-resolution separation of gas chromatography and the definitive identification capabilities of mass spectrometry.[2][4]
The Critical Role of GC Column Selection
The heart of the chromatographic separation lies in the selection of the GC column. The stationary phase, a coating on the inner wall of the capillary column, dictates the separation mechanism.[5] For positional isomers like bromoanilines, where boiling points can be very similar, a non-polar stationary phase that separates based on boiling point differences may not provide adequate resolution.[6] Instead, columns with moderate to high polarity are often required to exploit subtle differences in dipole moment and molecular shape.
Comparative Analysis of GC Column Performance
The choice of stationary phase is the most critical step in column selection.[5] Below is a comparison of commonly used stationary phases for the separation of aromatic amine isomers.
| GC Column Type (Stationary Phase) | Primary Separation Mechanism | Performance Highlights & Observations | Typical Dimensions (L x I.D., d_f) |
| 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | Primarily boiling point, with some shape selectivity | A good starting point for method development. May provide partial separation, but co-elution of meta- and para-isomers is common. | 30 m x 0.25 mm, 0.25 µm |
| 35% Phenyl Polysiloxane (e.g., HP-35) | Increased π-π interactions and shape selectivity | Offers improved resolution of aromatic isomers compared to less polar phases.[7] | 30 m x 0.25 mm, 0.25 µm |
| Polyethylene Glycol (Wax-type, e.g., DB-WAX) | Polarity and hydrogen bonding interactions | Can provide excellent separation of polar compounds like anilines. However, these columns are susceptible to degradation from reactive amines.[8] | 30 m x 0.25 mm, 0.25 µm |
| Novel Stationary Phases (e.g., Pillar[9]arene-based) | Host-guest interactions and high shape selectivity | Research has shown these phases to have unmatched resolving capabilities for chloroaniline, bromoaniline, and iodoaniline isomers.[7][10] | Varies |
For the bromoaniline isomers, a column with a higher phenyl content or a specialized polar phase is generally recommended to achieve baseline separation. The increased phenyl content enhances π-π interactions with the aromatic ring of the bromoanilines, leading to better selectivity.[11]
Experimental Workflow and Protocols
A robust analytical method is built upon a well-defined and validated experimental protocol. The following sections detail the key steps for the GC-MS analysis of bromoaniline isomers.
System Suitability: The Self-Validating System
Before any sample analysis, a System Suitability Test (SST) is paramount.[12] The SST is a critical procedure that verifies that the entire GC-MS system is operating correctly and is capable of producing accurate and reliable data.[13][14] It's a real-time check that ensures the instrument and method are fit for purpose on the day of analysis.[15]
Key System Suitability Parameters: [9][14]
-
Resolution (Rs): A measure of the separation between two adjacent peaks. For isomeric purity, a baseline resolution (Rs ≥ 1.5) is typically required.
-
Tailing Factor (Tf): Measures peak asymmetry. A value close to 1 indicates a symmetrical peak. For amines, which can exhibit tailing, a Tf ≤ 2 is generally acceptable.[16]
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Relative Standard Deviation (%RSD): Calculated from multiple injections of a standard solution to assess the reproducibility of the system. A %RSD of ≤ 2.0% is a common acceptance criterion.[17]
Figure 1: System Suitability Test (SST) workflow.
Experimental Protocol: GC-MS Method
This protocol provides a starting point for the analysis of bromoaniline isomers. Optimization may be required based on the specific instrument and column used.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bromoaniline sample.
-
Dissolve in a suitable solvent (e.g., methanol, ethyl acetate) to a final concentration of 1 mg/mL.[18]
-
Prepare a system suitability solution containing all three bromoaniline isomers (2-bromoaniline, 3-bromoaniline, and 4-bromoaniline) at a known concentration.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.[6]
-
MS Detector: Agilent 5977B MSD or equivalent.[6]
-
Column: A mid-polarity column such as a 35% Phenyl Polysiloxane (e.g., HP-35, 30 m x 0.25 mm, 0.25 µm) is recommended for initial method development.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split mode (e.g., 50:1), temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 220°C at 10°C/min.
-
Hold: 5 minutes at 220°C.
-
-
MSD Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Figure 2: General workflow for GC-MS analysis of bromoanilines.
Data Analysis and Interpretation
Mass Spectrometry Fragmentation Patterns
The mass spectrum of bromoanilines provides a unique fingerprint for identification. The molecular ion peak (M+) will be observed at m/z 171 and 173, corresponding to the two stable isotopes of bromine (79Br and 81Br) which have a nearly 1:1 natural abundance.[19][20] This characteristic isotopic pattern is a powerful tool for confirming the presence of a bromine-containing compound.
Common fragmentation patterns for bromoaniline include the loss of the bromine atom and fragmentation of the aniline ring.[21][22][23] The fragment at m/z 92, corresponding to the loss of bromine, is often a significant peak in the spectrum.[23]
Quantitative Analysis
For determining isomeric purity, the area of each isomer peak is integrated. The percentage of each isomer is then calculated as follows:
% Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100
This calculation provides the relative abundance of each isomer in the sample. For accurate quantification, it is essential to demonstrate that the detector response is linear over the concentration range of interest.[17]
Method Validation: Ensuring Trustworthiness
A fully validated GC-MS method provides confidence in the analytical results.[17] Key validation parameters, as outlined by guidelines such as the International Council for Harmonisation (ICH) Q2(R1), include:[24]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[25] In this case, it's the baseline resolution of the bromoaniline isomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]
-
Accuracy: The closeness of the test results to the true value.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
Conclusion
The GC-MS analysis of bromoaniline isomers is a critical component of quality control in the pharmaceutical industry. A successful analysis hinges on the careful selection of the GC column, with mid- to high-polarity phases generally providing the necessary selectivity for baseline separation. A robust, validated method, underpinned by routine system suitability testing, ensures the generation of accurate and reliable data. This guide provides a comprehensive framework for developing and implementing such a method, empowering researchers and scientists to confidently assess the isomeric purity of bromoanilines and ensure the quality of their products.
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- Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026.
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- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
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Chen, R., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved January 11, 2026, from
- LISKON. (2024, October 10). Detection methods for p-bromoaniline.
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Chen, R., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[9]arene Stationary Phase. ACS Applied Materials & Interfaces. Retrieved January 11, 2026, from
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The Crucial Role of the Base: A Comparative Guide to Efficacy in 2-Bromoaniline Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex organic syntheses. Among the myriad of choices, the selection of a base in cross-coupling reactions is often a critical, yet sometimes overlooked, parameter that can profoundly influence reaction efficiency, yield, and even the feasibility of a transformation. This guide provides an in-depth comparative analysis of the efficacy of various bases in common cross-coupling reactions involving 2-bromoaniline, a versatile building block in medicinal chemistry. By presenting a synthesis of experimental data and mechanistic insights, this document aims to empower researchers to make informed decisions for the rational design and optimization of their synthetic routes.
The Multifaceted Role of the Base in Catalytic Cross-Coupling
In the realm of palladium-catalyzed cross-coupling reactions, the base is far from a simple proton scavenger. Its functions are deeply intertwined with the catalytic cycle, influencing multiple key steps. In Suzuki-Miyaura couplings, the base is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that facilitates the often rate-determining transmetalation step.[1][2][3] For Buchwald-Hartwig aminations, the base is critical for the deprotonation of the amine nucleophile, enabling its coordination to the palladium center and subsequent C-N bond formation.[4][5][6] The choice of base—its strength, solubility, and the nature of its counter-ion—can therefore dramatically impact reaction kinetics and overall success.[1][3]
This guide will explore the performance of a range of inorganic and organic bases in three key transformations of 2-bromoaniline: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation.
Suzuki-Miyaura Coupling: Forging C-C Bonds with 2-Bromoaniline
The Suzuki-Miyaura reaction is a powerhouse for the formation of carbon-carbon bonds. The choice of base is critical and can significantly impact the reaction yield.[3][7] For unprotected anilines like 2-bromoaniline, a moderately strong base is often effective.[7]
Comparative Performance of Bases in Suzuki-Miyaura Reactions
| Base | Catalyst System (Typical) | Solvent (Typical) | Temperature (°C) (Typical) | Yield (%) (Representative) | Key Considerations & Insights |
| Potassium Carbonate (K₂CO₃) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Toluene/H₂O or Dioxane/H₂O | 80-100 | 85-95 | A widely used, cost-effective, and efficient base for a broad range of substrates.[3] Often a good starting point for reaction optimization.[3] |
| Sodium Carbonate (Na₂CO₃) | Pd(OAc)₂ / Ligand | DMF/H₂O | 80-100 | 90-98 | Another common and effective carbonate base.[8][9] Its solubility can differ from K₂CO₃, which may influence reaction kinetics in certain solvent systems.[3] |
| Cesium Carbonate (Cs₂CO₃) | Pd₂(dba)₃ / XPhos | Dioxane/H₂O or 2-MeTHF | 80-100 | 90-99 | Often provides excellent yields, sometimes superior to other carbonates, particularly with challenging substrates.[3][10] Its higher solubility in organic solvents can be advantageous, though it is more expensive.[3] |
| Potassium Phosphate (K₃PO₄) | Pd(OAc)₂ / SPhos | Toluene/H₂O or Dioxane | 100 | 88-98 | A strong, non-nucleophilic base that is particularly effective for coupling reactions involving heteroaryl substrates and sterically hindered boronic acids.[3] Its use can sometimes prevent side reactions observed with other bases.[3] |
| Triethylamine (Et₃N) | Pd(dtbpf)Cl₂ | Toluene or Water (micellar) | Room Temp - 80 | Variable (can be high in specific systems) | An organic base that can be effective, particularly in micellar catalysis systems which can allow for reactions in water at room temperature.[11] However, in many traditional systems, oxygen-based inorganic bases outperform amine bases.[12] |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromoaniline
This protocol provides a general procedure for screening various inorganic bases.
Materials:
-
2-Bromoaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Selected inorganic base (2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2-bromoaniline, the arylboronic acid, the selected inorganic base, and the palladium catalyst.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified duration (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Bromoaniline Hydrochloride
For the modern researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. 2-Bromoaniline Hydrochloride, a compound frequently utilized in organic synthesis, presents a distinct hazard profile that necessitates a meticulous and informed disposal strategy.
This guide provides an in-depth, procedural framework for the proper disposal of 2-Bromoaniline Hydrochloride. Moving beyond a simple checklist, we will explore the chemical causality behind these essential protocols, ensuring that your laboratory practices are not only compliant but also fundamentally safe and scientifically sound.
The Hazard Profile: Understanding the "Why"
Before addressing the "how" of disposal, it is crucial to understand the inherent risks associated with 2-Bromoaniline Hydrochloride. Its hazard profile, summarized from safety data sheets, dictates the stringent handling and disposal requirements. The compound is classified with multiple hazards, underscoring the necessity for caution.[1][2][3]
Table 1: GHS Hazard Classification for 2-Bromoaniline
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1][3] |
The primary directive derived from this data is clear: environmental release must be strictly avoided .[1][4] Its high aquatic toxicity means that even minute quantities can be detrimental to ecosystems. Furthermore, its toxicity to humans via multiple exposure routes (ingestion, skin contact, inhalation) demands that it be handled as a hazardous substance from acquisition to final disposal.
The Core Disposal Principle: Segregation as a Halogenated Organic Waste
The foundational step in the proper disposal of 2-Bromoaniline Hydrochloride is its correct classification. As an organic compound containing a bromine atom, it falls under the category of halogenated organic waste .[5] This classification is critical because halogenated wastes are typically treated via high-temperature incineration and require specific handling that differs from non-halogenated solvents or aqueous waste.[5][6]
Causality: Mixing halogenated compounds with non-halogenated waste streams can complicate and significantly increase the cost of disposal.[7] More critically, inadvertent mixing with incompatible chemicals, such as strong acids or oxidizing agents, can lead to dangerous reactions.[2][8] Therefore, the first and most crucial step is to establish a dedicated waste stream.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and temporary storage of 2-Bromoaniline Hydrochloride waste pending final disposal by a licensed service.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing the appropriate PPE.
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be inspected before use.[4]
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[4]
-
Lab Coat: A full-sleeved lab coat to protect from skin contact.
-
Respiratory Protection: All handling of solid 2-Bromoaniline Hydrochloride or its concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.[1][8]
Step 2: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, sealable container for "Halogenated Organic Waste: 2-Bromoaniline Hydrochloride and Contaminated Materials".[5][9] This container must be in good condition, with a properly fitting cap, and free from leaks or damage.[10]
-
Solid Waste: Carefully sweep or scoop residual solid 2-Bromoaniline Hydrochloride, avoiding dust generation, and place it directly into the designated waste container.[4][9]
-
Contaminated Labware: Rinse items like weighing boats, beakers, and spatulas with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). This rinsate is now hazardous and must be collected in the same halogenated waste container.[9]
-
Contaminated Disposables: All contaminated disposable items, including gloves, weighing paper, and wipes, must be placed into the designated solid waste container.[4][9] Do not discard these items in the regular trash.
Step 3: Container Management and Storage
-
Labeling: The waste container must be accurately labeled with a "Hazardous Waste" tag.[7] The label must clearly identify the contents, including "2-Bromoaniline Hydrochloride," and list all other components of the waste stream (e.g., solvent used for rinsing).[5]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[7][9] A funnel must not be left in the container opening.[10]
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials.[7][9] Ensure the container is stored within secondary containment to mitigate potential leaks or spills.[7]
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of 2-Bromoaniline Hydrochloride waste must be handled by a licensed professional waste disposal company.[4][11] Do not attempt to treat or dispose of this chemical yourself.
-
Recommended Treatment: The standard, environmentally sound method for destroying this type of waste is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize the resulting hydrogen bromide gas.[4][11]
-
Documentation: Provide the disposal company with a copy of the Safety Data Sheet (SDS) for 2-Bromoaniline Hydrochloride to ensure they have all the necessary information for safe handling and transport.[9]
Emergency Procedures for Spills
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.[9]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow to the room if it is safe to do so.[9]
-
Contain: Prevent the spill from spreading or entering drains.[4][9] Cover drains if necessary.[1]
-
Clean-up (with proper PPE):
-
Decontaminate: Wipe down the spill area with a suitable solvent. Collect these wipes as hazardous waste.[9]
Visualizing the Disposal Workflow
The following diagram outlines the logical sequence for the proper management and disposal of 2-Bromoaniline Hydrochloride waste.
Caption: Workflow for the proper disposal of 2-Bromoaniline Hydrochloride.
Regulatory and Transportation Information
When preparing 2-Bromoaniline Hydrochloride waste for transport, it is classified as a hazardous material. This information is crucial for the disposal vendor and for ensuring regulatory compliance.
Table 2: Transportation Classification
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT (US) | UN2811 | Toxic solids, organic, n.o.s. (4-bromoaniline) | 6.1 | III |
| IMDG | UN2811 | TOXIC SOLID, ORGANIC, N.O.S. (4-bromoaniline) | 6.1 | III |
| IATA | UN2811 | Toxic solid, organic, n.o.s. (4-bromoaniline) | 6.1 | III |
(Data sourced from Sigma-Aldrich SDS)[1]
By adhering to this comprehensive guide, laboratories can ensure the safe handling and disposal of 2-Bromoaniline Hydrochloride, protecting personnel, upholding regulatory compliance, and demonstrating a commitment to environmental responsibility.
References
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL: [Link]
-
Title: Hazardous Waste Management Procedures Source: Keene State College URL: [Link]
-
Title: Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) Source: University of Wisconsin-Milwaukee URL: [Link]
-
Title: Halogenated Solvents in Laboratories Source: Temple University URL: [Link]
-
Title: Hazardous Waste - EHSO Manual Source: Oakland University URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromoaniline Hydrochloride
This guide provides an essential framework for the safe handling, use, and disposal of 2-Bromoaniline Hydrochloride in a laboratory setting. As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. This document moves beyond a simple checklist, offering a procedural and causal understanding of the necessary precautions. By internalizing the principles outlined below, you will establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Foundational Step: The Hazard Profile of 2-Bromoaniline Hydrochloride
To effectively protect ourselves, we must first understand the nature of the threat. 2-Bromoaniline Hydrochloride is a compound that demands respect, presenting multiple routes of potential exposure and significant health risks. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the specific personal protective equipment (PPE) required.
The primary dangers associated with this compound include its toxicity upon inhalation, skin contact, and ingestion, its capacity to cause severe skin and eye irritation, and the risk of organ damage through prolonged or repeated exposure.[1][2][3] A critical, and often overlooked, danger with aromatic amines is the potential for absorption into the body to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[4]
Table 1: GHS Hazard Classification for 2-Bromoaniline Hydrochloride
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][5] |
| Acute Toxicity, Dermal | H311/H312: Toxic / Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H331/H332: Toxic / Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure[2][6] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects |
The Protective Ensemble: Your Primary Defense System
The selection of PPE is not arbitrary; it is a direct response to the hazards identified above. The following describes the minimum required ensemble for handling 2-Bromoaniline Hydrochloride.
A. Primary Engineering Control: The Chemical Fume Hood
Before any PPE is considered, the primary layer of defense is an operational and certified chemical fume hood. All handling of 2-Bromoaniline Hydrochloride powder, including weighing and solution preparation, must occur within the fume hood to mitigate the high risk of inhalation toxicity.[2] PPE should be considered the final barrier, not the first.
B. The Essential PPE Components
-
Respiratory Protection: Due to the compound's toxicity if inhaled, respiratory protection is critical.
-
Standard Operations (in a fume hood): A properly functioning fume hood is sufficient.
-
Outside of a Fume Hood (e.g., spill cleanup): A NIOSH (US) or EN 149 (EU) approved respirator is mandatory.[2][4] For dusts, a minimum of a P95 or P1 filter is required.[4][5] For higher concentrations or potential vapor exposure, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) should be used.[5]
-
-
Eye and Face Protection: To prevent severe eye irritation, chemical safety goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are required.[5][6] When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[6]
-
Hand Protection: Given the dermal toxicity, robust hand protection is non-negotiable.
-
Material: Chemically resistant gloves, such as nitrile, must be worn.[5][6]
-
Protocol: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact.[6] Contaminated gloves must be disposed of as hazardous waste.[5]
-
-
Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger quantities or a higher risk of spillage, a complete chemical-resistant suit should be utilized.[5][6]
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, repeatable procedure is the cornerstone of laboratory safety. The following workflow ensures that all safety measures are integrated into the handling process.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review the SDS: Read the Safety Data Sheet for 2-Bromoaniline Hydrochloride again before starting work.
-
Prepare Waste Containers: Ensure properly labeled hazardous waste containers are ready for both chemical waste and contaminated solid waste (e.g., gloves, weigh paper).
Step 2: Donning PPE
-
Lab Coat/Suit: Put on your lab coat and fasten all buttons.
-
Eye/Face Protection: Don chemical safety goggles.
-
Gloves: Put on your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
Step 3: Handling the Chemical
-
Perform all manipulations deep within the fume hood (at least 6 inches from the sash).
-
Handle the solid material carefully to avoid generating dust.[6]
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
Step 4: Doffing PPE
-
Gloves: Remove gloves first using the proper technique to avoid cross-contamination. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat/Suit: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Eye/Face Protection: Remove goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water immediately after handling the product and removing PPE.[6]
Caption: Safe Handling Workflow for 2-Bromoaniline Hydrochloride.
Emergency Response Plan
In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with these procedures.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air immediately.[6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Caption: Emergency Response Decision Tree for Exposures.
Disposal Plan: Completing the Safety Cycle
Proper disposal is a critical final step to prevent environmental contamination and future exposures.
-
Chemical Waste: All surplus 2-Bromoaniline Hydrochloride and its solutions must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be disposed of in a separate, sealed container for solid hazardous waste.[6]
-
Professional Disposal: Never dispose of this chemical down the drain.[6] All waste must be handled and disposed of by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][6]
By integrating these safety protocols into your daily laboratory practice, you build a culture of safety that extends beyond compliance, ensuring a secure environment for groundbreaking research.
References
-
PubChem. 2-Bromoaniline Hydrochloride. National Center for Biotechnology Information. [Link]
-
Angene Chemical. Safety Data Sheet: 4-Bromoaniline hydrochloride. (2025-09-13). [Link]
-
Angene Chemical. Safety Data Sheet: 2-Bromoaniline hydrochloride. (2024-10-13). [Link]
-
OXFORD LAB FINE CHEM LLP. MATERIAL SAFETY DATA SHEET: 2-BROMO ANILINE 98%.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
